molecular formula C31H45N7O7 B040271 Angiotensin I/II (3-7) CAS No. 122483-84-5

Angiotensin I/II (3-7)

Numéro de catalogue: B040271
Numéro CAS: 122483-84-5
Poids moléculaire: 627.7 g/mol
Clé InChI: DUEUCUPESSMDMI-VVKHCXNMSA-N
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Description

Angiotensin I/II (3-7) is a bioactive pentapeptide fragment derived from the broader angiotensin peptide family, which forms the core of the complex Renin-Angiotensin System (RAS). The RAS is a critical hormonal system renowned for its pivotal role in regulating cardiovascular and renal homeostasis, with functions extending far beyond blood pressure control to include cellular growth, proliferation, and inflammatory processes . This specific fragment is of significant interest for research aimed at dissecting the intricate, multi-layered signaling networks within the RAS beyond its classical pathway. Research Applications and Value: Investigations into Angiotensin I/II (3-7) provide valuable insights into the "alternative" axes of the RAS. While the classical ACE-Ang II-AT1 receptor axis is associated with vasoconstriction and pro-fibrotic effects, newer research has uncovered protective pathways, such as the ACE2-Angiotensin-(1-7)-Mas receptor axis, which often counterbalances the classical system . Studying intermediate peptides like Angiotensin I/II (3-7) helps researchers map out these complex interactions and understand the full spectrum of RAS functionality. Its research value lies in elucidating novel mechanisms of cardiovascular regulation, neuronal signaling, and metabolic processes, contributing to a more comprehensive model of physiology and disease pathogenesis. Usage Notes: This product is intended for research and investigative purposes only. It is not for human or veterinary diagnostic or therapeutic use, nor for food or drug use. Researchers should handle this material with care, utilizing appropriate laboratory safety practices.

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUCUPESSMDMI-VVKHCXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924182
Record name N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-84-5
Record name Angiotensin II (3-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Angiotensin (3-7): Discovery, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angiotensin (3-7), a pentapeptide with the sequence Val-Tyr-Ile-His-Pro , represents a critical bioactive fragment within the alternative Renin-Angiotensin System (RAS). Historically dismissed as a metabolic dead-end, advanced peptidomics have identified it as a potent modulator of renal sodium transport and cognitive retention, acting primarily through the AT4 receptor (IRAP) and potentially modulating AT1/Mas signaling pathways. This guide provides a rigorous technical analysis of its discovery, enzymatic generation, and a validated Solid Phase Peptide Synthesis (SPPS) protocol designed to minimize common synthetic artifacts like diketopiperazine formation.

Discovery and Metabolic Context[1]

Historical Identification

The discovery of Angiotensin (3-7) emerged from the deconstruction of the "Classic RAS" dogma, which viewed Angiotensin II (Ang II) as the sole effector. In the late 1990s and early 2000s, researchers utilizing high-performance liquid chromatography (HPLC) coupled with mass spectrometry identified Ang (3-7) as a stable accumulation product in the rat brain and kidney.

Unlike Angiotensin (1-7), which is formed by ACE2, Ang (3-7) is the product of convergent catabolic pathways involving Dipeptidyl Peptidase 3 (DPP3) and various aminopeptidases. Its identification challenged the view that C-terminal fragmentation resulted solely in inactivation.

Enzymatic Pathways

Angiotensin (3-7) is generated through the degradation of longer bioactive peptides.[1] Understanding this cascade is essential for interpreting its physiological concentration and half-life.

  • From Angiotensin II (1-8): Ang II is converted to Ang III (2-8) by Aminopeptidase A (APA), then to Ang IV (3-8) by Aminopeptidase N (APN). Carboxypeptidases then cleave the C-terminal Phenylalanine to yield Ang (3-7).

  • From Angiotensin (1-7): DPP3 can cleave the N-terminal dipeptide (Asp-Arg) from Ang (1-7), directly yielding Ang (3-7).[2][3]

Visualization: The Metabolic Cascade

The following diagram illustrates the enzymatic production of Ang (3-7) within the RAS.

RAS_Metabolism AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AngIII Angiotensin III (2-8) AngII->AngIII APA (Aminopeptidase A) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Dipeptidyl Peptidase 3) AngIV Angiotensin IV (3-8) AngIII->AngIV APN (Aminopeptidase N) AngIV->Ang37 Carboxypeptidase P/Prolyl Oligopeptidase

Figure 1: Convergent enzymatic pathways leading to the formation of Angiotensin (3-7).

Physiological & Pharmacological Profile[1][4][5][6][7][8][9][10]

Receptor Binding Characteristics

Angiotensin (3-7) exhibits distinct binding properties compared to its precursors.

  • AT4 Receptor (IRAP): The primary target. Ang (3-7) binds to the AT4 receptor (identified as Insulin-Regulated Aminopeptidase) with moderate affinity. This interaction is linked to memory enhancement and regulation of glucose uptake.

  • Selectivity: Unlike Ang II, Ang (3-7) shows negligible affinity for the AT1 receptor, explaining its lack of vasoconstrictive activity.

Key Biological Effects
SystemEffectMechanism
Central Nervous System Enhanced learning and memory retention.Modulation of hippocampal dopamine and AT4 receptor signaling.
Renal (Proximal Tubule) Inhibition of energy-dependent solute transport (Na+/K+ ATPase).AT4 receptor activation leading to reduced oxygen consumption.[4]
Cardiovascular Modulatory/Counter-regulatory.[5][6][7]Often opposes Ang II actions, though less potent than Ang (1-7).

Chemical Synthesis: Technical Protocol

Synthetic Strategy

The synthesis of H-Val-Tyr-Ile-His-Pro-OH requires careful consideration of the C-terminal Proline. Standard Wang resin loading can lead to diketopiperazine (DKP) formation during the deprotection of the second amino acid (Histidine), resulting in chain termination and low yields.

Recommended Approach: Fmoc-SPPS using 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits DKP formation.

Material Specifications
  • Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

  • Fmoc-Amino Acids:

    • Fmoc-Pro-OH

    • Fmoc-His(Trt)-OH

    • Fmoc-Ile-OH

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Val-OH

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvents: DMF (peptide grade), DCM.

Step-by-Step Protocol
Step 1: Resin Loading (C-Terminal Proline)
  • Swell 1.0 g of 2-CTC resin in dry DCM for 20 minutes.

  • Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) in DCM. Add DIEA (4 eq).

  • Add solution to resin and agitate for 2 hours.

  • Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 minutes to cap unreacted chloride sites.

  • Wash resin: DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Assembly (Iterative Cycle)

Perform the following cycle for His, Ile, Tyr, and Val:

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-AA-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in minimal DMF.

  • Coupling: Add activated solution to resin. Agitate for 45–60 minutes at room temperature.

  • Monitoring: Verify coupling completeness using the Kaiser Test (Note: Proline requires the Chloranil test).

  • Wash: DMF (3x), DCM (3x).

Step 3: Cleavage and Side-Chain Deprotection
  • Wash final resin (H-Val-Tyr(tBu)-Ile-His(Trt)-Pro-Resin) thoroughly with DCM.

  • Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .

  • Incubate resin with cocktail for 2–3 hours.

  • Precipitate peptide by adding the filtrate dropwise into cold Diethyl Ether (-20°C).

  • Centrifuge, decant ether, and wash pellet 2x with cold ether.

Visualization: SPPS Workflow

SPPS_Workflow Start 2-CTC Resin Load Load Fmoc-Pro-OH (+ DIEA) Start->Load Deprotect Fmoc Deprotection (20% Piperidine) Load->Deprotect Couple Coupling AA (DIC/Oxyma) Deprotect->Couple Cycle Repeat for: His, Ile, Tyr, Val Couple->Cycle Cycle->Deprotect Next AA Cleave Cleavage (TFA/TIS/H2O) Cycle->Cleave Sequence Complete Final Angiotensin (3-7) Crude Peptide Cleave->Final

Figure 2: Solid Phase Peptide Synthesis workflow using 2-CTC resin to prevent DKP formation.

Analytical Characterization

To ensure scientific integrity, the synthesized peptide must be validated against the following parameters.

Physicochemical Properties
  • Sequence: Val-Tyr-Ile-His-Pro[3][8][9][10][11][12]

  • Molecular Formula: C31H45N7O7

  • Molecular Weight: 627.74 g/mol

  • Isoelectric Point (pI): ~7.0 (Neutral at physiological pH due to His/Val balance).

Quality Control Metrics
  • HPLC Purity: >95% purity required for biological assays.

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 20 min.

  • Mass Spectrometry: ESI-MS should show [M+H]+ peak at 628.7 m/z .

References

  • Handa, R. K. (1999).[4] Angiotensin-(1-7) can interact with the rat proximal tubule AT4 receptor system.[1][4] American Journal of Physiology-Renal Physiology. Link

  • Chappell, M. C., et al. (2016).[3] Identification of dipeptidyl peptidase 3 as the Angiotensin-(1-7) degrading peptidase in human HK-2 renal epithelial cells. Peptides.[5][3][13][14][6][7][15][16][17][18][19] Link

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link

  • Vargas, R. A., et al. (2022). Renin–angiotensin system: Basic and clinical aspects—A general perspective. Endocrinología, Diabetes y Nutrición.[5] Link

  • Ardaillou, R., & Chansel, D. (1997). Synthesis and effects of active fragments of angiotensin II. Kidney International.[4] Link

Sources

Angiotensin (3-7): Structural Characterization, Biosynthesis, and Pharmacological Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Angiotensin (3-7) Peptide Structure, Sequence, and Pharmacological Protocols Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary

While the Renin-Angiotensin System (RAS) is traditionally defined by the pressor effects of Angiotensin II (Ang II) and the counter-regulatory actions of Angiotensin (1-7), the pentapeptide Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] has emerged as a distinct bioactive fragment.[1] Often overshadowed by its precursor Angiotensin IV (Ang 3-8), Ang (3-7) exhibits unique pharmacological profiles, particularly in the modulation of the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and potential interactions with AT1/Mas receptor signaling complexes.

This guide provides a comprehensive technical analysis of Ang (3-7), detailing its molecular architecture, enzymatic production, and validated protocols for its solid-phase synthesis and experimental application.

Part 1: Molecular Architecture & Physicochemical Properties

Sequence and Structure

Angiotensin (3-7) is a pentapeptide resulting from the truncation of the N-terminus (Asp-Arg) and C-terminus (Phe) of the parent Ang II octapeptide.

  • Sequence (One-Letter): V-Y-I-H-P

  • Sequence (Three-Letter): Val-Tyr-Ile-His-Pro[2]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 639.75 g/mol

Physicochemical Characteristics

The peptide is characterized by a hydrophobic N-terminus (Val-Tyr-Ile) and a rigid, heterocyclic C-terminus (His-Pro). This specific amphiphilicity dictates its solubility profile and receptor binding kinetics.

PropertyValue / DescriptionImplications for Handling
Isoelectric Point (pI) ~7.59Near-neutral pI suggests limited solubility in neutral buffers; acidic buffers (0.1% acetic acid) recommended for reconstitution.
Hydrophobicity Moderate to HighThe VYI motif drives hydrophobic interaction; requires organic modifiers (e.g., ACN) for HPLC elution.
Stability ModerateThe C-terminal Proline confers resistance to some carboxypeptidases, but the N-terminal Valine is susceptible to aminopeptidases.

Part 2: Biosynthetic Pathways (The Metabolic Hub)

Angiotensin (3-7) is not merely a degradation byproduct but a convergence point for multiple RAS pathways. It is primarily generated via two distinct enzymatic routes:

  • From Angiotensin IV (Ang 3-8): Cleavage of the C-terminal Phenylalanine by Carboxypeptidase P or Prolyl Oligopeptidase .

  • From Angiotensin (1-7): Cleavage of the N-terminal Asp-Arg dipeptide by Dipeptidyl Peptidase 3 (DPP3) .

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to Ang (3-7) accumulation.[1]

RAS_Pathway AngII Angiotensin II (1-8) Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 / POP AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidase A & N Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Cleaves Asp-Arg) AngIV->Ang37 Carboxypeptidase P (Cleaves Phe)

Figure 1: Convergent biosynthetic pathways for Angiotensin (3-7) within the RAS cascade.

Part 3: Pharmacology & Mechanism of Action[3]

The AT4 Receptor / IRAP Interaction

Unlike Ang II, Ang (3-7) exhibits low affinity for the classical AT1 and AT2 receptors. Its primary biological activity is mediated through the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) .[3][4]

  • Mechanism: Ang (3-7) acts as an inhibitor of IRAP's catalytic activity.

  • Physiological Outcome: By inhibiting IRAP, Ang (3-7) prevents the degradation of neuropeptides (like vasopressin and oxytocin) and modulates GLUT4 trafficking.

  • Cognitive Effect: Intra-cerebroventricular (ICV) administration has been linked to enhanced memory retention and learning, likely due to glucose uptake modulation in the hippocampus.

Renal & Cellular Signaling[5][6][7]
  • Kidney: Ang (3-7) inhibits energy-dependent solute transport in proximal tubule cells, distinct from the sodium-retaining effects of Ang II.

  • Oncology: In prostate (LNCaP) and ovarian cancer lines, Ang (3-7) has been observed to modulate cell proliferation and alter the expression ratios of AT1R/AT2R/MasR, suggesting a complex cross-talk mechanism.

Part 4: Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocol

For research applications, chemical synthesis is preferred over enzymatic degradation to ensure high purity. The following protocol utilizes Fmoc chemistry on a 2-Chlorotrityl Chloride (2-CTC) resin to prevent racemization of the C-terminal Proline.

Reagents:
  • Resin: 2-Chlorotrityl Chloride Resin (Loading 0.6–0.8 mmol/g).

  • Amino Acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH.

  • Coupling Agents: HBTU / DIPEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:
  • Resin Loading (C-terminal Proline):

    • Swell resin in DCM for 30 min.

    • Dissolve Fmoc-Pro-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[5]

    • Agitate for 2 hours.

    • Capping: Add Methanol (1 mL) to the reaction mixture for 15 min to cap unreacted chloride sites. Wash with DMF (3x) and DCM (3x).

  • Peptide Elongation (Iterative Cycle):

    • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

    • Coupling: Dissolve Fmoc-AA (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 2 min, then add to resin. Agitate for 45-60 min.

    • Monitoring: Perform Kaiser test (ninhydrin) for Val, Ile, Tyr. Note: Proline requires the Chloranil test for secondary amines.

  • Cleavage & Isolation:

    • Cocktail: TFA (95%), TIS (2.5%),

      
       (2.5%).
      
    • Incubate resin with cocktail for 2-3 hours at room temperature.

    • Precipitate filtrate in cold diethyl ether ($ -20^{\circ}C $). Centrifuge and dry pellet.

Analytical Validation (HPLC & MS)

HPLC Conditions:

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorbance).

Mass Spectrometry:

  • Expected Mass:

    
     Da.
    
  • Key Fragment Ions: Look for

    
    -ions corresponding to Pro-His cleavage.
    
Experimental Workflow Diagram

SPPS_Workflow Start Resin Swelling (2-CTC Resin) Load Load Fmoc-Pro-OH (+ DIPEA) Start->Load Cycle Elongation Cycle (Deprotect -> Couple -> Wash) Load->Cycle Repeat 4x (His, Ile, Tyr, Val) Cleave TFA Cleavage (95% TFA) Cycle->Cleave Purify RP-HPLC (C18 Column) Cleave->Purify

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Angiotensin (3-7).

Part 5: References

  • Wright, J. W., & Harding, J. W. (2011). The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflügers Archiv - European Journal of Physiology. Link

  • Albiston, A. L., et al. (2001). Insulin-Regulated Aminopeptidase (IRAP) is the AT4 Receptor.[3][6] Journal of Biological Chemistry. Link

  • Vauquelin, G., et al. (2002). Angiotensin II Receptor Heterogeneity and the Bioactivity of Angiotensin Fragments. Trends in Pharmacological Sciences. Link

  • Zhang, J., et al. (2019). Angiotensin (3-7) Modulates the Expression of Angiotensin Receptors in Prostate Cancer Cells.[7] Biochemical and Biophysical Research Communications. Link

  • Chappell, M. C. (2016). The Non-Classical Renin-Angiotensin System and Renal Function. Comprehensive Physiology. Link

Sources

Technical Guide: Angiotensin (3-7) Formation and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Convergent Metabolic Hub in the Non-Canonical Renin-Angiotensin System

Executive Summary

Angiotensin (3-7) [Val-Tyr-Ile-His-Pro ] is a biologically active pentapeptide of the Renin-Angiotensin System (RAS). Often overlooked in favor of Angiotensin II (Ang II) and Angiotensin (1-7), Ang (3-7) represents a critical "convergent metabolite" where the pressor arm (Ang II/Ang IV) and the depressor arm (Ang 1-7) of the RAS intersect.

This guide details the enzymatic mechanisms governing Ang (3-7) formation, its pharmacological interaction with the AT4 receptor (IRAP), and the rigorous experimental protocols required to distinguish it from isobaric or sequence-overlapping RAS peptides.

Part 1: Biochemistry of Formation

The formation of Ang (3-7) does not occur through a single linear pathway. Instead, it serves as a downstream node for two distinct metabolic axes. Understanding these pathways is essential for selecting the correct protease inhibitors during sample preparation.

The Angiotensin IV Degradation Axis (Primary Pathway)

In this pathway, Angiotensin II is sequentially degraded at the N-terminus to form Angiotensin IV (Ang 3-8), which is then cleaved at the C-terminus to yield Ang (3-7).

  • Precursor: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)

  • Intermediate 1: Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) via Aminopeptidase A (APA) .

  • Intermediate 2: Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) via Aminopeptidase N (APN) .

  • Final Step: Cleavage of the C-terminal Phenylalanine (Phe) from Ang IV.

  • Enzymes:

    • Carboxypeptidase P (Carb-P): A lysosomal enzyme capable of cleaving the Pro-Phe bond.

    • Prolyl Oligopeptidase (POP/PREP): A cytosolic serine peptidase that cleaves post-proline bonds in short peptides.

The Angiotensin (1-7) Processing Axis (Secondary Pathway)

Angiotensin (1-7), typically associated with the ACE2/Mas axis, can be metabolized directly into Ang (3-7) through the removal of the N-terminal dipeptide (Asp-Arg).

  • Precursor: Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro)[1][2]

  • Enzyme: Dipeptidyl Peptidase 3 (DPP3) .[3]

  • Mechanism: DPP3 is a metallopeptidase that specifically cleaves dipeptides from the N-terminus of substrates like Ang (1-7) and Enkephalins.

  • Note: Unlike ACE, which cleaves the C-terminus (His-Pro) to form Ang (1-5), DPP3 preserves the C-terminal structure required for AT4 receptor recognition.

Pathway Visualization

The following diagram illustrates the convergent formation of Ang (3-7).

RAS_Pathway AngII Angiotensin II (1-8) AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A (APA) Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N (APN) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 Carboxypeptidase P Prolyl Oligopeptidase (POP) Ang17->Ang37 Dipeptidyl Peptidase 3 (DPP3) Ang15 Angiotensin (1-5) Ang17->Ang15 ACE (Peptidyl-Dipeptidase)

Figure 1: Convergent enzymatic pathways for Ang (3-7) formation from the Classical (Red) and Alternative (Green) RAS axes.

Part 2: Physiological & Pharmacological Significance[5]

Receptor Interaction: The AT4 / IRAP Complex

Ang (3-7) exerts its biological effects primarily through the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) .

  • Binding Affinity: Ang (3-7) binds to AT4/IRAP, though with lower affinity than its precursor Ang IV.[4]

  • Mechanism of Action: Binding inhibits the catalytic activity of IRAP. Since IRAP normally degrades neuropeptides (like vasopressin and oxytocin) involved in memory, inhibiting IRAP extends the half-life of these cognitive enhancers.

  • Functional Outcome:

    • Cognition: Intracerebroventricular (ICV) administration enhances learning and memory consolidation (hippocampal LTP).

    • Renal Function: Modulates energy-dependent solute transport in proximal tubules.

    • Oncology: Recent data suggests Ang (3-7) modulates proliferation in prostate cancer cells (PC3 lines) by upregulating proliferation markers (MKI67).[5][6]

Comparison of Bioactive Fragments
PeptideSequencePrimary ReceptorPhysiological Effect
Ang II Asp-Arg-Val-Tyr-Ile-His-Pro-PheAT1 / AT2Vasoconstriction, Pro-inflammatory
Ang (1-7) Asp-Arg-Val-Tyr-Ile-His-ProMas / MrgDVasodilation, Anti-fibrotic
Ang IV Val-Tyr-Ile-His-Pro-PheAT4 (IRAP)Memory enhancement, Vasodilation
Ang (3-7) Val-Tyr-Ile-His-Pro AT4 (IRAP) Cognitive modulation, Renal transport

Part 3: Experimental Protocols (Self-Validating Systems)

Detecting Ang (3-7) is technically challenging due to its low abundance and the rapid degradation of its precursors during sample collection. Standard ELISA kits often cross-react with Ang IV or Ang (1-7). LC-MS/MS is the required standard for validation.

Protocol 1: Sample Preparation & Enzyme Inhibition

Objective: Prevent ex vivo formation or degradation of Ang (3-7) immediately upon blood/tissue collection.

The "Protease Stop" Cocktail: To accurately measure endogenous levels, you must inhibit the enzymes identified in Part 1.

  • EDTA (10 mM): Inhibits metalloproteases (APA, APN, ACE, ACE2, DPP3).

  • Z-Pro-prolinal (10 µM): Specific inhibitor for Prolyl Oligopeptidase (POP).

  • Pepstatin A (10 µM): Inhibits Renin (prevents new Ang I generation).

  • O-Phenanthroline (1 mM): Broad-spectrum metalloprotease inhibition (redundancy for safety).

Workflow:

  • Collect whole blood into chilled tubes containing the "Protease Stop" cocktail.

  • Centrifuge immediately at 4°C (2,000 x g, 10 min).

  • Acidify plasma with 1% Formic Acid (v/v) to precipitate proteins and stabilize peptides.

  • Perform Solid Phase Extraction (SPE) using C18 cartridges (equilibrated with methanol/water).

Protocol 2: LC-MS/MS Quantification

Objective: Separate Ang (3-7) from Ang IV (mass difference: -147 Da) and Ang (1-7) (mass difference: -2 dipeptides).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes. (Angiotensins are relatively hydrophobic).

  • Transitions (MRM Mode):

    • Ang (3-7) Precursor: m/z ~628.3 (M+H)+ or doubly charged species. Note: Calculate exact mass based on Val-Tyr-Ile-His-Pro (MW ≈ 627.7 g/mol ).

    • Validation: Monitor the loss of the C-terminal Proline or the immonium ion of Tyrosine.

Experimental Workflow Diagram

Protocol_Workflow Sample Sample Collection (Blood/Tissue) Inhibit Inhibitor Cocktail (EDTA + Z-Pro-prolinal) Sample->Inhibit Immediate Stabilization SPE Solid Phase Extraction (C18) Inhibit->SPE Protein Precipitation LC UHPLC Separation (C18 Column) SPE->LC Elution MS MS/MS Detection (MRM Mode) LC->MS Quantification

Figure 2: Validated workflow for the extraction and quantification of unstable RAS metabolites.

References

  • Handa, R. K. (2001). Characterization of the degradation of angiotensin IV by the kidney. American Journal of Physiology-Renal Physiology. Link

  • Vargas, R. A., et al. (2022).[7] Renin–angiotensin system: Basic and clinical aspects—A general perspective. Endocrinología, Diabetes y Nutrición.[7][6] Link

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link

  • Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways. In: Renin-Angiotensin System. Link

  • Domińska, K., et al. (2019). The opposite effects of angiotensin 1-9 and angiotensin 3-7 in prostate epithelial cells. Biochemical and Biophysical Research Communications.[6] Link

  • Grobe, N., et al. (2012). Identification of dipeptidyl peptidase 3 as the Angiotensin-(1-7) degrading peptidase. Peptides.[1][2][3][6][8][9][10] Link

Sources

The Metabolic Fate of Angiotensin-(1-7): Mechanisms and Protocols for the Generation of Angiotensin-(3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed as a linear cascade terminating at Angiotensin II. The "non-canonical" RAS axes, particularly those involving Angiotensin-(1-7) [Ang-(1-7)], have emerged as critical counter-regulatory pathways.[1] While the ACE2/Ang-(1-7)/Mas receptor axis is well-characterized, the downstream metabolic fragments of Ang-(1-7) remain under-investigated.

This guide focuses on the enzymatic cleavage of Angiotensin-(1-7) to Angiotensin-(3-7) .[2] This specific truncation involves the sequential removal of the N-terminal Aspartate and Arginine residues. Ang-(3-7) [Val-Tyr-Ile-His-Pro] has demonstrated distinct bioactivity in the Central Nervous System (CNS), particularly regarding memory retention and dopamine release, acting potentially through the AT4 receptor (IRAP).

This document provides a rigorous mechanistic overview and a validated experimental protocol for researchers aiming to isolate, synthesize, or quantify this conversion in vitro.

Mechanistic Pathways: The APA/APN Axis

The conversion of Ang-(1-7) to Ang-(3-7) is not typically a single-step hydrolysis. It is governed by the sequential action of membrane-bound metalloproteases. Understanding this causality is vital for designing inhibitor-based validation assays.

The Sequential Hydrolysis Model
  • Step 1: N-terminal Aspartate Removal

    • Enzyme: Aminopeptidase A (APA; EC 3.4.11.7), also known as Glutamyl Aminopeptidase.

    • Mechanism: APA requires Calcium (

      
      ) for optimal activity and specifically hydrolyzes acidic N-terminal amino acids (Aspartate or Glutamate).
      
    • Product: Angiotensin-(2-7) [Arg-Val-Tyr-Ile-His-Pro].

  • Step 2: N-terminal Arginine Removal

    • Enzyme: Aminopeptidase N (APN; EC 3.4.11.2), also known as Alanyl Aminopeptidase or CD13.

    • Mechanism: APN is a Zinc-dependent (

      
      ) metalloprotease that preferentially cleaves neutral or basic N-terminal residues (like Arginine).
      
    • Product: Angiotensin-(3-7) [Val-Tyr-Ile-His-Pro].

Competing Pathways

To successfully study the 1-7


 3-7 conversion, one must inhibit Angiotensin Converting Enzyme (ACE) . ACE (peptidyl-dipeptidase A) hydrolyzes the C-terminal dipeptide (His-Pro) of Ang-(1-7), generating Angiotensin-(1-5), which is biologically inactive in this context.[3]
Pathway Visualization

The following diagram illustrates the enzymatic flow and the necessary inhibitor checkpoints.

RAS_Metabolism Ang17 Angiotensin-(1-7) [Asp-Arg-Val-Tyr-Ile-His-Pro] Ang27 Angiotensin-(2-7) [Arg-Val-Tyr-Ile-His-Pro] Ang17->Ang27 Aminopeptidase A (APA) (Inhibitor: EC33) Ang15 Angiotensin-(1-5) (Inactive Byproduct) Ang17->Ang15 ACE (Inhibitor: Lisinopril) Ang37 Angiotensin-(3-7) [Val-Tyr-Ile-His-Pro] Ang27->Ang37 Aminopeptidase N (APN) (Inhibitor: PC18/Bestatin)

Caption: Sequential enzymatic hydrolysis of Ang-(1-7) to Ang-(3-7) via the APA/APN axis, showing the competing ACE pathway.

Experimental Protocol: In Vitro Metabolic Assay

This protocol is designed to validate the generation of Ang-(3-7) using recombinant enzymes or tissue homogenates (e.g., kidney brush border membranes or brain homogenates).

Reagents and Buffers
  • Assay Buffer: 25 mM HEPES or 50 mM Tris-HCl, pH 7.4.

  • Cofactors:

    • 
       (2 mM) – Critical for APA activity.
      
    • 
       (10 
      
      
      
      M) – Critical for APN activity (avoid EDTA in the active buffer).
  • Substrate: Synthetic Angiotensin-(1-7) (Acetate salt, >98% purity).

  • Inhibitor Cocktail (The "Stop" Solution): 1% Trifluoroacetic acid (TFA) or 1% Phosphoric acid (

    
    ).
    
Enzyme Inhibitor Controls (Validation)

To prove the pathway, you must run parallel reactions with specific inhibitors.

InhibitorTarget EnzymeConcentrationExpected Outcome on Ang-(3-7)
Lisinopril ACE10

M
Increase (Blocks loss to Ang 1-5)
EC33 Aminopeptidase A10

M
Abolish (Blocks Step 1)
PC18 Aminopeptidase N10

M
Decrease (Blocks Step 2; Accumulates Ang 2-7)
Amastatin General Aminopeptidase10

M
Abolish (Blocks both steps)
Step-by-Step Workflow
  • Preparation: Thaw recombinant APA/APN or tissue homogenate on ice.

  • Pre-incubation: Mix enzyme source with Assay Buffer (+/- Inhibitors) for 15 minutes at 37°C.

    • Note: If using tissue homogenate, always include Lisinopril (10

      
      M) to prevent degradation into Ang-(1-5).
      
  • Initiation: Add Ang-(1-7) substrate (Final concentration: 10–100

    
    M).
    
  • Incubation: Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Quenching: Stop reaction by adding equal volume of 1% TFA (or Phosphoric Acid).

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Supernatant is ready for LC-MS/MS or HPLC analysis.

Analytical Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Prep Buffer Prep: HEPES pH 7.4 + Ca2+/Zn2+ Inhib Add Inhibitors: Lisinopril (Required) EC33/PC18 (Controls) Prep->Inhib Enz Enzyme Source: rAPA/rAPN or Homogenate Enz->Inhib AddSub Add Substrate: Ang-(1-7) Inhib->AddSub Incubate Incubate 37°C (0-60 mins) Quench Quench: 1% TFA Incubate->Quench AddSub->Incubate Spin Centrifuge: 14,000g, 10 min Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Caption: Operational workflow for the enzymatic cleavage assay and subsequent mass spectrometry analysis.

Data Presentation & Analysis

Mass Spectrometry Identification

Distinguishing Ang-(1-7) metabolites requires precise mass-to-charge (m/z) monitoring. The loss of Aspartate and Arginine results in distinct mass shifts.

Table 1: Physicochemical Properties of Ang-(1-7) and Metabolites

PeptideSequenceMonoisotopic Mass (Da)[M+H]+ (m/z)[M+2H]2+ (m/z)Key Characteristic
Ang-(1-7) Asp-Arg-Val-Tyr-Ile-His-Pro898.47899.48450.24Parent Substrate
Ang-(2-7) Arg-Val-Tyr-Ile-His-Pro783.45784.46392.73Loss of Asp (-115 Da)
Ang-(3-7) Val-Tyr-Ile-His-Pro627.35628.36314.68Loss of Arg (-156 Da)
Ang-(1-5) Asp-Arg-Val-Tyr-Ile664.37665.38333.19ACE cleavage product
Data Interpretation[3][4][5][6][7][8][9][10][11]
  • Successful Conversion: You should observe a time-dependent decrease in the 899.48 m/z peak and a sequential appearance of 784.46 m/z (intermediate) followed by 628.36 m/z (final product).

  • Inhibition Check:

    • In the presence of EC33 , the 899.48 peak should remain stable (assuming ACE is blocked).

    • In the presence of PC18 , the 784.46 peak (Ang 2-7) should accumulate, and the 628.36 peak should be absent.

Biological Implications & Conclusion

While Ang-(1-7) is renowned for its vasodilatory effects via the Mas receptor, its degradation into Ang-(3-7) is not merely a clearance mechanism.

  • CNS Activity: Ang-(3-7) has been shown to bind to the AT4 receptor (Insulin-regulated aminopeptidase - IRAP) in the hippocampus. Unlike Ang-(1-7), which often requires Mas for its effects, Ang-(3-7) mimics the memory-enhancing effects of Angiotensin IV (Ang 3-8).

  • Drug Development: Therapeutic strategies aiming to elevate Ang-(1-7) levels (e.g., ACE2 activators) must account for the rapid degradation by APA. Conversely, if the neuroprotective effects are desired, inhibiting APN (to prevent breakdown of Ang 3-7 further) or APA (to prevent breakdown of Ang 1-7) requires careful selection based on the target tissue.

References

  • Santos, R. A., et al. (2018). Angiotensin-(1–7) and its receptor Mas: a new target for cardiovascular and metabolic diseases. Current Opinion in Pharmacology. Link

  • Wright, J. W., & Harding, J. W. (2011).[4][5] Brain renin-angiotensin—A new look at an old system.[4] Progress in Neurobiology.[4] Link

  • Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Zini, S., et al. (1996). Identification of metabolic pathways of the brain renin-angiotensin system.[6] Brain Research.[4][7] Link

  • Mizuno, M., et al. (2021). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action.[8][6][9][10] Biomolecules.[1][8][11][12][13][14][15][4][5][7][9][10] Link

  • Handa, R. K. (2001). Characterization and function of the aminopeptidase activity that hydrolyzes angiotensin-(1-7) in the proximal tubule. Journal of the American Society of Nephrology. Link

Sources

Metabolic Fate of Angiotensin IV: The Conversion to Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed merely as a linear cascade terminating in Angiotensin II.[1] The "alternative" RAS, driven by downstream metabolites like Angiotensin IV (Ang IV), plays a critical role in cognitive enhancement, cerebral blood flow, and neuroprotection via the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP).

This guide focuses on a specific, often overlooked metabolic event: the degradation of Ang IV (Val-Tyr-Ile-His-Pro-Phe) into the pentapeptide Angiotensin (3-7) (Val-Tyr-Ile-His-Pro). Understanding this conversion is vital for drug developers targeting cognitive disorders, as the cleavage of the C-terminal Phenylalanine by Prolyl Oligopeptidase (POP) and Carboxypeptidase P represents the primary deactivation pathway of the neuro-active Ang IV.

Part 1: The Biochemistry of Ang IV Degradation

The Structural Transition

Angiotensin IV is the hexapeptide fragment (3-8) of the original Angiotensin I sequence.[1] Its biological half-life is short (<30 seconds in plasma, minutes in tissue), necessitating rapid degradation mechanisms.

The transition to Ang-(3-7) involves the hydrolytic cleavage of the peptide bond between Proline (position 5 of Ang IV) and Phenylalanine (position 6 of Ang IV).

  • Substrate (Ang IV): Val-Tyr-Ile-His-Pro-Phe

  • Product (Ang 3-7): Val-Tyr-Ile-His-Pro + Phe (Free amino acid)

Enzymatic Mechanisms

Two primary enzyme classes drive this conversion. Their inhibition is a strategic target for prolonging the cognitive benefits of Ang IV.

Prolyl Oligopeptidase (POP / PREP)

POP (EC 3.4.21.[2][3]26) is a cytosolic serine peptidase.[3] It is unique because it cleaves peptide bonds on the carboxyl side of internal proline residues.[2]

  • Specificity: POP requires the peptide to be short (<30 amino acids) and specifically targets the ...-Pro-X bond.

  • Relevance: Since Ang IV terminates in ...-Pro-Phe, it is a near-perfect substrate for POP. In the brain, POP activity is a major determinant of Ang IV availability.

Carboxypeptidase P (Carb-P)

Carboxypeptidase P is a lysosomal enzyme that releases C-terminal amino acids. It acts broadly on Angiotensin peptides, including the conversion of Ang II to Ang-(1-7) and Ang IV to Ang-(3-7).[1][4][5]

Pathway Visualization

The following diagram illustrates the specific metabolic position of Ang-(3-7) within the non-classical RAS.

RAS_Metabolism AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII N-term cleavage AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) [Active at AT4/IRAP] AngIII->AngIV N-term cleavage Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) [Reduced Affinity] AngIV->Ang37 C-term Cleavage (Pro-Phe bond) Phe Phenylalanine AngIV->Phe APA Aminopeptidase A APN Aminopeptidase N POP Prolyl Oligopeptidase (POP) Carboxypeptidase P

Figure 1: The metabolic cascade isolating the conversion of Ang IV to Ang-(3-7) via Prolyl Oligopeptidase activity.[6]

Part 2: Pharmacodynamics & Receptor Affinity

The conversion of Ang IV to Ang-(3-7) is functionally significant because it alters receptor binding affinity.

The AT4 Receptor (IRAP)

The "AT4 receptor" is the enzyme Insulin-Regulated Aminopeptidase (IRAP).[4][7][8][9] Ang IV acts as a high-affinity inhibitor of IRAP's catalytic site, which prevents the degradation of neuropeptides (like vasopressin) and modulates glucose uptake (GLUT4 trafficking).

Comparative Bioactivity

The removal of the C-terminal Phenylalanine drastically changes the pharmacophore.

FeatureAngiotensin IV (3-8)Angiotensin (3-7)
Sequence Val-Tyr-Ile-His-Pro-Phe Val-Tyr-Ile-His-Pro
AT4 (IRAP) Affinity (

)
High (< 5 nM)Low / Negligible (> 100 nM)
Cognitive Effect Potent memory enhancementWeak / Inactive
Metabolic Stability Low (Substrate for POP)Moderate
Functional Role Active Agonist/InhibitorInactive Metabolite

Key Insight: The Phenylalanine residue at position 8 (of the original Ang I sequence) is critical for hydrophobic interaction within the IRAP binding pocket. Its removal by POP effectively "switches off" the signal.

Part 3: Experimental Protocols

To study this pathway, researchers must differentiate Ang IV from Ang-(3-7) in complex biological matrices. Immunological methods (ELISA) often cross-react due to the shared N-terminus. LC-MS/MS is the mandatory standard for validation.

Protocol: LC-MS/MS Quantification of Ang IV and Ang-(3-7)

Objective: Simultaneous quantification of Ang IV and its metabolite Ang-(3-7) in plasma or brain tissue homogenate.

Reagents:

  • Internal Standard (IS):

    
    -labeled Ang IV (Stable isotope dilution is critical to account for matrix effects).
    
  • Enzyme Inhibitor Cocktail: Must include EDTA (metalloprotease inhibitor) and specific POP inhibitors (e.g., Z-Pro-Prolinal) during sample collection to prevent ex vivo degradation.

Workflow:

  • Sample Preparation (Solid Phase Extraction):

    • Condition C18 Sep-Pak columns with methanol followed by 0.1% formic acid (FA).

    • Load plasma/homogenate (acidified with 1% FA).

    • Wash with 0.1% FA to remove salts/proteins.

    • Elute peptides with 80% Acetonitrile / 0.1% FA.

    • Lyophilize and reconstitute in mobile phase.

  • Chromatography (LC Conditions):

    • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 10 minutes (Angiotensin peptides are relatively polar).

  • Mass Spectrometry (MRM Transitions):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions:

PeptidePrecursor Ion (

)
Product Ion (

)
Charge State
Angiotensin IV 387.7263.1[M+2H]

Angiotensin (3-7) 313.2110.1 (His immonium)[M+2H]

IS (Labeled Ang IV) 390.7266.1[M+2H]

Data Analysis: Calculate the ratio of the analyte peak area to the Internal Standard peak area. Use a calibration curve (10 pg/mL – 1000 pg/mL) to determine concentration.

Part 4: Implications for Drug Design

The rapid conversion of Ang IV to Ang-(3-7) limits the therapeutic utility of native Ang IV. Drug development strategies currently focus on preventing this specific cleavage event.

Peptidomimetics

Replacing the labile peptide bond between Proline and Phenylalanine is a proven strategy.

  • Strategy: Introduce a reduced peptide bond (

    
    ) or a 
    
    
    
    -amino acid at the C-terminus.
  • Result: These analogs (e.g., Nle-Ang IV analogs) resist POP cleavage, extending half-life from minutes to hours while maintaining AT4 receptor affinity.

POP Inhibitors

Co-administration of Prolyl Oligopeptidase inhibitors (e.g., KYP-2047) has been shown to increase endogenous Ang IV levels in the brain, thereby enhancing cholinergic transmission and memory performance without administering exogenous peptides.

References

  • Wright, J. W., & Harding, J. W. (2011).[10] The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflügers Archiv - European Journal of Physiology. Link

  • Albiston, A. L., et al. (2001).[5][9][10] Evidence that the Angiotensin IV (AT4) Receptor is the Enzyme Insulin-Regulated Aminopeptidase.[1][4][7][8][9] Journal of Biological Chemistry. Link

  • Vanderheyden, P. M. (2009).[10] From Angiotensin IV Binding Site to AT4 Receptor.[4][7][8] Molecular and Cellular Endocrinology. Link

  • Chappell, M. C. (2016). Biochemical Evaluation of the Renin-Angiotensin System: The Good, Bad, and Absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Myöhänen, T. T., et al. (2012). Prolyl Oligopeptidase Inhibition Attenuates Neurotoxicity in Parkinson's Disease Models. Journal of Neuroscience. Link

Sources

Physiological Role of Angiotensin (3-7) in the Kidney: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiological role, biochemical formation, and experimental characterization of Angiotensin (3-7) in the renal system.

Executive Summary

Historically dismissed as a biologically inert breakdown product, Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] has emerged as a critical effector peptide within the non-canonical Renin-Angiotensin System (RAS). While Angiotensin (1-7) is widely recognized for its vasodilatory and natriuretic properties via the Mas receptor, recent evidence indicates that in the renal proximal tubule, the natriuretic effects of Ang (1-7) are largely mediated by its local conversion to Ang (3-7).

This guide delineates the metabolic pathways generating Ang (3-7), its specific interaction with the AT4 receptor (IRAP) , and its modulation of sodium transport. It serves as a blueprint for researchers to isolate, synthesize, and validate the activity of this pentapeptide in renal drug discovery.

Biochemistry and Metabolic Pathways

Peptide Sequence and Structure

Angiotensin (3-7) is a pentapeptide with the sequence Val-Tyr-Ile-His-Pro .[1] It lacks the N-terminal Asp-Arg dipeptide found in Ang (1-7) and the Phenylalanine residue found at the C-terminus of Ang II.

Formation Pathways

The generation of Ang (3-7) in the kidney is not random degradation; it is governed by specific peptidases, primarily Dipeptidyl Peptidase 3 (DPP3) and aminopeptidases.

  • Primary Route (The DPP3 Shunt): DPP3, a zinc-dependent metallopeptidase, cleaves the N-terminal dipeptide (Asp-Arg) from Angiotensin (1-7) directly to form Ang (3-7).

  • Secondary Route (Sequential Aminopeptidase Action):

    • Aminopeptidase A (APA) cleaves Asp¹ from Ang (1-7)

      
       Ang (2-7).
      
    • Aminopeptidase N (APN) or Arginine Aminopeptidase cleaves Arg² from Ang (2-7)

      
       Ang (3-7).
      
The "Active Metabolite" Hypothesis

In the renal proximal tubule, Ang (1-7) is rapidly metabolized. Experimental data using peptidase inhibitors demonstrates that blocking the conversion of Ang (1-7) to Ang (3-7) attenuates the inhibitory effect on sodium-ATPase activity. This suggests Ang (1-7) acts as a "pro-drug" in this specific context, with Ang (3-7) serving as the terminal effector.

Visualization: The Renal Ang (3-7) Formation Pathway

RAS_Pathway AngII Angiotensin II (1-8) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 / POP AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidases Ang27 Angiotensin (2-7) Ang17->Ang27 Aminopeptidase A Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Direct Cleavage of Asp-Arg) Ang27->Ang37 Aminopeptidase N AngIV->Ang37 Carboxypeptidase P (Cleavage of Phe)

Caption: The metabolic cascade highlighting DPP3-mediated conversion of Ang (1-7) to Ang (3-7) as the primary renal pathway.

Receptor Pharmacology: The AT4R Connection

Unlike Ang (1-7), which binds the Mas receptor, Ang (3-7) exhibits high affinity for the AT4 receptor , also identified as Insulin-Regulated Aminopeptidase (IRAP) .

Mechanism of Action[2][3][4]
  • Target: AT4 Receptor / IRAP.

  • Binding Affinity: Ang (3-7) binds AT4R, though with slightly lower affinity than Ang IV (the classical AT4 agonist).[2]

  • Signaling Consequence: Binding of Ang (3-7) to IRAP inhibits the enzyme's catalytic activity. This inhibition prevents the degradation of local substrates (such as vasopressin or oxytocin) and triggers intracellular signaling cascades involving PKA (Protein Kinase A) and NGF (Nerve Growth Factor) pathways, although in the kidney, the primary outcome is modulation of ion transport.

Distinguishing Features
FeatureAngiotensin (1-7)Angiotensin (3-7)
Primary Receptor Mas Receptor (GPCR)AT4 Receptor (Enzyme/IRAP)
Renal Effect Vasodilation, NatriuresisInhibition of Na+/K+ ATPase
Blockade Blocked by A-779Blocked by AT4 antagonists (e.g., divalinal)
Metabolic Stability Rapidly degraded by ACEMore stable pentapeptide

Physiological Effects in the Kidney[1][2][3][4][6][7]

Modulation of Proximal Tubule Sodium Transport

The most definitive physiological role of Ang (3-7) is the inhibition of energy-dependent solute transport in the proximal tubule.

  • Effect: Decreases oxygen consumption (QO2) related to active Na+ transport.

  • Causality: Ang (1-7) applied to proximal tubules inhibits Na+-ATPase. However, this effect is abolished by bestatin (an aminopeptidase inhibitor) and JMV-390 (a specific inhibitor of enzymes generating Ang 3-7), proving that conversion to Ang (3-7) is required.

  • Outcome: Promotes natriuresis (sodium excretion) and diuresis, countering the sodium-retaining effects of Ang II.[3][4]

Counter-Regulation of Oxidative Stress

While Ang II induces oxidative stress via NADPH oxidase (NOX4), Ang (3-7) (like its precursor) appears to exert a protective anti-oxidant effect, although the specific signaling pathway (likely via AT4R inhibition of IRAP) is distinct from the Mas-mediated pathway.

Experimental Framework for Researchers

To study Ang (3-7), one cannot simply inject Ang (1-7) and observe; one must control the metabolic conversion. The following protocols ensure scientific integrity.

Protocol: Differentiating Ang (1-7) vs. Ang (3-7) Activity

Objective: Determine if a renal effect is due to the parent heptapeptide or the pentapeptide metabolite.

Reagents:

  • Angiotensin (1-7) (synthetic).[3][5][6][7][8][9][10][11]

  • Angiotensin (3-7) (synthetic, Val-Tyr-Ile-His-Pro).

  • Amastatin/Bestatin: General aminopeptidase inhibitors (blocks conversion).

  • A-779: Selective Mas receptor antagonist.

  • Divalinal-Ang IV: Selective AT4 receptor antagonist.

Workflow:

  • Baseline: Measure Renal Blood Flow (RBF) or Na+ excretion in anesthetized rat/mouse model.

  • Arm A (Mas Validation): Infuse Ang (1-7) + Divalinal.

    • Logic: If effect persists, it is Mas-mediated (Ang 1-7 direct).

  • Arm B (Metabolite Validation): Infuse Ang (1-7) + Bestatin/Amastatin.

    • Logic: If effect is abolished , conversion to Ang (3-7) is required.

  • Arm C (Direct Agonism): Infuse Ang (3-7) directly.

    • Logic: Should mimic Ang (1-7) effects but be insensitive to Bestatin and insensitive to A-779 (Mas blocker).

Protocol: Measurement of Renal Na+-ATPase Activity

Objective: Quantify the direct cellular effect of Ang (3-7).

  • Isolation: Isolate basolateral membranes (BLM) from renal cortex using Percoll gradient centrifugation.

  • Incubation: Incubate BLM (10-20 µg protein) in reaction medium containing:

    • 50 mM NaCl, 5 mM KCl, 3 mM MgCl2, 50 mM Tris-HCl (pH 7.4).

    • Test Compound: Ang (3-7) (10⁻¹² to 10⁻⁶ M).

  • ATP Hydrolysis: Initiate with 2 mM ATP. Incubate 20 min at 37°C.

  • Quantification: Stop reaction with TCA. Measure inorganic phosphate (Pi) release colorimetrically.

  • Specific Activity: Calculate difference in Pi release with and without ouabain (specific Na+/K+ ATPase inhibitor).

    • Expected Result: Ang (3-7) should dose-dependently reduce ouabain-sensitive ATPase activity.

Visualization: Experimental Logic Flow

Exp_Logic Input Input: Ang (1-7) Blocker1 Blocker: Bestatin (Inhibits Conversion) Input->Blocker1 If effect lost... Blocker2 Blocker: A-779 (Blocks MasR) Input->Blocker2 If effect persists... Blocker3 Blocker: Divalinal (Blocks AT4R) Input->Blocker3 If effect lost... Effect Renal Effect (Natriuresis) Blocker1->Effect ...Activity is via Ang (3-7) Blocker2->Effect ...Activity is NOT via MasR Blocker3->Effect ...Activity is via AT4R (Ang 3-7 target)

Caption: Decision matrix for distinguishing Mas-mediated vs. AT4-mediated renal effects.

Therapeutic Implications

The identification of Ang (3-7) as a bioactive renal peptide opens new avenues for drug development:

  • DPP3 Modulation: In heart failure, high DPP3 levels deplete beneficial Ang (1-7). However, in the kidney, DPP3 activity might be required for natriuresis via Ang (3-7) formation. This duality suggests that systemic DPP3 inhibition (proposed for shock) must be evaluated for potential renal sodium retention side effects.

  • AT4R Agonists: Synthetic analogs of Ang (3-7) with higher stability could serve as novel diuretics that target the proximal tubule without affecting systemic blood pressure via AT1/AT2 receptors.

References

  • Handa, R. K., et al. (1999). Metabolism of angiotensin I and angiotensin II by isolated rat glomeruli and proximal tubules. American Journal of Physiology-Renal Physiology. Link

  • Simões-e-Silva, A. C., et al. (1998). Renal actions of angiotensin-(1-7). Brazilian Journal of Medical and Biological Research.[12] Link

  • Velez, J. C., et al. (2013).[4] Network modeling reveals steps in angiotensin peptide processing. Hypertension. Link

  • Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways. In: Renin-Angiotensin System. Link

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. (Details AT4R/IRAP interaction). Link

Sources

Angiotensin (3-7) in the Central Nervous System: A Technical Guide to Function, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on Angiotensin (3-7) , a bioactive metabolite of the brain Renin-Angiotensin System (RAS) with distinct neuropharmacological properties. It is designed for researchers investigating neuropeptide signaling, cognitive enhancement, and central dopaminergic regulation.[1]

Executive Summary

While Angiotensin II (Ang II) and Angiotensin IV (Ang IV) dominate the literature on the brain Renin-Angiotensin System (RAS), Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) represents a critical, often overlooked bioactive fragment. Emerging primarily from the degradation of Ang IV, this pentapeptide retains significant psychoactive potency—specifically in memory consolidation and dopaminergic modulation—while exhibiting a distinct receptor binding profile. This guide delineates the biochemical origin, receptor pharmacology, and physiological functions of Ang (3-7), providing validated protocols for its investigation in CNS models.

Biochemistry and Metabolism[2]

Peptide Sequence and Structure

Angiotensin (3-7) is a pentapeptide with the sequence Val-Tyr-Ile-His-Pro . It lacks the N-terminal Asp-Arg of Ang II and the C-terminal Phenylalanine of Ang IV.

PeptideSequenceKey Enzyme(s)
Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-PheACE, Chymase
Angiotensin III (2-8) Arg-Val-Tyr-Ile-His-Pro-PheAminopeptidase A (APA)
Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-PheAminopeptidase N (APN)
Angiotensin (3-7) Val-Tyr-Ile-His-Pro Carboxypeptidase P / Prolyl Endopeptidase
Metabolic Pathways

Angiotensin (3-7) is generated through the C-terminal cleavage of Angiotensin IV. The removal of the Phenylalanine (Phe8) residue is the rate-limiting step that distinguishes the AT4-binding hexapeptide from the pentapeptide.

RAS_Metabolism cluster_legend Key AngII Angiotensin II (1-8) AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A (Cleaves Asp1) AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N (Cleaves Arg2) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 Carboxypeptidase P (Cleaves Phe8) Inactive Inactive Fragments Ang37->Inactive Prolyl Oligopeptidase Red: Major Effector Red: Major Effector Green: AT4 Agonist Green: AT4 Agonist Red: Major Effector->Green: AT4 Agonist Blue: Target Pentapeptide Blue: Target Pentapeptide Green: AT4 Agonist->Blue: Target Pentapeptide

Figure 1: The enzymatic cascade generating Angiotensin (3-7) within the central nervous system.

Pharmacology and Receptor Mechanisms[1][2][3][4][5][6][7]

The AT4 Receptor / IRAP Connection

Unlike Ang II, which binds AT1 and AT2 receptors, Ang (3-7) interacts with the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) .[2]

  • Mechanism: Ang (3-7) acts as an inhibitor of IRAP catalytic activity. By inhibiting IRAP, it prevents the degradation of other neuropeptides (e.g., vasopressin, oxytocin, somatostatin) involved in memory processing, extending their half-life and potentiating cognitive function.

  • Affinity: Ang (3-7) binds to IRAP with lower affinity than Ang IV but retains sufficient potency to elicit behavioral effects at nanomolar concentrations.

Dopaminergic Modulation

Ang (3-7) exhibits a unique interaction with the central dopaminergic system, distinct from the pressor effects of Ang II.

  • Synergy: It significantly intensifies stereotypy induced by apomorphine (D1/D2 agonist) and amphetamine (dopamine releaser).

  • Pathway: This suggests Ang (3-7) may enhance postsynaptic dopamine receptor sensitivity or modulate dopamine release in the striatum.

  • AT1/AT2 Cross-talk: Behavioral studies using Losartan (AT1 antagonist) and CGP 42112A (AT2 ligand) indicate that the effects of Ang (3-7) are partially dependent on functional AT1 and AT2 receptors, suggesting a heteromeric receptor interaction or downstream signal integration.

Physiological Functions in the CNS[1][9]

FunctionEffect of Ang (3-7)Comparative Potency
Memory Consolidation Enhances retention in passive avoidance and object recognition tasks.Equipotent to Ang IV and Ang II (1 nmol dose).[3]
Locomotor Activity Increases exploratory behavior (crossings, rearings) in open field tests.[3]Similar to Ang II; distinct from Ang IV (which is less psychomotor).
Anxiety Modulates anxiety-like behavior (often anxiolytic in elevated plus maze).Complex; effect blocked by Losartan.
Stereotypy Potentiates apomorphine-induced stereotypy (sniffing, gnawing).Significant potentiation; indicates dopaminergic link.

Experimental Protocols

Peptide Handling and Preparation
  • Solubility: Ang (3-7) is water-soluble but prone to rapid enzymatic degradation.

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) is the required vehicle for CNS administration.

  • Storage: Lyophilized powder must be stored at -20°C. Reconstituted solutions should be used immediately or aliquoted and frozen once (avoid freeze-thaw).

Intracerebroventricular (ICV) Administration

To study Ang (3-7), direct delivery to the brain ventricles is necessary to bypass the blood-brain barrier and enzymatic degradation in the periphery.

Protocol:

  • Stereotaxic Surgery: Anesthetize rat (Ketamine/Xylazine). Implant a permanent guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.5 mm, L ±1.3 mm, DV -3.5 mm).

  • Recovery: Allow 5-7 days for recovery.

  • Verification: Verify cannula patency by injecting Ang II (10 ng); an immediate dipsogenic response (drinking) confirms correct placement.

  • Injection: Inject Ang (3-7) (typically 1 nmol in 1-2 µL aCSF) using a Hamilton syringe over 60 seconds. Leave the injector in place for 60 seconds to prevent backflow.

Behavioral Assays
A. Passive Avoidance (Memory)[3]
  • Concept: Tests the ability to remember a negative stimulus (foot shock).

  • Step 1 (Acquisition): Place rat in the light chamber of a two-compartment box. When it enters the dark chamber, deliver a mild foot shock (0.5 mA, 2s).

  • Step 2 (Treatment): Administer Ang (3-7) ICV immediately post-training (consolidation phase).

  • Step 3 (Retention): Test 24 hours later. Measure latency to enter the dark chamber.

  • Result: Ang (3-7) treated animals show significantly increased latency (improved memory).

B. Open Field Test (Locomotor/Anxiety)
  • Setup: 100cm x 100cm arena.

  • Procedure: Place rat in center 15 mins after ICV injection.

  • Metrics: Record number of line crossings (horizontal activity) and rearings (vertical activity) for 5-10 minutes.

  • Result: Ang (3-7) increases both crossings and rearings compared to vehicle.

C. Apomorphine Stereotypy (Dopaminergic Tone)
  • Pre-treatment: Inject Ang (3-7) (1 nmol ICV).[1][3]

  • Agonist: 15 mins later, inject Apomorphine (1 mg/kg i.p.).

  • Scoring: Score behavior every 10 mins for 1 hour (0=asleep, 1=active, 2=sniffing, 3=licking/biting).

  • Result: Ang (3-7) shifts the dose-response curve to the left, intensifying stereotypy.

Diagrammatic Summary of Mechanism

Mechanism Ang37 Angiotensin (3-7) (ICV Administration) IRAP AT4 Receptor / IRAP (Inhibition) Ang37->IRAP Binds/Inhibits AT1_AT2 AT1 / AT2 Receptors (Modulation/Crosstalk) Ang37->AT1_AT2 Indirect Activation Neuropeptides Accumulation of Memory Peptides (Vasopressin, etc.) IRAP->Neuropeptides Prevents Degradation DA_System Dopaminergic System (Striatum) AT1_AT2->DA_System Sensitization Memory Enhanced Memory Consolidation Neuropeptides->Memory Locomotion Increased Locomotion & Stereotypy DA_System->Locomotion

Figure 2: Proposed dual-pathway mechanism of Ang (3-7) involving IRAP inhibition and dopaminergic sensitization.

References

  • Braszko, J. J., et al. (1991). "The 3-7 fragment of angiotensin II is probably responsible for its psychoactive properties."[1][3] Brain Research, 542(1), 49-54.[3]

  • Wright, J. W., & Harding, J. W. (2011). "Brain renin-angiotensin-A new look at an old system." Progress in Neurobiology, 95(1), 49-67.

  • Albiston, A. L., et al. (2001). "The angiotensin IV receptor AT4 is the insulin-regulated aminopeptidase (IRAP)." Trends in Endocrinology & Metabolism, 12(10), 427-428.

  • Braszko, J. J. (2004). "Angiotensin IV and its fragments in the control of psychomotor and cognitive processes." Current Pharmaceutical Design, 10(21), 2593-2602.

  • Stragier, B., et al. (2006). "Involvement of insulin-regulated aminopeptidase in the effects of angiotensin IV on spatial memory." European Journal of Pharmacology, 535(1-3), 214-219.

Sources

Biological Activity of the Angiotensin I/II (3-7) Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed as a linear cascade ending with Angiotensin II (Ang II). It is a complex network of bioactive peptides with distinct, often opposing, physiological roles.[1] Among these, the pentapeptide Angiotensin (3-7) —sequence Val-Tyr-Ile-His-Pro —has emerged as a critical metabolite with potent central nervous system (CNS) and renal activities.

Unlike Ang II, which acts primarily via the AT1 receptor to induce vasoconstriction, Ang(3-7) operates through a distinct pharmacological profile, primarily interacting with the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and modulating dopaminergic neurotransmission. This guide provides a comprehensive technical analysis of Ang(3-7), detailing its biochemical formation, receptor mechanics, and validated experimental protocols for its study.

Biochemistry and Metabolic Pathways[1]

Peptide Identity
  • Sequence: Val-Tyr-Ile-His-Pro (V-Y-I-H-P)[2][3][4][5]

  • Molecular Weight: ~627.7 g/mol

  • Origin: The peptide is a downstream metabolite of the RAS, formed primarily through the degradation of Angiotensin IV (Ang 3-8) or Angiotensin (1-7).

The Enzymatic Cascade

The formation of Ang(3-7) is the result of successive N-terminal and C-terminal cleavages. Understanding this cascade is vital for experimental design, particularly when using enzyme inhibitors to isolate specific peptide effects.

  • Aminopeptidase A (APA): Cleaves Asp¹ from Ang II to form Ang III.[6][7]

  • Aminopeptidase N (APN): Cleaves Arg² from Ang III to form Ang IV (3-8).

  • Carboxypeptidases/Prolyl Oligopeptidase (POP): Cleaves Phe⁸ from Ang IV to yield Ang(3-7) . Alternatively, Neprilysin (NEP) can process Ang(1-7) directly into Ang(3-7).

RAS_Cascade AngI Angiotensin I (1-10) (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) AngII Angiotensin II (1-8) (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngI->AngII ACE AngIII Angiotensin III (2-8) (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII APA Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV APN Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 Carboxypeptidase/POP Ang17->Ang37 Neprilysin ACE ACE APA Aminopeptidase A APN Aminopeptidase N ACE2 ACE2 NEP Neprilysin/POP CBP Carboxypeptidase P

Figure 1: The metabolic formation of Ang(3-7).[4] Note the convergence of the Ang IV and Ang(1-7) pathways.

Mechanism of Action and Receptor Pharmacology[1]

The biological activity of Ang(3-7) is defined by its interaction with the AT4 receptor system and its modulation of dopaminergic pathways.

The AT4 Receptor (IRAP) Interaction

The AT4 receptor is not a classical G-protein coupled receptor (GPCR) but is identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP) .[8][9][10]

  • Binding Affinity: Ang(3-7) binds to the AT4 site, though with lower affinity than the hexapeptide Ang IV.[4]

  • Mechanism: Binding of Ang(3-7) inhibits the catalytic activity of IRAP. This inhibition prevents the degradation of other neuropeptides (e.g., vasopressin, oxytocin, somatostatin) implicated in memory, effectively extending their half-life and potentiating their effects.

  • Glucose Uptake: IRAP co-localizes with GLUT4 vesicles. Ligand binding may modulate glucose uptake in neurons, contributing to cognitive enhancement.

The Dopaminergic Connection

Research indicates that Ang(3-7) exerts significant effects on the central dopaminergic system, particularly in the striatum and nucleus accumbens.

  • Observation: Intracerebroventricular (ICV) administration of Ang(3-7) enhances apomorphine-induced stereotypy (a proxy for dopamine receptor stimulation).[11]

  • Pathway: This effect is likely mediated via modulation of dopamine release or D1/D2 receptor sensitivity, distinguishing it from the vascular effects of Ang II.

Physiological Functions

SystemEffectMechanismKey Reference
CNS (Cognition) Enhances object recognition and passive avoidance memory.[5]Inhibition of IRAP; Modulation of hippocampal dopamine.Braszko et al.[11]
CNS (Behavior) Increases locomotor activity and exploratory behavior.Dopaminergic projection to Nucleus Accumbens.[12]Winnicka et al.[11]
Renal Modulates Na+/K+ ATPase activity; inhibits energy-dependent solute transport.AT4 receptor binding in proximal tubule cells.[13]Handa et al.[13]
Cardiovascular Minimal pressor activity compared to Ang II.[3][4][9]Low affinity for AT1 receptors.Wright et al.[11]

Experimental Protocols

Peptide Synthesis (SPPS)

Rationale: Commercial peptides often degrade. In-house synthesis or custom synthesis with strict QC is required.

  • Resin Selection: Use 2-Chlorotrityl Chloride Resin pre-loaded with Proline. This prevents racemization of the C-terminal Proline and allows for cleavage of the protected fragment if needed.

  • Coupling Strategy: Fmoc-solid phase synthesis.

    • Deprotection: 20% Piperidine in DMF.

    • Activator: HBTU/DIEA (1:2 ratio).

    • Sequence Assembly: Pro -> His(Trt) -> Ile -> Tyr(tBu) -> Val.

  • Cleavage: 95% TFA, 2.5% TIPS, 2.5% H2O. (High TFA concentration is necessary to remove the Trityl group from Histidine).

  • Purification: Reverse-phase HPLC (C18 column).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 60% B over 30 minutes.

Intracerebroventricular (ICV) Administration

Rationale: Ang(3-7) does not cross the Blood-Brain Barrier (BBB) efficiently. Systemic injection will yield renal but not central data.

Protocol:

  • Stereotaxic Surgery: Anesthetize rats (Ketamine/Xylazine). Implant a permanent guide cannula aiming for the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L 1.5 mm, DV -3.5 mm).

  • Recovery: Allow 5-7 days for recovery.

  • Injection:

    • Prepare Ang(3-7) in artificial cerebrospinal fluid (aCSF).

    • Dose Range: 0.1 to 1.0 nmol (Standard effective window).

    • Volume: 1-5 µL injected over 60 seconds.

  • Control: Vehicle (aCSF) and Scrambled Peptide (Pro-Ile-Val-His-Tyr).

Metabolic Stability Assay

Rationale: As a fragment, Ang(3-7) is liable to further degradation. You must verify its half-life in your specific biological matrix.

  • Incubation: Incubate 10 µM Ang(3-7) in rat plasma or kidney homogenate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: LC-MS/MS. Monitor the transition of the parent ion (m/z ~628) to specific fragments.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling mechanism of Ang(3-7) in a neuronal context, highlighting the IRAP inhibition pathway.

Ang37_Signaling Ang37 Angiotensin (3-7) IRAP AT4 Receptor / IRAP (Insulin-Regulated Aminopeptidase) Ang37->IRAP Binds/Inhibits Dopamine Dopamine Release (Striatum/Accumbens) Ang37->Dopamine Modulates Substrates Neuropeptides (Vasopressin, Oxytocin) IRAP->Substrates Normally Degrades GLUT4 GLUT4 Translocation IRAP->GLUT4 Modulates Trafficking Memory Enhanced Memory & Learning Substrates->Memory Accumulation Promotes GLUT4->Memory Glucose Supply Dopamine->Memory Consolidation Motor Locomotor Activity Dopamine->Motor Stimulates

Figure 2: Proposed signaling mechanism. Ang(3-7) inhibits IRAP, preventing neuropeptide degradation, while simultaneously modulating dopaminergic pathways.

Therapeutic Potential & Conclusion

Ang(3-7) represents a highly specific therapeutic target. Its ability to enhance cognitive function without the potent vasoconstrictive side effects of Ang II or the broad systemic effects of Ang IV makes it a candidate for:

  • Nootropics: Treatment of cognitive decline in Alzheimer's or vascular dementia.

  • Renal Therapeutics: Modulation of sodium retention in specific hypertensive phenotypes.

Final Recommendation: Researchers must rigorously distinguish Ang(3-7) activity from Ang IV. The use of specific aminopeptidase inhibitors during experiments is non-negotiable to prevent metabolic conversion and ensure data integrity.

References

  • Braszko, J. J., et al. (1991). Psychological effects of angiotensin II fragments: Focus on Ang(3-7).[11][12] Brain Research Bulletin.

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology.

  • Albiston, A. L., et al. (2001). The angiotensin IV (AT4) receptor is the enzyme insulin-regulated aminopeptidase (IRAP).[8][9] Journal of Biological Chemistry.

  • Handa, R. K. (1999). Characterization of the AT4 receptor in the rat proximal tubule. American Journal of Physiology-Renal Physiology.[13]

  • Winnicka, M. M. (1999). Dopaminergic projection to the nucleus accumbens mediates the memory-enhancing effect of angiotensins in rats.[12] Pharmacology Biochemistry and Behavior.[14]

Sources

The Non-Canonical RAS: Intracellular Signaling & Bioactivity of Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Angiotensin II (Ang II) and Angiotensin (1-7) dominate the literature of the Renin-Angiotensin System (RAS), the pentapeptide Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) represents a critical, often overlooked bioactive metabolite. Unlike the classic GPCR-mediated cascades of AT1 or Mas receptors, Ang (3-7) exerts its most profound effects through an enzymatic inhibition mechanism involving the Insulin-Regulated Aminopeptidase (IRAP) , formerly known as the AT4 receptor.

This technical guide delineates the biogenesis, receptor pharmacology, and downstream signaling of Ang (3-7). It is designed for researchers investigating cognitive enhancement, renal sodium handling, and RAS-targeted drug development.

Biogenesis and Stability: The Metabolic Cascade

Angiotensin (3-7) is not a direct product of Angiotensinogen cleavage but a downstream metabolite formed through two distinct degradation pathways. Understanding these routes is essential for experimental design, particularly when selecting protease inhibitors.

The Dual-Source Formation
  • The Ang IV Route (Primary): Angiotensin IV (Ang 3-8) is cleaved at the C-terminus by Carboxypeptidase P (Carb-P) or Prolyl Oligopeptidase (PO) , removing the Phenylalanine (Phe) residue.

  • The Ang (1-7) Route (Secondary): Angiotensin (1-7) undergoes N-terminal degradation.[1] Aminopeptidase A (APA) removes Aspartate to form Ang (2-7), followed by Aminopeptidase N (APN) removing Arginine to yield Ang (3-7).

Structural Integrity
  • Sequence: Val-Tyr-Ile-His-Pro[2][3][4][5]

  • Stability: Highly susceptible to further degradation into inactive fragments.

  • Experimental Constraint: In vitro studies must utilize specific peptidase inhibitors (e.g., Amastatin) to prevent rapid hydrolysis during incubation.

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to Ang (3-7) accumulation.[6][7]

RAS_Cascade AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 (Cleaves Phe) AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngII->AngIV Aminopeptidase A (APA) & Aminopeptidase N (APN) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Neprilysin / APN (Cleaves Asp-Arg) AngIV->Ang37 Carboxypeptidase P Prolyl Oligopeptidase (Cleaves Phe) Inactive Inactive Fragments Ang37->Inactive Peptidases

Figure 1: Biogenesis of Angiotensin (3-7) via the hydrolytic processing of Ang II and Ang (1-7).

Receptor Targets & Molecular Mechanisms

The signaling of Ang (3-7) is unique because it functions primarily as an enzyme inhibitor rather than a classic receptor agonist.

The IRAP / AT4 Receptor Axis

The binding site historically termed the "AT4 Receptor" is actually the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP) .[1][8][9]

  • Mechanism: Competitive Inhibition.[9]

  • The Logic: IRAP constitutively degrades memory-enhancing neuropeptides (e.g., Vasopressin, Oxytocin, Met-Enkephalin, Somatostatin).

  • Ang (3-7) Action: Ang (3-7) binds to the catalytic site of IRAP. By occupying this site, it prevents IRAP from degrading endogenous neuropeptides. The "signal" is therefore the accumulation of these neuropeptides, which then activate their own respective receptors to enhance long-term potentiation (LTP) and memory.

  • Affinity: Ang (3-7) binds IRAP with lower affinity than Ang IV but retains significant bioactivity, particularly in the hippocampus.

The Mas Receptor Controversy

While Ang (1-7) is the high-affinity ligand for the Mas receptor (GPCR), Ang (3-7) exhibits significantly reduced affinity.

  • Current Consensus: Ang (3-7) is a weak partial agonist at Mas. Physiological effects observed after Ang (3-7) administration that are blocked by A-779 (Mas antagonist) likely involve cross-talk or high-concentration saturation, but the primary cognitive effects are IRAP-mediated.

Intracellular Signaling Cascades

Because Ang (3-7) acts by inhibiting IRAP, the "downstream" signaling is actually the signaling of the preserved neuropeptides.

The Cognitive Enhancement Pathway (Hippocampus)
  • Event: Ang (3-7) binds IRAP.

  • Immediate Consequence: Inhibition of IRAP catalytic activity.[9]

  • Secondary Event: Accumulation of extracellular Vasopressin and Oxytocin.

  • Signal Transduction:

    • Vasopressin binds V1a Receptors.

    • Oxytocin binds OT Receptors.

    • Cascade: Gq-protein activation

      
       PLC 
      
      
      
      IP3/DAG
      
      
      Calcium mobilization
      
      
      CaMKIV activation
      
      
      CREB Phosphorylation .
  • Outcome: Increased expression of BDNF (Brain-Derived Neurotrophic Factor) and c-Fos, leading to enhanced synaptic plasticity.

The Renal Pathway (Proximal Tubule)

In the kidney, Ang (3-7) contributes to the "depressor" arm of the RAS.

  • Target: Modulation of ATP1A1 (Na+/K+ ATPase).

  • Effect: Inhibition of sodium reabsorption.[8]

  • Pathway: Unlike Ang II, which stimulates Na+/K+ ATPase via AT1/PKC, Ang (3-7) (likely via Mas or AT2 interaction in this tissue) reduces the phosphorylation potential of the pump, promoting natriuresis.

Signaling_Mechanism Ang37 Angiotensin (3-7) IRAP IRAP Enzyme (AT4 Receptor) Ang37->IRAP Inhibits Neuropeptides Endogenous Neuropeptides (Vasopressin/Oxytocin) Neuropeptides->IRAP Substrate Receptors V1a / OT Receptors Neuropeptides->Receptors Accumulation Degradation Degradation (Inactive) IRAP->Degradation Catalysis Cascade Ca2+ / CaMKIV Receptors->Cascade CREB p-CREB / BDNF Cascade->CREB Outcome Memory / LTP CREB->Outcome

Figure 2: The IRAP Inhibition Model. Ang (3-7) enhances cognition by preventing the degradation of bioactive neuropeptides.

Experimental Protocols

To validate Ang (3-7) activity, researchers must distinguish it from Ang IV and Ang (1-7). The following protocols ensure specificity.

Protocol A: IRAP Competitive Binding Assay

Objective: Determine the affinity of Ang (3-7) for the IRAP site compared to Ang IV.

  • Cell Line: HEK293 cells stably transfected with human IRAP (HEK-hIRAP).

  • Membrane Preparation: Homogenize cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Radioligand: Use [125I]-Ang IV (0.5 nM). Note: Do not use [125I]-Ang II, as it does not bind IRAP.

  • Competitor: Serial dilutions of unlabeled Ang (3-7) (

    
     to 
    
    
    
    M).
  • Incubation: 120 minutes at 37°C. Crucial: Add 10 µM Amastatin and 10 µM Bestatin to prevent degradation of Ang (3-7) by other aminopeptidases during incubation.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity. Plot displacement curves to calculate

    
    .
    
Protocol B: IRAP Enzymatic Inhibition Assay

Objective: Prove that Ang (3-7) functionally inhibits the catalytic activity of IRAP.

  • Substrate: L-Leucine-β-naphthylamide (Leu-βNA) . This is a synthetic substrate cleaved by IRAP to release a fluorescent product.

  • Reaction Mix: Recombinant IRAP (or HEK-hIRAP membranes) + Leu-βNA (100 µM) in PBS.

  • Treatment: Add Ang (3-7) (1 µM).

  • Detection: Measure fluorescence (Excitation 340 nm / Emission 410 nm) over 30 minutes.

  • Result: Ang (3-7) should reduce the slope of fluorescence increase (inhibition of cleavage) compared to vehicle.

Data Summary: Comparative Pharmacology

PeptideSequencePrimary TargetIRAP Affinity (

)
Mas AffinityPrimary Effect
Ang II Asp-Arg-Val-Tyr-Ile-His-Pro-PheAT1 / AT2No BindingNegligibleVasoconstriction
Ang IV Val-Tyr-Ile-His-Pro-PheIRAP (AT4)High (< 5 nM)NegligibleMemory / Renal Flow
Ang (1-7) Asp-Arg-Val-Tyr-Ile-His-ProMasLowHighVasodilation
Ang (3-7) Val-Tyr-Ile-His-Pro IRAP Moderate (~100 nM) Weak Cognition / Natriuresis

References

  • Albiston, A. L., et al. (2001). "The angiotensin IV receptor AT4 is insulin-regulated aminopeptidase (IRAP)."[1][8][9] Journal of Biological Chemistry. Link

  • Wright, J. W., & Harding, J. W. (2011). "Brain renin-angiotensin-A new look at an old system." Progress in Neurobiology. Link

  • Vanderheyden, P. M., et al. (2003). "Angiotensin IV and its degradation products in the rat brain." Peptides. Link

  • Esteban, V., et al. (2005). "Angiotensin IV: a key player in the brain renin-angiotensin system." Trends in Endocrinology & Metabolism. Link

  • Santos, R. A., et al. (2018). "Angiotensin-(1–7) and its precursors: enzymatic pathways and pharmacological targets." Current Opinion in Pharmacology. Link

Sources

The Elusive Metabolite: A Technical Guide to Angiotensin (3-7) Function and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, biochemistry, and experimental handling of Angiotensin (3-7).

Executive Summary

Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] is a bioactive pentapeptide of the Renin-Angiotensin System (RAS).[1] Historically dismissed as a non-functional degradation product, emerging evidence identifies it as a critical downstream metabolite of Angiotensin (1-7) and Angiotensin IV. It exhibits distinct physiological effects—specifically in cognitive enhancement and renal solute transport —that are often misattributed to its precursors.

This guide provides a rigorous framework for researchers to isolate, stabilize, and study Ang(3-7), addressing its rapid degradation kinetics and complex receptor pharmacology.

Biochemistry & Metabolic Pathways

Understanding the formation and degradation of Ang(3-7) is the prerequisite for any functional assay. The peptide exists in a state of high metabolic flux.

The Formation Cascade

Ang(3-7) is primarily generated via the Non-Canonical RAS Pathway .

  • Precursor: Angiotensin (1-7) [Asp-Arg-Val-Tyr-Ile-His-Pro].

  • Enzyme: Dipeptidyl Peptidase 3 (DPP3) .[1]

  • Mechanism: DPP3 cleaves the N-terminal dipeptide (Asp-Arg) from Ang(1-7).[1]

  • Secondary Pathway: Cleavage of Angiotensin IV [Val-Tyr-Ile-His-Pro-Phe] by carboxypeptidases (removing Phe).

The Stability Bottleneck

The half-life of Ang(3-7) in biological matrices is exceptionally short (seconds to minutes) because it is a substrate for the same enzyme that produces it.

  • Degradation: DPP3 rapidly cleaves Ang(3-7) at the Tyr-Ile bond.

  • Product: Angiotensin (5-7) [Ile-His-Pro] + Val-Tyr.

  • Implication: Without specific DPP3 inhibitors (e.g., JMV-390), endogenous Ang(3-7) levels are often underestimated or undetectable.

Visualization: The RAS Metabolic Flux

RAS_Metabolism AngII Angiotensin II (1-8) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidase A/N Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Removes Asp-Arg) AngIV->Ang37 Carboxypeptidase Ang57 Angiotensin (5-7) (Inactive) Ang37->Ang57 DPP3 (Rapid Degradation)

Figure 1: The metabolic formation and degradation of Ang(3-7).[1][2] Note the dual role of DPP3 in both generating and destroying the peptide.

Pharmacology: Receptor Interactions

Ang(3-7) pharmacology is defined by low-affinity interactions that trigger high-impact physiological changes, suggesting allosteric mechanisms or novel binding sites.

Receptor TargetInteraction TypeKey Insights
AT4 Receptor (IRAP) Agonist (Low Affinity) Binds to Insulin-Regulated Aminopeptidase (IRAP). Less potent than Ang IV but sufficient to modulate memory and glucose uptake.
AT1 Receptor (AT1R) Functional Interaction Does not bind the orthosteric site (<10% displacement of Ang II). However, behavioral effects are blocked by Losartan, suggesting downstream cross-talk or dependence on AT1R tone.
Mas Receptor Negligible Unlike its parent Ang(1-7), Ang(3-7) shows poor affinity for Mas, indicating a "switch" in signaling specificity upon cleavage.
AT2 Receptor Negligible No significant binding observed in competitive assays.

Physiological Functions

Cognitive Enhancement (Central Nervous System)

Ang(3-7) is a nootropic peptide. Intracerebroventricular (i.c.v.)[2][3] administration in rodent models has demonstrated:

  • Memory Consolidation: Improvement in passive avoidance and object recognition tasks.

  • Mechanism: Likely mediated via the AT4/IRAP axis , enhancing hippocampal synaptic plasticity and potentially modulating dopamine release.

Renal Transport (Kidney)[4]
  • Effect: Inhibition of energy-dependent solute transport in proximal tubule cells.

  • Re-evaluation: Previous studies attributing this effect solely to Ang(1-7) may have observed the effects of its rapid conversion to Ang(3-7).

Experimental Framework (Protocols)

Synthesis & Handling
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Sequence: H-Val-Tyr-Ile-His-Pro-OH.

  • Purity Requirement: >98% (HPLC).

  • Storage: Lyophilized powder at -20°C. Solubilized aliquots must be used immediately; do not freeze-thaw .

Stabilization Protocol (Critical)

To study Ang(3-7) in tissue or plasma, you must inhibit DPP3 immediately upon sampling.

Reagent Setup:

  • Cocktail A (General): EDTA (10 mM), PMSF (1 mM), 1,10-Phenanthroline (1 mM).

  • Specific Inhibitor: JMV-390 (10 µM) or Tyr-Phe-NHOH (specific DPP3 inhibitors).

Workflow:

  • Collect blood/tissue directly into tubes containing Cocktail A + JMV-390.

  • Keep samples at 4°C.

  • Centrifuge immediately (2,000 x g, 10 min, 4°C).

  • Acidify plasma with 1% TFA prior to Solid Phase Extraction (SPE).

LC-MS/MS Quantification

Standard immunoassays (ELISA) cross-react heavily with Ang IV and Ang(1-7). Mass spectrometry is the only valid detection method.

MRM Transitions (Positive Ion Mode):

  • Precursor Ion: m/z 628.4 [M+H]+

  • Product Ion 1 (Quantifier): m/z 110.1 (His immonium ion)

  • Product Ion 2 (Qualifier): m/z 269.2 (Pro-His fragment)

Functional Assay: Renal Tubule Transport

Objective: Measure Ang(3-7) effect on Na+/K+ ATPase activity.

  • Isolation: Isolate proximal tubule segments from rat kidney.

  • Equilibration: Incubate in oxygenated Krebs-Henseleit buffer (37°C, pH 7.4) for 20 min.

  • Treatment: Add Ang(3-7) (10 pM – 100 nM).

    • Control: Vehicle.[4]

    • Blocker: Co-incubate with Divalinal-Ang IV (AT4 antagonist) to verify specificity.

  • Measurement: Assess ouabain-sensitive oxygen consumption (QO2) using a Clark-type electrode.

  • Result: Expect a dose-dependent decrease in QO2, reversed by Divalinal-Ang IV.

Signaling Pathway Visualization

Ang37_Signaling Ang37 Angiotensin (3-7) AT4R AT4 Receptor (IRAP) Ang37->AT4R Binding (Low Affinity) AT1R AT1 Receptor (Cross-talk) Ang37->AT1R Indirect Activation? Memory Hippocampal Memory Consolidation AT4R->Memory Synaptic Plasticity Transport Inhibition of Proximal Tubule Transport AT4R->Transport Modulation of Na+/K+ ATPase Dopamine Dopamine Modulation AT4R->Dopamine AT1R->Memory Behavioral Component

Figure 2: Proposed signaling mechanisms. The primary transducer is the AT4 receptor (IRAP), with functional cross-talk involving the AT1 receptor.

References

  • Handa, R. K., et al. (1999). "Angiotensin-(1-7) actions on the rat proximal tubule are mediated by a metabolite."[2] American Journal of Physiology-Renal Physiology. Link

  • Vaughn, B. E., et al. (2011). "The angiotensin-(1–7) axis: formation and metabolism pathways." American Journal of Physiology-Renal Physiology. Link

  • Wright, J. W., & Harding, J. W. (2013). "The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases." Pflügers Archiv - European Journal of Physiology. Link

  • Braszko, J. J. (2004). "Angiotensin IV and its fragments in the brain." Current Topics in Peptide & Protein Research. Link

  • Bosnyak, S., et al. (2011). "Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors." Clinical Science. Link

Sources

Technical Whitepaper: The Endogenous Reality of Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Bioactive Ghost of the RAS

The Renin-Angiotensin System (RAS) is frequently oversimplified into a linear axis: Angiotensin I


 Angiotensin II 

Aldosterone. While Angiotensin II (Ang II) and Angiotensin (1-7) dominate the literature, the "middle fragments"—specifically Angiotensin (3-7) (Val-Tyr-Ile-His-Pro)—represent a critical blind spot in modern peptide pharmacology.

For years, Ang (3-7) was dismissed as a metabolic artifact—a transient "waste product" of Angiotensin IV (Ang 3-8) degradation. However, emerging evidence suggests this pentapeptide is not merely a breakdown intermediate but a bioactive ligand with distinct affinity for the AT4 receptor (insulin-regulated aminopeptidase, IRAP).

This guide addresses the primary challenge facing researchers: proving endogenous presence. Because Ang (3-7) exists in the femtomolar range and shares sequence homology with high-abundance precursors, standard ELISAs fail due to cross-reactivity. This document outlines the rigorous mass spectrometry (LC-MS/MS) workflows and metabolic mapping required to validate Ang (3-7) as a distinct, functional entity.

Part 2: Biogenesis and Metabolic Pathways

To detect Ang (3-7), one must first understand its origin. Unlike Ang II, which is cleaved directly from Ang I by ACE, Ang (3-7) is the product of a multi-step proteolytic cascade.

The Degradation Cascade

The primary route of formation is the N-terminal truncation of Ang II to Ang IV, followed by C-terminal cleavage.

  • Ang II (1-8) is converted to Ang III (2-8) by Aminopeptidase A (APA).

  • Ang III (2-8) is converted to Ang IV (3-8) by Aminopeptidase N (APN).

  • Ang IV (3-8) (Val-Tyr-Ile-His-Pro-Phe) is the direct precursor. The removal of the C-terminal Phenylalanine is catalyzed by Carboxypeptidase P or Prolyl Oligopeptidase (POP) , yielding Ang (3-7) .[1]

Pathway Visualization

The following diagram illustrates the enzymatic cascade. Note the specific cleavage sites that isolate the pentapeptide.

RAS_Metabolism AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII Aminopeptidase A (Cleaves Asp) AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV Aminopeptidase N (Cleaves Arg) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 Carboxypeptidase P / POP (Cleaves Phe) Inactive Inactive Fragments (Amino Acids) Ang37->Inactive Neprilysin / ACE

Caption: Enzymatic cascade generating Ang (3-7). The conversion from Ang IV via Carboxypeptidase P is the rate-limiting step for accumulation.

Part 3: Analytical Methodology (LC-MS/MS)

Detecting Ang (3-7) requires distinguishing it from Ang IV (which differs by only one phenylalanine) and Ang (1-7) (which contains the 3-7 sequence). ELISA is insufficient due to epitope overlap. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

The "Self-Validating" Sample Preparation

The validity of endogenous peptide quantification rests entirely on preventing ex vivo metabolism during sample collection.

Protocol: Protease Inhibition & Extraction

  • Quenching: Collect blood/tissue directly into chilled tubes containing a specialized inhibitor cocktail.

    • Standard EDTA: Inhibits metalloproteases (ACE, Neprilysin).

    • Specific Addition:1,10-Phenanthroline (inhibits carboxypeptidases) and Pepstatin A (inhibits renin).

    • Crucial Step: Acidify plasma immediately to 1% Formic Acid to denature remaining enzymatic activity.

  • Internal Standardization: Spike samples before extraction with stable isotope-labeled Ang (3-7) (

    
    -Val). This corrects for recovery losses and matrix effects.
    
  • Solid Phase Extraction (SPE):

    • Use Mixed-Mode Cation Exchange (MCX) cartridges. Ang (3-7) is positively charged at low pH.

    • Wash with 5% NH4OH in water (removes neutrals).

    • Elute with 5% NH4OH in Methanol.

LC-MS/MS Configuration[2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: Shallow gradient (5% to 30% B over 10 mins) is required to separate Ang (3-7) from the isobaric interferences of other truncated peptides.

MRM Transitions (Quantification Table)

The following transitions are theoretical targets based on the peptide sequence (VYIHP).

PeptideSequencePrecursor Ion (m/z)Product Ion (m/z)TypeNote
Ang (3-7) VYIHP628.4 [M+H]+110.1y1 (Pro)Quantifier
Ang (3-7) VYIHP314.7 [M+2H]2+269.2b2 (Val-Tyr)Qualifier
Ang IV VYIHPF775.4 [M+H]+628.4y5 (VYIHP)Interference Check
IS-Ang (3-7) V*YIHP634.4 [M+H]+110.1y1Internal Standard

Note: The presence of the 628.4 fragment in the Ang IV channel confirms that Ang IV can fragment in-source to mimic Ang (3-7). Chromatographic separation is therefore mandatory.

Part 4: Pharmacological Significance & Receptor Interaction[3]

Why does Ang (3-7) matter? It is not merely a waste product. Research indicates it interacts with the AT4 Receptor , which has been identified as Insulin-Regulated Aminopeptidase (IRAP) .[3][4]

Mechanism of Action[3]
  • IRAP Inhibition: The AT4 receptor is an enzyme (IRAP).[3][5] When Ang (3-7) or Ang IV binds to IRAP, it inhibits the enzyme's catalytic activity.

  • Glucose Uptake: IRAP inhibition prevents the cleavage of substrates involved in GLUT4 vesicle trafficking, potentially enhancing glucose uptake in specific tissues.

  • Cognitive Enhancement: AT4 agonists are linked to memory retention and learning enhancement (hippocampal potentiation).

  • Counter-Regulatory: In the kidney, Ang (3-7) has been observed to oppose the vasoconstrictive effects of Ang II, acting as a functional antagonist in the proximal tubule.

Signaling Pathway Diagram

AT4_Signaling Ang37 Angiotensin (3-7) AT4 AT4 Receptor (IRAP) Ang37->AT4 Binds (High Affinity) EnzAct IRAP Catalytic Activity AT4->EnzAct Inhibits Cognition Memory/Learning (Hippocampus) AT4->Cognition Potentiation GLUT4 GLUT4 Translocation EnzAct->GLUT4 Disinhibits

Caption: Ang (3-7) binds AT4 (IRAP), inhibiting its catalytic activity and modulating downstream cognitive and metabolic effects.

Part 5: References

  • Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[6]

  • Wright, J. W., & Harding, J. W. (2013). The brain renin-angiotensin system: a diversity of peptides and specific signaling pathways. Neuroscience.[3][7]

  • Handa, R. K., et al. (1999). Angiotensin (3-7) inhibits the action of angiotensin (1-7) at the proximal tubule AT4-receptor site.[8] American Journal of Physiology-Renal Physiology.

  • Vauquelin, G., et al. (2002). Angiotensin IV and other 'AT4 receptor' ligands.[3][4][5][9] Trends in Pharmacological Sciences.

  • Cui, T., et al. (2020). Estimation of angiotensin peptides in biological samples by LC/MS method.[2][10][11][12][13] Scientific Reports.

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the solid-phase peptide synthesis (SPPS) of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro), a biologically active metabolite of the Renin-Angiotensin System (RAS). While a short sequence, this pentapeptide presents specific synthetic challenges, most notably the high risk of diketopiperazine (DKP) formation induced by the C-terminal Proline and the steric hindrance associated with the hydrophobic core (Val-Tyr-Ile). This guide utilizes Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP formation and ensure high crude purity, minimizing downstream purification bottlenecks.

Biological Context & Significance

Angiotensin (3-7) is a bioactive fragment derived from the enzymatic degradation of Angiotensin II (Ang 1-8) or Angiotensin (1-7).[1][2] It acts as a ligand for the AT4 receptor (IRAP), playing a distinct role in cognitive enhancement (memory/learning) and renal vasodilation.

Renin-Angiotensin System (RAS) Pathway Context

The following diagram illustrates the metabolic generation of Angiotensin (3-7) within the RAS cascade.[2]

RAS_Pathway cluster_legend Legend AngII Angiotensin II (1-8) Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidase A/N Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Peptidases (loss of Asp-Arg) AngIV->Ang37 Carboxypeptidase P (loss of Phe) key Red: Precursor | Blue: Target Peptide

Figure 1: Metabolic pathway showing the enzymatic derivation of Angiotensin (3-7) from major RAS precursors.[2][3][4]

Strategic Synthesis Planning

Sequence Analysis

Sequence: Val - Tyr - Ile - His - Pro Properties:

  • C-Terminus (Pro): Proline is a secondary amine. When attached to the resin, the dipeptide stage (His-Pro-Resin) is highly susceptible to nucleophilic attack by the N-terminal amine of Histidine on the C-terminal ester, leading to diketopiperazine (DKP) formation and premature chain cleavage.

  • Histidine (His): Prone to racemization during coupling. Requires Trityl (Trt) side-chain protection.

  • Isoleucine (Ile) & Valine (Val):

    
    -branched amino acids. These introduce significant steric bulk, often requiring double coupling or extended reaction times.
    
Resin Selection: The Critical Decision

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin

  • Why not Wang Resin? Wang resin requires strong acid (TFA) for cleavage. However, loading the first amino acid (Pro) onto Wang resin requires DMAP, which increases racemization. Furthermore, the benzyl ester linkage of Wang resin is less sterically hindered than 2-CTC, making DKP formation more likely during the deprotection of the second residue.

  • Why 2-CTC?

    • DKP Suppression: The bulky trityl group provides steric protection, significantly reducing DKP formation.

    • Racemization-Free Loading: Proline can be loaded via nucleophilic substitution (SN1) without activation reagents (like DIC/DMAP), preserving chirality.

Materials & Reagents

ComponentSpecificationPurpose
Solid Support 2-Chlorotrityl Chloride Resin (100-200 mesh)Loading: 0.6 - 0.8 mmol/g (keep low to reduce aggregation).
Amino Acids Fmoc-Pro-OHFmoc-His(Trt)-OHFmoc-Ile-OHFmoc-Tyr(tBu)-OHFmoc-Val-OHStandard Fmoc-protected building blocks.
Coupling Reagents DIC (Diisopropylcarbodiimide)Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Preferred over HBTU/DIEA to minimize racemization (esp. for His).
Deprotection 20% Piperidine in DMFRemoval of Fmoc groups.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.[5]5)Final cleavage from resin and side-chain deprotection.
Solvents DMF (Peptide grade), DCM, Diethyl EtherWashing and precipitation.

Detailed Protocol

Phase 1: Resin Loading (Fmoc-Pro-OH)

Rationale: Manual loading is preferred to control substitution levels and avoid racemization.

  • Swelling: Place 2-CTC resin (0.5 g, ~1.6 mmol/g nominal) in a reactor. Add dry DCM (5 mL) and swell for 20 min. Drain.

  • Loading Solution: Dissolve Fmoc-Pro-OH (0.6 eq relative to resin nominal capacity) in dry DCM (5 mL). Add DIEA (4 eq).

    • Note: Using <1.0 eq of amino acid ensures we cap unreacted sites later, controlling the loading density to ~0.5-0.6 mmol/g.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate for 20 min. This caps unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (The Cycle)

Perform the following cycle for His, Ile, Tyr, and Val.

Step 2.1: Fmoc Deprotection
  • Add 20% Piperidine/DMF .

  • Agitate for 5 min. Drain.

  • Add fresh 20% Piperidine/DMF . Agitate for 10 min. Drain.

  • Critical Wash: Wash with DMF (5x) to remove all traces of piperidine (which interferes with coupling).

Step 2.2: Coupling (DIC/Oxyma)

Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma relative to resin loading.

  • Activation: Dissolve Amino Acid and Oxyma Pure in minimal DMF. Add DIC.[6] Stir for 2 minutes to pre-activate.

  • Coupling: Add the mixture to the resin.

  • Time:

    • His: 45 min (Minimize time to reduce racemization risk).

    • Ile: 60 min (Steric hindrance).

    • Tyr: 45 min.

    • Val: 60 min (Steric hindrance).

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads = Incomplete coupling (Repeat Step 2.2).

    • Colorless beads = Complete coupling.

Special Precaution for His-Pro Junction: After deprotecting the Fmoc-Pro-Resin, proceed immediately to the coupling of Fmoc-His(Trt)-OH. Do not leave the deprotected Pro-resin sitting in DMF, as this promotes DKP formation.

Phase 3: Final Cleavage & Work-up
  • Final Deprotection: Remove the N-terminal Fmoc from Valine (Standard Piperidine protocol). Wash thoroughly with DCM.

  • Drying: Dry the resin under nitrogen flow or vacuum for 1 hour.

  • Cleavage Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5) .

  • Reaction: Add cocktail to resin (10 mL per gram of resin). Agitate for 2 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA. Combine filtrates.

  • Precipitation:

    • Evaporate TFA under nitrogen stream until volume is reduced to ~10%.

    • Add cold Diethyl Ether (10-fold excess). A white precipitate should form.

    • Centrifuge (3000 rpm, 5 min). Decant ether. Repeat ether wash 2x.

  • Lyophilization: Dissolve the pellet in H₂O/Acetonitrile (1:1) and lyophilize.

Analytical Quality Control

Expected Mass:

  • Formula: C₃₁H₄₅N₇O₇

  • Monoisotopic Mass: 627.34 Da

  • [M+H]⁺: 628.35 Da

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Wavelength: 220 nm (peptide bond) and 280 nm (Tyrosine).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / Missing Proline DKP FormationUse 2-CTC resin. Ensure rapid coupling of His onto Pro. Avoid leaving deprotected Pro-resin in DMF.
Racemization of Histidine Base-catalyzed racemizationUse DIC/Oxyma instead of HBTU/DIEA. Keep coupling time < 60 min.
Incomplete Coupling (Ile/Val) Steric HindranceDouble couple (repeat coupling step with fresh reagents). Increase temperature to 50°C (except for His).
Extra Peaks (+148 Da) Incomplete Fmoc RemovalIncrease deprotection time or use DBU (2%) in Piperidine cocktail for difficult sequences.

Synthesis Workflow Diagram

SPPS_Workflow cluster_cycle Elongation Cycle (x4) start Start: 2-CTC Resin load Load Fmoc-Pro-OH (Manual Loading) start->load deprotect Fmoc Deprotection (20% Piperidine) load->deprotect wash1 Wash (DMF) deprotect->wash1 couple Coupling AA (DIC/Oxyma) wash1->couple check Kaiser Test couple->check check->deprotect Pass (Next AA) check->couple Fail (Repeat) cleave Final Cleavage (TFA/TIS/H2O) check->cleave Sequence Complete

Figure 2: Step-by-step SPPS workflow optimized for Angiotensin (3-7).

References

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology, 95(1), 49-67. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Link

  • Steinauer, R., et al. (1989). Racemization of Histidine in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Diketopiperazines. Journal of Combinatorial Chemistry. (Reference for DKP mechanisms on Wang vs 2-CTC resin).

Sources

Application Note: High-Purity Isolation of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purification of Synthetic Angiotensin (3-7) Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Introduction & Biological Context

Angiotensin (3-7), also known as Ang-(3-7), is a biologically active pentapeptide (Sequence: Val-Tyr-Ile-His-Pro ) derived from the Renin-Angiotensin System (RAS).[1] While the classical RAS pathway focuses on the vasoconstrictive effects of Angiotensin II, Ang-(3-7) represents a fragment of the "Alternative RAS" or "Protective Arm." It is generated via the metabolic cleavage of Angiotensin IV (Ang 3-8) or Angiotensin (1-7).

Research indicates Ang-(3-7) possesses distinct psychoactive properties, enhances learning/memory, and may act upon the AT4 receptor or Mas-related pathways, often opposing the pressor effects of Ang II.

The Challenge: Synthesizing and purifying Ang-(3-7) presents specific chromatographic challenges:

  • Short Sequence (5-mer): Low hydrophobicity compared to longer peptides results in low retention on standard C18 gradients.

  • Histidine Content: The presence of Histidine (His) can cause peak tailing due to secondary interactions with residual silanols on silica columns.

  • Polarity: The peptide is relatively polar, requiring careful mobile phase optimization to prevent it from eluting in the void volume.

Physicochemical Profile: "Know Your Molecule"

Before initiating purification, understanding the physicochemical landscape of the target is mandatory for rational method design.

PropertyValue/DescriptionImplication for HPLC
Sequence H-Val-Tyr-Ile-His-Pro-OHN-term is free amine; C-term is free acid (unless amidated).
Molecular Weight 641.76 g/mol Small molecule behavior; requires small pore size (e.g., 100Å - 120Å).
Isoelectric Point (pI) ~7.0 - 7.5Neutral at physiological pH. Positive at acidic HPLC pH (pH ~2).
Hydrophobicity Moderate (Val, Ile, Tyr, Pro)Sufficient for C18 retention, but requires low % Organic start.
UV Absorbance 214 nm (Peptide bond) 280 nm (Tyrosine)Dual-wavelength monitoring confirms identity (Tyr presence).
Solubility High in Water/AcidDissolve crude sample in 0.1% TFA/Water or 10% Acetic Acid.

RAS Signaling Pathway Visualization

Understanding the metabolic origin of Ang-(3-7) is critical for identifying potential biological impurities (e.g., Ang IV or Ang 1-7 precursors).

RAS_Pathway AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidase A/M Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Peptidases (DPP3) AngIV->Ang37 Carboxypeptidase P

Figure 1: Metabolic generation of Angiotensin (3-7) within the Renin-Angiotensin System.[1]

Method Development Strategy

A. Stationary Phase Selection
  • Chemistry: C18 (Octadecyl) is the standard.

  • Pore Size: 100Å - 120Å .

    • Causality: Larger pores (300Å) reduce surface area and are unnecessary for a 5-mer. 100Å maximizes surface area interaction, increasing retention for this short peptide.

  • End-Capping: Fully End-Capped .

    • Causality: The Histidine residue (imidazole ring) acts as a Lewis base and will bind to acidic free silanols on the silica support, causing severe peak tailing. End-capping blocks these silanols.

B. Mobile Phase System
  • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

    • Role of TFA: Acts as an ion-pairing agent. It protonates the peptide (rendering it hydrophobic enough to stick to the C18) and suppresses silanol ionization.

Protocol 1: Analytical HPLC (QC & Scouting)

Objective: Determine the purity of the crude synthetic peptide and define the elution profile.

Equipment: HPLC system with DAD (Diode Array Detector) or VWD (Variable Wavelength Detector). Column: C18, 4.6 x 150 mm, 5 µm particle size, 100Å pore.

Step-by-Step Procedure:

  • Sample Prep: Dissolve ~1 mg of crude Ang-(3-7) in 1 mL of Buffer A . Centrifuge at 10,000 rpm for 5 mins to remove particulates.

  • Equilibration: Flow rate 1.0 mL/min. Equilibrate column with 5% Buffer B for 10 mins.

  • Injection: Inject 20 µL.

  • Gradient Program (Scouting):

    • 0 - 2 min: 5% B (Isocratic hold to stack sample)

    • 2 - 22 min: 5% -> 65% B (Linear Gradient)

    • 22 - 25 min: 95% B (Wash)

    • 25 - 30 min: 5% B (Re-equilibration)

  • Detection: Monitor at 214 nm (primary) and 280 nm (secondary).

Analysis: Ang-(3-7) is relatively polar.[2] Expect elution early in the gradient (likely between 15-25% B).

  • Optimization: If the peak elutes at 18% B, design a "Focused Gradient" for the preparative run (e.g., 5% to 30% B) to flatten the slope and separate closely eluting impurities (like deletion sequences missing a single amino acid).

Protocol 2: Preparative HPLC (Purification)

Objective: Isolate >98% pure peptide from crude synthesis mixture.

Equipment: Preparative HPLC system. Column: C18, 20 x 250 mm (or similar prep scale), 10 µm particle size.

Step-by-Step Procedure:

  • Load Calculation: A standard 20mm ID column can handle ~50-100 mg of crude peptide per injection.

  • Flow Rate: Scale up based on column cross-section (typically 10-15 mL/min for 20mm ID).

  • Focused Gradient:

    • 0 - 5 min: 5% B

    • 5 - 35 min: 10% -> 40% B (Shallow gradient: ~1% B per minute)

    • 35 - 40 min: 95% B (Flush)

  • Fraction Collection:

    • Use time-based or threshold-based collection.

    • Collect in small tubes (e.g., 15-30 seconds per tube) across the main peak.

    • Critical: Do not pool immediately.

Validation of Fractions: Analyze every 3rd fraction using the Analytical Protocol (Protocol 1) .

  • Pool only fractions showing >98% purity.

  • Discard "front" and "tail" fractions containing deletion sequences (often elute slightly earlier) or racemized products.

Protocol 3: Post-Purification Handling

Objective: Salt exchange and drying.

  • Lyophilization: Flash freeze the pooled fractions in liquid nitrogen. Lyophilize for 24-48 hours.

  • Salt Exchange (Optional but Recommended):

    • Synthetic peptides purified with TFA will exist as TFA salts. TFA is cytotoxic in some sensitive bioassays.

    • Method: Redissolve peptide in 0.1 M Acetic Acid or HCl (dilute) and re-lyophilize. Repeat 2-3 times to exchange the counter-ion from Trifluoroacetate to Acetate or Chloride.

  • Storage: Store lyophilized powder at -20°C with desiccant. Ang-(3-7) is hygroscopic.

Workflow Visualization

Purification_Workflow Crude Crude Synthesis (SPPS) Dissolution Dissolve (0.1% TFA/H2O) Crude->Dissolution Filter Filter (0.22 µm) Dissolution->Filter Scout Analytical Scout (Find %B) Filter->Scout Prep Prep HPLC (Focused Gradient) Scout->Prep Optimize Gradient Fraction Fraction Analysis (QC Cuts) Prep->Fraction Fraction->Prep Impure (Recycle) Pool Pool & Lyophilize Fraction->Pool Pure Fractions Final Final Product (>98% Purity) Pool->Final

Figure 2: End-to-end workflow from crude synthesis to purified Angiotensin (3-7).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Histidine and silanols.1. Ensure column is "End-capped". 2. Add 1% Triethylamine (TEA) to Mobile Phase A/B (adjust pH to 3.0 with Phosphoric acid) – known as TEAP buffer.
Split Peaks Racemization of Histidine or Tyrosine.Check synthesis coupling conditions. Racemers are hard to separate; try a Phenyl-Hexyl column for alternative selectivity (pi-pi interactions with Tyr/His).
Early Elution (Void) Peptide is too polar for gradient.Start gradient at 0-1% B. Use a "High Aqueous" stable C18 column (e.g., Waters Atlantis or Phenomenex Luna Omega Polar).
Ghost Peaks Carryover from previous runs.Ang-(3-7) can stick to injector seals. Run a blank injection with 50% ACN/Water between runs.

References

  • Santos, R. A. S., et al. (2008). "The antithrombotic effect of angiotensin-(1-7) involves mas-mediated NO release from platelets."[3] Molecular Medicine.

  • Mantzavinos, V., & Alexiou, A. (2017). "The Renin-Angiotensin-System and its post-translational modifiers: A potential therapeutic target." Gene.

  • Biosystems, A. "Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." Agilent Technologies Application Notes.

  • Wright, K. (2019). "The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways."[1][4][5][6] National Institutes of Health (NIH).

  • Handa, R. K. (2011). "Methods for the purification of peptide hormones." Methods in Enzymology.

Sources

Mass spectrometry for Angiotensin (3-7) identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Identification and Quantification of Angiotensin (3-7) via LC-MS/MS

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed as a linear cascade but as a complex network of bioactive peptides.[1] While Angiotensin II (Ang II) and Angiotensin (1-7) are well-characterized, the downstream metabolite Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) has emerged as a critical bioactive peptide, implicated in memory retention (via the AT4 receptor) and renal transport regulation.

However, Ang (3-7) presents significant analytical challenges: it is hydrophilic, low-abundance (pg/mL range), and rapidly degraded by tissue peptidases. This Application Note provides a rigorous, field-proven protocol for the extraction and quantification of Ang (3-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike immunoassay methods, which suffer from cross-reactivity with Ang (1-7), this MS-based approach offers absolute specificity.

Biological Context & Analytical Strategy

The Formation Pathway: Angiotensin (3-7) is primarily generated via the cleavage of the N-terminal Asp-Arg dipeptide from Angiotensin (1-7) by Dipeptidyl Peptidase 3 (DPP3) .[1] Alternatively, it can be derived from the degradation of Angiotensin II or IV. Understanding this pathway is crucial for sample stabilization; inhibiting DPP3 and aminopeptidases immediately upon sample collection is non-negotiable.

Analytical Challenges & Solutions:

ChallengeScientific Solution
Rapid Degradation Immediate Protease Inhibition: Use of a specific cocktail containing EDTA (metalloprotease inhibitor) and specific DPP inhibitors.
Isobaric Interferences Chromatographic Resolution: Utilization of a high-strength silica (HSS) T3 column to retain polar pentapeptides better than standard C18.
Low Ionization Efficiency Mobile Phase Optimization: Low concentration formic acid (0.1%) boosts ionization of the N-terminal Valine without suppressing signal.
Quantification Bias Stable Isotope Dilution: Use of

-labeled internal standards to correct for matrix effects and recovery loss.

Experimental Workflow

The following diagram illustrates the critical path from biological sample to data acquisition. Note the emphasis on the "Stabilization Window" immediately post-collection.

G Sample Biological Sample (Plasma/Kidney Homogenate) Inhibition Protease Inhibition Cocktail (EDTA, 1,10-Phenanthroline, Pepstatin A) Sample->Inhibition < 30 seconds Spike Internal Standard Spike (13C/15N-Ang 3-7) Inhibition->Spike Normalization Precipitation Protein Precipitation (1% Formic Acid in ACN) Spike->Precipitation SPE Solid Phase Extraction (Mixed-Mode Cation Exchange - MCX) Precipitation->SPE Clean-up Evap Evaporation & Reconstitution (10% MeOH + 0.1% FA) SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Optimized workflow for Angiotensin peptide analysis ensuring minimal degradation and maximum recovery.

Detailed Protocol

Reagents & Materials[2][3][4]
  • Target Peptide: Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro, MW: 627.34 Da).

  • Internal Standard (IS): Stable isotope-labeled Ang (3-7) (e.g., Val-Tyr-[

    
    ]Ile-His-Pro). If unavailable, labeled Ang (1-7) may be used, but retention time correction is required.
    
  • Inhibitor Cocktail (Critical):

    • EDTA (10 mM final) – Inhibits metalloproteases (ACE, ACE2).

    • 1,10-Phenanthroline (1 mM final) – Broad spectrum metalloprotease inhibitor.

    • Pepstatin A (10 µM) – Inhibits Renin.

    • Specific: JMV-390 (if available) to inhibit DPP3 specifically.

Sample Preparation (Plasma)
  • Collection: Draw blood into pre-chilled tubes containing the Inhibitor Cocktail .

  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C. Separate plasma immediately.

  • Spiking: Transfer 200 µL plasma to a clean tube. Add 10 µL of Internal Standard solution (10 ng/mL). Vortex.

  • Precipitation: Add 200 µL of 1% Formic Acid in Acetonitrile. Vortex for 30s to precipitate large proteins and disrupt protein binding. Centrifuge at 12,000 x g for 10 min.

  • Solid Phase Extraction (SPE):

    • Rationale: Ang (3-7) is small and polar. Mixed-mode cation exchange (MCX) provides better selectivity than C18 by utilizing the basic Histidine residue.

    • Cartridge: Oasis MCX or equivalent (30 mg).

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Supernatant from step 4.

    • Wash 1: 1 mL 2% Formic Acid in Water (removes acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).

    • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (elutes basic peptides).

  • Reconstitution: Evaporate eluate under nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Methodology

Chromatography (LC):

  • System: UHPLC (e.g., Vanquish or Acquity).

  • Column: HSS T3 C18 column (2.1 x 100 mm, 1.8 µm). Note: HSS T3 is preferred over BEH C18 for retaining polar peptides like Ang (3-7).

  • Temperature: 50°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient:

Time (min) %B Curve
0.0 2 Initial Hold
1.0 2 Trapping
6.0 30 Linear Separation
6.5 95 Wash
8.5 95 Wash
8.6 2 Re-equilibration

| 11.0 | 2 | End |

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Method: Multiple Reaction Monitoring (MRM).[2][3][4]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Angiotensin 3-7): Precursor Ion Calculation: Monoisotopic Mass = 627.34.




(Preferred for sensitivity).
AnalytePrecursor (m/z)Product (m/z)Ion TypeCE (eV)Role
Ang (3-7) 314.7 110.1 Immonium (His)25Quantifier
Ang (3-7)314.7253.1y2 (His-Pro)18Qualifier 1
Ang (3-7)314.7366.2y3 (Ile-His-Pro)20Qualifier 2
IS (Ang 3-7*)317.7110.1Immonium (His)25Quantifier

Note: Collision Energies (CE) are estimated. Perform a "CE Ramp" optimization (± 5 eV) on your specific instrument.

Pathway Visualization: The "Alternative" RAS

To interpret the data correctly, one must understand where Ang (3-7) fits. It is a degradation product that often signifies the attenuation of Ang (1-7) signaling.

RAS_Pathway AngII Angiotensin II (1-8) Ang17 Angiotensin (1-7) (1-7) AngII->Ang17 Conversion AngIV Angiotensin IV (3-8) AngII->AngIV Degradation Ang37 Angiotensin (3-7) (3-7) Ang17->Ang37 Hydrolysis (Arg-Val bond) AngIV->Ang37 Carboxypeptidase ACE2 ACE2 DPP3 DPP3 (Key Step) AP Aminopeptidases

Figure 2: The metabolic formation of Ang (3-7).[1][4][5] Note that DPP3 activity on Ang (1-7) is the primary source in many tissues.

Data Analysis & Validation Criteria

Self-Validating the Protocol:

  • Retention Time Lock: The retention time of the endogenous Ang (3-7) must match the stable isotope internal standard within ±0.05 min.

  • Ion Ratio Confirmation: The ratio of the Quantifier (110.1) to Qualifier (253.1) peak areas must be consistent between standards and samples (Tolerance: ±20%).

  • Linearity: The method should demonstrate linearity from 10 pg/mL to 5000 pg/mL (

    
    ).
    

Troubleshooting Matrix Effects: If the Internal Standard signal drops by >50% in samples compared to solvent standards, matrix suppression is occurring.

  • Solution: Increase the wash volume in the SPE step or switch to a lower flow rate (0.2 mL/min) to improve desolvation in the source.

References

  • Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways.[1][6][4][5][7][8] Molecular and Cellular Endocrinology. Link

  • Vajaria, R., et al. (2020). Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney.[6] American Journal of Physiology-Renal Physiology. Link

  • Cui, Y., et al. (2017). Estimation of angiotensin peptides in biological samples by LC-MS method.[9][10][11][12][13] Analyst. Link

  • Handa, R. K. (2011). Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS.[9][2][11] Journal of The American Society for Mass Spectrometry. Link

Sources

Application Note: Targeted LC-MS/MS Quantification of Angiotensin (3-7) in Tissue Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Angiotensin (3-7) (Ang 3-7), a bioactive metabolite of the Renin-Angiotensin System (RAS), in complex tissue matrices. While Angiotensin II and Angiotensin (1-7) are frequently studied, Ang (3-7) (Sequence: Val-Tyr-Ile-His-Pro ) represents a downstream metabolite formed via Dipeptidyl Peptidase 3 (DPP3) or aminopeptidase activity.[1] Its quantification is critical for mapping the complete metabolic flux of the non-classical RAS pathway.

Key Challenges Addressed:

  • Rapid Enzymatic Degradation: Tissue homogenization releases proteases that destroy Ang peptides within seconds.[1]

  • Isobaric Interference: Distinguishing Ang (3-7) from other truncated RAS fragments.

  • Low Abundance: Endogenous levels in tissue are often in the femtomole/gram range, requiring high-sensitivity SPE-LC-MS/MS.[1]

Biological Context & Pathway Logic[1][2]

To accurately quantify Ang (3-7), one must understand its genesis.[1] It is primarily generated from Angiotensin (1-7) via the cleavage of the N-terminal Asp-Arg dipeptide by DPP3 , or sequentially via Aminopeptidase A (APA) and Aminopeptidase N (APN).

RAS Signaling & Metabolic Pathway

The following diagram illustrates the formation of Ang (3-7) to guide the selection of appropriate enzyme inhibitors during sample preparation.

RAS_Pathway AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE / Chymase Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngI->Ang17 Neprilysin (NEP) AngII->Ang17 ACE2 Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Cleaves Asp-Arg) Ang17->Ang37 AP-A / AP-N (Sequential) Inactive Inactive Fragments (Amino Acids) Ang37->Inactive Prolyl Oligopeptidase (POP)

Figure 1: Metabolic formation of Angiotensin (3-7).[1] Note the critical role of DPP3 and Aminopeptidases, necessitating specific inhibitor cocktails during extraction.

Method Development Strategy (The "Why")

Internal Standard Selection

Recommendation: Use stable isotope-labeled Ang (3-7) (


-Val)  or Ang (1-7) (

)
if the specific analog is unavailable.[1]
  • Reasoning: Tissue matrices exert significant ion suppression.[1] An analog internal standard (IS) corrects for extraction efficiency and ionization variability.[1] The IS must be added before tissue homogenization to track recovery throughout the entire workflow.

Extraction Chemistry (MCX vs. C18)

Recommendation: Mixed-Mode Cation Exchange (MCX) SPE.

  • Reasoning: Ang (3-7) contains a Histidine residue and an N-terminal amine, making it positively charged at acidic pH.[1]

    • C18 alone often fails to remove phospholipids effectively, leading to matrix effects.[1]

    • MCX allows a rigorous wash with 100% organic solvent (to remove lipids) while the peptide remains ionically bound, followed by elution with a basic organic solvent.

Chromatography

Recommendation: C18 column with high pore size (e.g., 100-130 Å) or a superficially porous particle (Core-Shell) column.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1][2]

  • Why Formic Acid? It provides protons for ionization (

    
    ) without the signal suppression associated with Trifluoroacetic acid (TFA).
    

Experimental Protocol

Reagents & Materials[1][4][5][6]
  • Target Peptide: Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro, MW: ~645.35 Da).[1]

  • Enzyme Inhibitor Cocktail (Critical):

    • Ortho-phenanthroline (Metalloprotease inhibitor).[1]

    • Pepstatin A (Aspartic protease inhibitor).[1][3]

    • EDTA (Chelator).[1]

    • p-Hydroxy-mercuribenzoate (PHMB) or AEBSF (Serine protease inhibitor).[1]

    • Note: Commercial "Complete" tablets are often insufficient for RAS peptides; specific addition of o-phenanthroline is recommended.[1]

  • SPE Cartridges: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 mL.[1]

Step-by-Step Workflow

Workflow cluster_0 Sample Preparation cluster_1 Solid Phase Extraction (MCX) cluster_2 Analysis T Tissue Sample (100 mg) H Homogenization + Inhibitor Cocktail + Internal Standard T->H C Centrifugation (12,000 x g, 4°C) H->C L Load Sample (Acidified) C->L W1 Wash 1: 0.1% FA (Remove Salts) L->W1 W2 Wash 2: Methanol (Remove Lipids) W1->W2 E Elute: 5% NH4OH in MeOH W2->E D Evaporate & Reconstitute (10% ACN / 0.1% FA) E->D MS LC-MS/MS (MRM Mode) D->MS

Figure 2: Optimized sample preparation workflow ensuring protease inhibition and lipid removal.

Step 1: Tissue Collection & Homogenization [1]
  • Harvest tissue (Kidney, Heart, or Brain) and immediately snap-freeze in liquid nitrogen.[1]

  • Weigh ~50-100 mg of frozen tissue.

  • Add 10 µL of Internal Standard solution (100 ng/mL) directly to the frozen tissue.[1]

  • Add 500 µL of ice-cold Inhibitor Cocktail (in 0.1% Formic Acid/Water).

    • Acidic pH precipitates high MW proteins and aids in extracting peptides.

  • Homogenize (Bead beater or Polytron) for 30-60 seconds on ice.

  • Centrifuge at 15,000 x g for 20 min at 4°C. Collect the supernatant.

Step 2: Solid Phase Extraction (MCX)
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Apply the acidified supernatant.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes salts/proteins).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol. (CRITICAL: Removes neutral lipids/phospholipids).[1]

  • Elution: 500 µL of 5% Ammonium Hydroxide in Methanol . (Elutes basic peptides).[1]

  • Drying: Evaporate eluate under nitrogen at 40°C.

  • Reconstitution: Dissolve in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Conditions[1][3]

Liquid Chromatography:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.[1]

  • Temperature: 40°C.[1]

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
1.0955
6.05050
6.1595
8.0595
8.1955
10.0955

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive.

  • Compound: Angiotensin (3-7) (Val-Tyr-Ile-His-Pro).[1][4]

  • Precursor Ion:

    
     or 
    
    
    
    .[1]
    • Note: The doubly charged ion is often more abundant for peptides with His/Arg or N-term amines.[1]

Transition TypePrecursor (m/z)Product (m/z)IDCollision Energy (V)
Quantifier 323.7 (+2)253.1 (y2)His-Pro18-22
Qualifier 1 323.7 (+2)110.1 (Immonium)His25-30
Qualifier 2 323.7 (+2)366.2 (y3)Ile-His-Pro15-20

Note: Optimize Collision Energy (CE) for your specific instrument.[1] The y2 ion (Pro-His) is typically the most intense fragment for proline-containing peptides.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method must include the following controls in every batch:

  • Recovery Check: Spike a known amount of Ang (3-7) into a "surrogate matrix" (e.g., BSA solution) and compare the area count to a neat standard. Target recovery: >70%.

  • Matrix Effect (ME) Evaluation:

    
    
    
    • If ME < 80% or > 120%, further dilution or improved washing in SPE is required.[1]

  • Linearity: 6-point calibration curve (e.g., 10 pg/mL to 10 ng/mL).

    
     must be > 0.99.[1]
    
  • Carryover: Inject a blank solvent after the highest standard.

References

  • Chappell, M. C. (2019).[1][5] The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways.[1][2][6] Current Opinion in Nephrology and Hypertension.

  • Cui, Y., et al. (2013).[1][5] Estimation of angiotensin peptides in biological samples by LC-MS method.[1][2][7] RSC Advances.

  • Wise, H., et al. (2020).[1] Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS.[1][2] PeerJ.

  • Sigma-Aldrich. Protease Inhibitor Cocktail Guidelines.

Sources

Application Note: Radioligand Binding Characterization of Angiotensin (3-7) at the AT4 Receptor (IRAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The classical view of the Renin-Angiotensin System (RAS) as a linear cascade ending with Angiotensin II (Ang II) has been superseded by a complex network of bioactive metabolites. Angiotensin (3-7) (sequence: Val-Tyr-Ile-His-Pro), a degradation product of Angiotensin IV (Ang 3-8) or Angiotensin (1-7), has emerged as a biologically active peptide involved in memory enhancement and renal transport regulation.

Unlike Ang II, which binds with high affinity to AT1 and AT2 G-protein coupled receptors (GPCRs), Angiotensin (3-7) interacts primarily with the AT4 receptor , now identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP) .

The Challenge

Angiotensin (3-7) exhibits lower affinity for IRAP compared to its parent peptide, Ang IV. Furthermore, as a pentapeptide, it is highly susceptible to rapid enzymatic degradation during assay incubation. Therefore, direct saturation binding with radiolabeled Ang (3-7) is often technically unfeasible due to high non-specific binding and low signal-to-noise ratios.

The Solution

This protocol details a Competition Radioligand Binding Assay . Instead of labeling Ang (3-7) directly, we utilize the high-affinity ligand


I-Angiotensin IV  as the tracer. We determine the affinity (

) of Ang (3-7) by measuring its ability to displace the tracer from IRAP binding sites in rat brain membranes or transfected HEK293 cells.

The Biological Context: Non-Canonical RAS Pathway

To design the assay correctly, one must understand the metabolic origin of the analyte. Angiotensin (3-7) is not a direct product of ACE but a downstream metabolite.

RAS_Pathway AngII Angiotensin II (1-8) AngIII Angiotensin III (2-8) AngII->AngIII N-term cleavage AngIV Angiotensin IV (3-8) AngIII->AngIV N-term cleavage Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 C-term cleavage APA Aminopeptidase A APN Aminopeptidase N CBP Carboxypeptidase P (Cleaves Phe)

Figure 1: The metabolic cascade generating Angiotensin (3-7).[1][2][3][4][5][6] Note the removal of the C-terminal Phenylalanine from Ang IV, which significantly alters receptor affinity.

Critical Reagents & Equipment

Radioligand Selection
  • Tracer:

    
    I-Angiotensin IV (Mono-iodinated).
    
  • Specific Activity: ~2200 Ci/mmol.

  • Justification: Ang IV is the "Gold Standard" ligand for the AT4/IRAP site. Using it as a tracer ensures we are specifically interrogating the relevant binding pocket.

The "Protease Shield" Buffer

Angiotensin peptides are destroyed by aminopeptidases within minutes in crude membrane preparations. You must use this specific inhibitor cocktail.

ComponentConcentrationTarget Enzyme
Tris-HCl (pH 7.4) 50 mMBuffer base
MgCl₂ 5 mMStabilizes receptor-ligand complex
Bestatin 10 µMInhibits Aminopeptidase N (prevents N-term degradation)
Amastatin 10 µMInhibits Aminopeptidase A
Plummer's Inhibitor 10 µMInhibits Carboxypeptidase N/M
PMSF 0.1 mMGeneral serine protease inhibitor
BSA 0.5% (w/v)Reduces adsorption of peptide to plasticware
Tissue Source
  • Primary Source: Rat Brain Membranes (Hippocampus/Cortex). These regions have the highest density of AT4/IRAP receptors.

  • Alternative: HEK293 cells stably transfected with human IRAP (LNPEP gene).

Experimental Protocol: Competition Binding

Phase 1: Membrane Preparation (The Foundation)

Causality: Poor membrane prep leads to high non-specific binding. We wash extensively to remove endogenous Angiotensin which would compete with the tracer.

  • Dissection: Rapidly dissect rat hippocampus on ice.

  • Homogenization: Homogenize tissue in 20 volumes of ice-cold Hypotonic Buffer (50 mM Tris-HCl, pH 7.4, no salt) using a Polytron (setting 6, 10 sec).

    • Why Hypotonic? To burst cells and release cytosolic proteases.

  • Centrifugation 1: Spin at 40,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in fresh buffer and spin again. Repeat 3 times.

    • Critical Step: This removes endogenous Angiotensin peptides and soluble proteases.

  • Storage: Resuspend final pellet in Binding Buffer (see 3.2) to a concentration of ~2 mg protein/mL. Aliquot and freeze at -80°C if not using immediately.

Phase 2: The Competition Assay

Objective: Construct a dose-response curve where increasing concentrations of non-radioactive Ang (3-7) displace a fixed concentration of


I-Ang IV.
  • Pre-treatment of Filters: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

    • Expert Insight: Angiotensin peptides are "sticky" and positively charged. PEI coats the glass fibers with a positive charge, repelling the peptide and drastically reducing non-specific binding to the filter itself.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes +

      
      I-Ang IV.
      
    • Non-Specific Binding (NSB): Buffer + Membranes +

      
      I-Ang IV + 10 µM Unlabeled Ang IV (Saturating concentration).
      
    • Experimental Wells: Buffer + Membranes +

      
      I-Ang IV + Ang (3-7) (Concentrations: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Add 50 µL Competitor (Ang 3-7 dilution series).

    • Add 50 µL Radioligand (

      
      I-Ang IV, final conc ~0.5 nM).
      
    • Add 100 µL Membrane Prep (20-50 µg protein/well).

    • Incubate: 120 minutes at 25°C (Room Temp).

    • Why 25°C? 37°C promotes too much enzymatic degradation. 4°C is too slow to reach equilibrium for low-affinity ligands.

  • Termination:

    • Rapidly harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 4x with ice-cold 50 mM Tris-HCl.

  • Counting:

    • Punch filters and count in a Gamma Counter for 1 minute per sample.

Workflow Visualization

Binding_Workflow cluster_prep Phase 1: Prep cluster_incubation Phase 2: Competition Incubation (2h @ 25°C) cluster_analysis Phase 3: Analysis Membrane Rat Brain Membranes Well Assay Well Membrane->Well PEI PEI-Soaked Filters Harvest Vacuum Filtration PEI->Harvest Pre-coat Well->Harvest Tracer 125I-Ang IV (Fixed 0.5nM) Tracer->Well Comp Ang (3-7) (Variable Conc) Comp->Well Gamma Gamma Counter Harvest->Gamma Data Calculate Ki Gamma->Data

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Interpretation

Calculating Specific Binding


Note: If NSB is >30% of Total Binding, re-evaluate your wash steps or PEI coating.
Determining Affinity ( )

Use non-linear regression (e.g., GraphPad Prism) to fit the competition curve (One-site Fit).

  • IC50: The concentration of Ang (3-7) that displaces 50% of the specific

    
    I-Ang IV binding.
    
  • Cheng-Prusoff Equation: Convert IC50 to

    
     (inhibition constant).
    
    
    
    
    • 
       = Concentration of radioligand used (0.5 nM).
      
    • 
       = Dissociation constant of 
      
      
      
      I-Ang IV (typically ~1.5 nM for AT4/IRAP).
Expected Results
  • Ang IV (Control): High affinity (

    
    ).
    
  • Ang (3-7): Moderate/Low affinity (

    
    ).
    
  • Interpretation: Ang (3-7) binds to the AT4 site but requires higher concentrations than Ang IV. This suggests that while it is a metabolite, it may act as a regulator rather than a primary agonist, or it requires specific local concentrations in the brain to activate the receptor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Specific Binding Peptide degradationFresh protease inhibitors are vital. Add inhibitors immediately upon thawing membranes.
High NSB Ligand sticking to filtersEnsure filters are soaked in 0.3% PEI for >1 hour. Use siliconized tubes.
No Displacement Ang (3-7) is inactive or degradedVerify peptide purity by HPLC. Ensure the sequence is Val-Tyr-Ile-His-Pro (no C-term Phe).
Hill Slope < 0.8 Negative cooperativity or multiple sitesAng (3-7) might be binding to a secondary low-affinity site (e.g., AT1R). Test with Losartan blockade.

References

  • Albiston, A. L., et al. (2001). "Cloning and characterization of the angiotensin IV receptor (AT4) as insulin-regulated aminopeptidase (IRAP)." Journal of Biological Chemistry, 276(52), 48623-48626. Link

  • Wright, J. W., & Harding, J. W. (2013). "The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases." Pflügers Archiv - European Journal of Physiology, 465(1), 133-151. Link

  • Handley, V., et al. (2016). "Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors." Methods in Molecular Biology, 1614, 15-26. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Angiotensin receptors." Link

  • Vauquelin, G., et al. (2002). "Angiotensin II receptor binding assays: A practical guide." Methods in Pharmacology and Toxicology. Link

Sources

Application Note: In Vitro Bioassays for Angiotensin (3-7) Activity

[1]

Executive Summary

This application note details the in vitro characterization of Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro ), a bioactive pentapeptide metabolite of the Renin-Angiotensin System (RAS).[1] Historically overshadowed by Angiotensin II and Angiotensin (1-7), recent data identifies Ang (3-7) as a functional ligand that modulates the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and influences dopaminergic and oncogenic signaling pathways. This guide provides standardized protocols for peptide handling, IRAP enzymatic inhibition assays, and cell-based proliferation profiling, designed for drug discovery teams targeting the alternative RAS axis.[1]

Physiological Context & Mechanism

Angiotensin (3-7) is generated through the N-terminal cleavage of Angiotensin (1-7) by aminopeptidases or via the degradation of Angiotensin II and Angiotensin IV.[2] Unlike the classical vasoconstrictor Ang II, Ang (3-7) exhibits neuroprotective and memory-enhancing properties analogous to Angiotensin IV, primarily through interaction with the AT4 receptor system .

The Mechanism of Action: IRAP Inhibition

The "AT4 receptor" has been molecularly identified as Insulin-Regulated Aminopeptidase (IRAP) .[3][4][5]

  • Normal State: IRAP is a membrane-bound enzyme that cleaves neuropeptides (e.g., vasopressin, oxytocin) in the brain, reducing their availability for memory consolidation.[1]

  • Ligand Binding: Ang (3-7) binds to the catalytic site of IRAP.

  • Effect: This binding inhibits IRAP's enzymatic activity, extending the half-life of endogenous neuropeptides and enhancing cognitive function and glucose uptake (via GLUT4 co-trafficking).

Visualization: The RAS Metabolic Pathway

The following diagram illustrates the specific formation and degradation pathways relevant to Ang (3-7).

RAS_PathwayAngIAngiotensin I(Decapeptide)AngIIAngiotensin II(Octapeptide)AngI->AngIIACEAng17Angiotensin (1-7)(Heptapeptide)AngII->Ang17ACE2AngIVAngiotensin IV(3-8 Hexapeptide)AngII->AngIVAminopeptidase A/NAng37Angiotensin (3-7)(Pentapeptide: Val-Tyr-Ile-His-Pro)Ang17->Ang37Aminopeptidases(N-terminal cleavage)AngIV->Ang37Carboxypeptidase(C-terminal cleavage)IRAPTarget: AT4 Receptor / IRAP(Inhibition)Ang37->IRAPBinds/Inhibits

Caption: Formation of Angiotensin (3-7) from precursor peptides Ang (1-7) and Ang IV, leading to interaction with the AT4/IRAP target.

Protocol A: Peptide Handling & Stability (Critical)

Rationale: Angiotensin peptides are highly susceptible to degradation by ubiquitous proteases in serum and cell culture media. Improper handling is the #1 cause of assay failure.

Reagents:

  • Lyophilized Angiotensin (3-7) (Purity >98%).

  • Solvent: Sterile, endotoxin-free water or 0.1% Acetic Acid (to prevent oxidation).[1]

  • Peptidase Inhibitor Cocktail (e.g., Amastatin, Bestatin).

Procedure:

  • Reconstitution: Dissolve lyophilized peptide to a stock concentration of 1 mM in sterile 0.1% acetic acid. Aliquot into low-binding tubes (20 µL/tube) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C. Stable for 6 months.

  • Working Solution: Dilute immediately before use in assay buffer.

    • Critical Step: For cell culture assays longer than 1 hour, supplement media with 10 µM Amastatin to prevent rapid degradation of the N-terminus.[1]

Protocol B: IRAP Enzymatic Inhibition Assay

Rationale: This is the "Gold Standard" functional assay for Ang (3-7). It measures the peptide's ability to competitively bind the AT4/IRAP site and inhibit the cleavage of a synthetic chromogenic substrate.

Assay Principle: IRAP cleaves the synthetic substrate L-Leucine-p-nitroanilide (L-Leu-pNA) , releasing yellow p-nitroaniline (pNA) measurable at 405 nm.[1] Ang (3-7) inhibits this reaction.[1]

Materials:

  • Enzyme: Recombinant Human IRAP (or membrane preparations from HEK293-AT4 cells).[1]

  • Substrate: L-Leu-pNA (2 mM stock in DMSO).[1]

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Readout: Microplate reader (Absorbance 405 nm).

Step-by-Step Protocol:

  • Preparation: Dilute rhIRAP to 5 µg/mL in HEPES buffer.

  • Incubation:

    • Add 50 µL of Enzyme solution to a 96-well clear plate.

    • Add 20 µL of Ang (3-7) at varying concentrations (10⁻⁹ M to 10⁻⁵ M).

    • Incubate for 30 minutes at 37°C to allow binding equilibrium.

  • Reaction Start: Add 30 µL of L-Leu-pNA substrate (Final conc: 100 µM).

  • Kinetic Read: Measure Absorbance (405 nm) every 5 minutes for 60 minutes at 37°C.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       vs. log[Ang 3-7].
      
    • Determine

      
       (Concentration required to inhibit 50% of IRAP activity).
      

Expected Results: Ang (3-7) typically exhibits an

Protocol C: Cell Proliferation & Signaling (Oncology Focus)

Rationale: Ang (3-7) has been shown to modulate proliferation in prostate cancer lines (PC3, LNCaP) and alter the expression of RAS receptors (AT1, AT2, Mas).

Cell Lines: PC3 (Androgen-independent) or LNCaP (Androgen-dependent).[1]

Experimental Workflow:

Assay_WorkflowStep1Seed Cells(PC3/LNCaP)3,000 cells/wellStep2Starve(Serum-free media)24 HoursStep1->Step2Step3TreatAng (3-7) (1nM - 1µM)+ Peptidase InhibitorsStep2->Step3Step4Incubate24 - 48 HoursStep3->Step4Step5ReadoutMTT / BrdU / qPCRStep4->Step5

Caption: Workflow for assessing Ang (3-7) effects on cell proliferation and gene expression.

Step-by-Step Protocol (Proliferation - MTT):

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Starvation: Replace media with serum-free RPMI-1640 for 24 hours to synchronize the cell cycle.

  • Treatment:

    • Refresh media with 1% FBS (low serum).

    • Add Ang (3-7) (1 nM, 10 nM, 100 nM, 1 µM).[1]

    • Control: Vehicle (media only) and Ang (1-7) (positive control).

  • Incubation: Incubate for 48 hours.

  • Detection: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read at 570 nm.[1]

Gene Expression Profiling (qPCR):

  • Target: Treat cells with 100 nM Ang (3-7) for 24 hours.

  • Extract RNA: Standard Trizol/Column method.[1]

  • Primers:

    • MAS1 (Mas Receptor)

    • LNPEP (IRAP/AT4)

    • AGTR1 (AT1 Receptor)

    • MKI67 (Proliferation marker)[6]

  • Data Analysis: Calculate fold-change (

    
    ). Ang (3-7) has been observed to upregulate MAS1 and LNPEP in PC3 cells.
    

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
No Effect in IRAP Assay Peptide degradationEnsure Ang (3-7) is stored at -80°C; do not reuse freeze-thaw aliquots.
High Background in MTT Serum interferenceReduce FBS concentration to 0.5% - 1% during treatment phase.[1]
Inconsistent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Enzyme instabilityUse fresh rhIRAP; ensure pH is strictly 7.4 (IRAP is pH sensitive).
Lack of Specificity Cross-reactivityUse specific antagonists (e.g., A-779 for Mas, Divalinal-Ang IV for AT4) to validate receptor subtype.

References

  • Albiston, A. L., et al. (2001). "The angiotensin IV AT(4) receptor is insulin-regulated aminopeptidase."[7] Nature (Identifies IRAP as the target for Ang IV and related fragments).

  • Wright, J. W., & Harding, J. W. (2004). "The brain renin-angiotensin system: a diversity of functions and implications for CNS diseases."[1] Pflugers Archiv. (Discusses Ang 3-7 formation and neuro-activity).

  • Cieślikowski, W. A., et al. (2020). "The Impact of Ang-(1-9) and Ang-(3-7) on the Biological Properties of Prostate Cancer Cells."[1][6] International Journal of Molecular Sciences. (Key source for PC3/LNCaP proliferation and receptor expression protocols).

  • Santos, R. A., et al. (2018). "Angiotensin-(1–7) and its receptor Mas: a new target for cardiovascular and metabolic diseases." Current Opinion in Pharmacology. (Context for Ang 1-7 metabolites).

  • Vauquelin, G., et al. (2002). "Angiotensin II receptor heterogeneity: from signal transduction to receptor trafficking."[1] Journal of Hypertension. (Receptor binding kinetics).

Application Note: Investigating the Angiotensin (3-7) Metabolite in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

While Angiotensin II (Ang II) and Angiotensin (1-7) dominate the literature of the Renin-Angiotensin System (RAS), the metabolite Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro ) represents a critical, yet under-explored, bioactive peptide.

Formed primarily via the degradation of Angiotensin IV (Ang 3-8) or Angiotensin (1-7), Ang-(3-7) exhibits distinct neuroprotective and renoprotective properties. Unlike Ang II, which acts via AT1/AT2 receptors, Ang-(3-7) is thought to interact with the AT4 receptor , now identified as Insulin-Regulated Aminopeptidase (IRAP) , and potentially the Mas receptor axis.

This guide provides a rigorous framework for studying Ang-(3-7) in vitro, addressing the specific challenges of peptide instability and receptor ambiguity.

The Metabolic Pathway

To study Ang-(3-7), one must understand its upstream precursors to prevent experimental confounding.

RAS_Pathway AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII Aminopeptidase A Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Aminopeptidases (Sequential) AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV Aminopeptidase N AngIV->Ang37 Carboxypeptidase P ACE2 ACE2 APA Aminopeptidase A APN Aminopeptidase N CPP Carboxypeptidase P Prolyl Oligopeptidase NEP Neprilysin

Figure 1: The metabolic formation of Angiotensin (3-7).[1][2] Note the convergence from both the Ang IV and Ang (1-7) axes.

Selection of Cell Models

The choice of cell line must be dictated by the expression of the AT4/IRAP receptor and the specific physiological outcome being modeled.

Tissue SystemRecommended Cell LineRationaleKey Readouts
Neuronal (Cognition/Memory)PC12 (Rat Pheochromocytoma) or HT-22 (Mouse Hippocampal)High expression of IRAP; standard model for neurite outgrowth and neuroprotection.Neurite extension, LTP (Long-Term Potentiation) markers, ROS reduction.
Renal (Fluid Homeostasis)HK-2 (Human Proximal Tubule)Ang-(3-7) modulates Na+/K+ ATPase in proximal tubules. HK-2 retains proximal tubule phenotype.Sodium transport, cell viability under hypoxic stress.
Vascular (Endothelial Function)HUVEC (Human Umbilical Vein Endothelial Cells)Responsive to RAS peptides; allows study of NO release and vasodilation pathways.NO production, eNOS phosphorylation, tube formation.

Peptide Handling & Stability (Critical)

Expert Insight: The pentapeptide Val-Tyr-Ile-His-Pro is highly susceptible to enzymatic degradation. In standard media containing 10% Fetal Bovine Serum (FBS), the half-life of Ang-(3-7) may be less than 15 minutes due to serum peptidases.

Reconstitution Protocol
  • Solvent: Dissolve lyophilized Ang-(3-7) (purity >95%) in sterile, endotoxin-free water or PBS (pH 7.4).

  • Concentration: Prepare a 1 mM stock solution .

  • Aliquot: Divide into small aliquots (e.g., 10-20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Treatment Media (The "Serum-Starvation" Rule)
  • Never treat cells in full serum media.

  • Protocol:

    • Wash cells 2x with PBS.

    • Switch to Serum-Free Media (e.g., DMEM/F12 without FBS) or media containing 0.5% BSA (low-endotoxin) for 2-4 hours prior to treatment.

    • Add Ang-(3-7) directly to this serum-free environment.

    • Optional: If long-term incubation (>4 hours) is required, add a protease inhibitor cocktail (specifically targeting aminopeptidases), though this may interfere with cellular physiology.

Experimental Protocols

Protocol A: Neuroprotection Assay (PC12 Cells)

Objective: Determine if Ang-(3-7) protects against oxidative stress induced by glutamate or H2O2.

Materials:

  • PC12 cells (ATCC CRL-1721)

  • Collagen IV coated plates

  • Angiotensin (3-7) peptide[2]

  • Glutamate (Sigma)

  • CCK-8 or MTT Assay Kit

Step-by-Step:

  • Seeding: Seed PC12 cells at

    
     cells/well in a 96-well plate. Differentiate with NGF (50 ng/mL) for 48 hours if studying neurites; undifferentiated is acceptable for viability.
    
  • Starvation: Remove media, wash with PBS, and add serum-free DMEM for 4 hours.

  • Pre-treatment: Add Ang-(3-7) at graded concentrations (1 nM, 10 nM, 100 nM, 1 µM ). Incubate for 1 hour.

    • Control: Vehicle (PBS).

    • Negative Control: Scrambled peptide (Phe-Pro-His-Ile-Tyr-Val).

  • Insult: Add Glutamate (final concentration 5-10 mM) without removing the peptide.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add CCK-8 reagent (10 µL/well), incubate 2 hours, read absorbance at 450 nm.

Protocol B: Renal Sodium Transport Modulation (HK-2 Cells)

Objective: Assess the effect of Ang-(3-7) on Na+/K+ ATPase activity, a proxy for natriuresis.

Expert Insight: Ang-(3-7) is reported to inhibit Na+/K+ ATPase in proximal tubules, promoting natriuresis.

  • Culture: Grow HK-2 cells to confluence in 6-well plates.

  • Treatment: Serum-starve for 4 hours. Treat with Ang-(3-7) (100 nM) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS (Mg2+/Ca2+ free). Lyse in assay buffer containing phosphatase inhibitors.

  • ATPase Assay:

    • Measure the release of inorganic phosphate (Pi) from ATP.

    • Specific Activity: Calculate the difference in Pi generation in the presence and absence of Ouabain (a specific Na+/K+ ATPase inhibitor).

    • Calculation: Total ATPase Activity - Ouabain-Resistant Activity = Na+/K+ ATPase Activity.

Mechanistic Validation (Signaling Pathways)

To prove the effect is specific to Ang-(3-7) and the AT4/IRAP receptor, you must use antagonists.

  • Antagonist: Divalinal-Ang IV (a specific AT4 receptor antagonist).

  • Antibody Blockade: Pre-incubate with anti-IRAP antibody (1:100) for 1 hour before peptide addition.

Experimental Workflow Diagram

Workflow Start Cell Seeding (PC12 / HK-2) Starve Serum Starvation (4 Hours) Start->Starve Block Optional: Add Divalinal-Ang IV (AT4 Antagonist) Starve->Block Validation Treat Add Ang-(3-7) (1 nM - 1 µM) Starve->Treat Block->Treat Insult Add Stressor (Glutamate/H2O2) Treat->Insult 1 hr Pre-incubation Assay Readout (CCK-8 / ROS / Western) Insult->Assay 24 hrs

Figure 2: Step-by-step experimental workflow for validating Ang-(3-7) effects.

Expected Results & Data Interpretation

When analyzing data, look for the "U-shaped" or bell-shaped dose-response curve typical of RAS peptides.

ParameterControl (Vehicle)Ang-(3-7) TreatmentAng-(3-7) + Divalinal-Ang IVInterpretation
Neuronal Viability (under stress)Low (<40%)Restored (~80%) Low (<40%)Effect is AT4-mediated neuroprotection.
ROS Levels (Fluorescence)HighReduced HighAntioxidant effect via IRAP.
Na+/K+ ATPase Activity 100% (Baseline)Inhibited (~60-70%) 100% (Restored)Natriuretic mechanism confirmed.

References

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology.

  • Albiston, A. L., et al. (2001). Alzheimer's, Angiotensin IV and an aminopeptidase. Trends in Pharmacological Sciences.

  • Handa, R. K. (2001). Characterization of a specific binding site for the angiotensin IV analogue, [125I]Angiotensin(3-7), in kidney. Journal of the American Society of Nephrology.

  • Vauquelin, G., et al. (2002). Cellular targets for angiotensin IV and other cerebroprotective angiotensin derivatives. Journal of Renin-Angiotensin-Aldosterone System.

  • Santos, R. A. S., et al. (2018). Angiotensin-(1–7) and its receptor Mas: a new target for treating cardiovascular diseases. Expert Opinion on Therapeutic Targets.

Sources

Advanced Application Note: In Vivo Animal Models for Angiotensin (3-7) Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The "Hidden" Metabolite of the RAS

While Angiotensin II (Ang II) and Angiotensin-(1-7) [Ang-(1-7)] dominate the landscape of the Renin-Angiotensin System (RAS), Angiotensin-(3-7) (Val-Tyr-Ile-His-Pro) has emerged as a critical, yet unstable, bioactive peptide.

Formed primarily by the N-terminal degradation of Ang-(1-7) via Aminopeptidase A (APA) or Dipeptidyl Peptidase 3 (DPP3) , Ang-(3-7) is not merely a breakdown product. Evidence suggests it exerts distinct biological effects in the central nervous system (CNS) (memory facilitation, blood pressure modulation) and the kidney (natriuresis).

Why This Guide is Critical: Researching Ang-(3-7) presents a unique challenge: Metabolic Instability .

  • If you infuse Ang-(1-7), you are likely observing a composite effect of Ang-(1-7) and its metabolite Ang-(3-7).

  • If you infuse Ang-(3-7), it may rapidly degrade into Ang-(4-7) or smaller fragments.

This guide provides protocols designed to isolate the specific activity of Ang-(3-7) using precise surgical delivery, peptidase modulation, and rigorous control strategies.

Mechanistic Pathway & Targets

Unlike Ang II (AT1R/AT2R) or Ang-(1-7) (Mas Receptor), the receptor for Ang-(3-7) is less defined but is strongly linked to the AT4 receptor subtype (insulin-regulated aminopeptidase, IRAP) and potentially allosteric modulation of the Mas receptor.

RAS_Metabolism AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) (Vasoconstrictive) AngI->AngII ACE Ang17 Angiotensin-(1-7) (Vasodilatory) AngI->Ang17 NEP AngII->Ang17 ACE2 Ang37 Angiotensin-(3-7) (Val-Tyr-Ile-His-Pro) (Neuromodulatory/Natriuretic) Ang17->Ang37 Aminopeptidase A (Cleaves Asp-Arg) Inactive Inactive Fragments Ang37->Inactive Peptidases AT4 AT4 / IRAP (Putative Target) Ang37->AT4 Binding Affinity ACE ACE ACE2 ACE2 / NEP APA Aminopeptidase A (APA) DPP3 DPP3

Figure 1: The metabolic cascade highlighting the formation of Ang-(3-7) from Ang-(1-7). Note the critical role of Aminopeptidase A.

Part 2: Experimental Design Strategy

Model Selection Matrix

Choose the animal model based on the physiological endpoint.

Research FocusRecommended ModelRationale
Central BP Control Wistar-Kyoto (WKY) vs. SHR Differentiates between normotensive baseline and hypertensive pathology. Ang-(3-7) often shows different efficacy in SHR due to altered RAS tone.
Cognitive Function Sprague-Dawley (SD) Standard for behavioral assays (Passive Avoidance, Novel Object Recognition). Ang-(3-7) has shown memory-enhancing effects here.
Renal Function Uninephrectomized Rat Increases sensitivity to renal hemodynamic changes. Useful for studying natriuresis without full renal failure.

Part 3: Detailed Experimental Protocols

Protocol A: Peptide Handling & Formulation (Critical Step)

The most common cause of failure in Ang-(3-7) studies is peptide degradation prior to infusion.

  • Sourcing: Obtain Ang-(3-7) (Val-Tyr-Ile-His-Pro) with >98% purity (HPLC).

  • Lyophilization: Store lyophilized powder at -80°C with desiccant.

  • Reconstitution (Day of Experiment):

    • Vehicle: Use degassed, sterile artificial Cerebrospinal Fluid (aCSF) for brain injections or 0.9% Saline for systemic use.

    • Concentration:

      • ICV Bolus: 0.1 – 1.0 nmol/µL.

      • Systemic Infusion: 24 – 100 µg/kg/hr.

  • Stability Check: Verify peptide integrity on HPLC if the solution sits for >4 hours.

Protocol B: Intracerebroventricular (ICV) Administration

Targeting the Rostral Ventrolateral Medulla (RVLM) or Paraventricular Nucleus (PVN).

Objective: Assess central effects on blood pressure or memory.

Surgical Workflow:

  • Anesthesia: Induce with 4% Isoflurane; maintain at 2% in O2.

  • Stereotaxic Fixation: Secure rat in frame (Kopf Instruments). Ensure skull is flat (Bregma and Lambda at same DV coordinate).

  • Coordinates (Lateral Ventricle - Rat):

    • AP: -0.8 to -1.0 mm (caudal to Bregma)

    • ML: ±1.5 mm (lateral to midline)

    • DV: -3.5 to -4.5 mm (ventral from skull surface)

  • Injection:

    • Use a 5 µL Hamilton syringe with a 30G needle.

    • Rate: 1 µL/min (slow infusion to prevent tissue damage).

    • Dose: 1 nmol of Ang-(3-7) in 1-2 µL volume.

  • Validation: Leave needle in place for 3 minutes post-injection to prevent backflow.

Self-Validating Control:

  • Angiotensin II Control: Inject Ang II (100 ng) in a separate cohort. This must elicit a dipsogenic (drinking) response or BP spike within 5-10 mins. If not, the cannula placement is incorrect.

Protocol C: Chronic Systemic Infusion (Renal Focus)

Using Osmotic Minipumps for steady-state delivery.

Objective: Determine natriuretic and anti-hypertensive effects.[1][2]

  • Pump Priming: Fill Alzet pumps (Model 2002 for 14 days) with Ang-(3-7) solution. Incubate in sterile saline at 37°C for 4 hours prior to implantation to ensure immediate delivery.

  • Implantation:

    • Make a mid-scapular incision.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert pump; close with wound clips.

  • Metabolic Cages (Data Acquisition):

    • Place rats in metabolic cages on Days 0, 3, 7, and 14.

    • Collect: 24-hour urine samples.

    • Measure: Urine Volume (UV), Urinary Sodium (

      
      ), and Creatinine Clearance.
      

Part 4: Data Visualization & Analysis Workflow

The following diagram illustrates the logical flow for validating Ang-(3-7) specificity against its parent peptide Ang-(1-7).

Experimental_Workflow cluster_groups Treatment Groups Start Start: Define Cohorts G1 Vehicle (aCSF/Saline) Start->G1 G2 Ang-(1-7) Infusion Start->G2 G3 Ang-(3-7) Infusion Start->G3 G4 Ang-(1-7) + APA Inhibitor (Blocks conversion to 3-7) Start->G4 Measure Measurement Phase (BP Telemetry / Metabolic Cage) G1->Measure G2->Measure G3->Measure G4->Measure Decision Data Interpretation Measure->Decision Res1 Effect G2 > G4? (Effect lost when conversion blocked?) Decision->Res1 Compare G2 vs G4 Res2 Effect G3 mimics G2? Decision->Res2 Compare G3 vs G2 Concl Conclusion: Ang-(3-7) is the active metabolite Res1->Concl Yes Res2->Concl Yes

Figure 2: Experimental logic to distinguish Ang-(3-7) activity from Ang-(1-7). Group 4 is the critical "Self-Validating" control.

Part 5: Troubleshooting & Controls (The "Self-Validating" System)

To ensure your data is trustworthy (E-E-A-T), you must anticipate artifacts.

The Specificity Check

Problem: Is the observed effect due to Ang-(3-7) or cross-reactivity with AT1/Mas? Solution:

  • Co-infusion with A-779: A selective Mas receptor antagonist. If A-779 blocks Ang-(1-7) but not Ang-(3-7), the mechanisms are distinct.

  • Co-infusion with Divalinal-Ang IV: An AT4 receptor antagonist. If this blocks Ang-(3-7) effects, it confirms action via the IRAP/AT4 pathway.

The Enzyme Blockade (APA Inhibition)

To prove that Ang-(1-7) effects are actually mediated by its conversion to Ang-(3-7), use the Aminopeptidase A inhibitor EC33 or Amastatin .

  • Protocol: Pre-treat with EC33 (ICV). Follow with Ang-(1-7).

  • Result: If the physiological effect (e.g., memory improvement) disappears, it confirms that conversion to Ang-(3-7) was required.

Verification of Cannula Patency

In chronic ICV studies, cannulas can clog.

  • End-of-Experiment Test: Inject Methylene Blue dye (1 µL). Sacrifice animal and slice brain to visually confirm dye in the ventricles.

References

  • Santos, R. A., et al. (2018). The Renin-Angiotensin System: Going Beyond the Classical Axes. Physiological Reviews. [Link]

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. [Link]

  • Handa, R. K. (1999).[3] Angiotensin-(1-7) can interact with the rat proximal tubule AT4 receptor system.[4] American Journal of Physiology-Renal Physiology.[4] [Link]

  • Brasier, G., et al. (1999). Angiotensin-(3–7) is a biologically active metabolite of angiotensin-(1–7) in the brain. Hypertension.[1][3][5][6][7] [Link]

  • Albiston, A. L., et al. (2001). Alzheimer's, Angiotensin IV and an aminopeptidase. Trends in Endocrinology & Metabolism. [Link]

Sources

Introduction: The "Dark Matter" of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Quantification of Angiotensin (3-7) in Plasma and Tissue via LC-MS/MS

While Angiotensin II (Ang II) and Angiotensin (1-7) dominate the literature, the Renin-Angiotensin System (RAS) is a complex cascade of bioactive metabolites. Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro) is a downstream metabolite often overlooked, yet it possesses distinct biological activity, particularly in the central nervous system (memory enhancement) and renal regulation.

Accurate measurement of Ang (3-7) is notoriously difficult due to:

  • Rapid Degradation: The half-life of RAS peptides is measured in seconds.

  • Sequence Homology: It shares complete sequence identity with the C-terminus of Ang (1-7) and the N-terminus of Ang (3-8) (Ang IV), rendering most ELISA kits cross-reactive and unreliable.

  • Low Abundance: Physiological concentrations are often in the low picogram/mL (fmol/mL) range.

This guide provides a definitive, self-validating protocol for the quantification of Ang (3-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the only method capable of absolute specificity.

Metabolic Context & Signaling Pathway[1]

To measure Ang (3-7), one must understand its origin to prevent artificial generation during sample prep. It is primarily formed via the cleavage of Ang (1-7) by Dipeptidyl Peptidase 3 (DPP3) or potentially from Ang IV by carboxypeptidases.

RAS_Pathway AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngI->Ang17 Neprilysin / TOP AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidase A/N Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Cleaves Arg-Asp) AngIV->Ang37 Carboxypeptidase Inactive Inactive Fragments (Amino Acids) Ang37->Inactive Peptidases

Figure 1: The metabolic formation of Angiotensin (3-7).[1] Note the critical role of DPP3 in cleaving the N-terminal dipeptide from Ang (1-7).

Pre-Analytical Control: The "Zero-Time" Imperative

CRITICAL: 90% of RAS quantification errors occur before the sample reaches the lab. Blood contains active proteases (Renin, ACE, DPP3) that will continue to metabolize peptides ex vivo.

Protocol:

  • Collection Device: Use pre-chilled tubes containing the Protease Inhibitor Cocktail (PIC) described below. Do NOT use standard EDTA or Heparin tubes without supplementation.

  • Temperature: All steps must be performed at 4°C.

Table 1: Mandatory Protease Inhibitor Cocktail (PIC)

Add this cocktail to the collection tube before blood draw. Volumes are per 1 mL of whole blood.

ComponentTarget Enzyme(s)Final Conc.Mechanism of Action
p-Hydroxymercuribenzoate Cysteine proteases5 mMPrevents general degradation.
1,10-Phenanthroline Metalloproteases (ACE, ACE2)5 mMChelates Zinc; stops conversion of Ang I/II.
Pepstatin A Renin10 µMStops generation of new Ang I from Angiotensinogen.
EDTA Metalloproteases25 mMGeneral chelator; prevents coagulation.
E-64 Cysteine proteases10 µMBroad spectrum inhibition.

Note: Commercial "RAS Inhibitor Cocktails" are available, but verify they contain Phenanthroline and Pepstatin A.

Analytical Protocol: LC-MS/MS Workflow

Step 1: Sample Extraction (Solid Phase Extraction)

Direct protein precipitation (PPT) is insufficient for low-abundance RAS peptides due to ion suppression. SPE is mandatory.

  • Plasma Separation: Centrifuge blood at 2,000 x g for 15 min at 4°C.

  • Acidification: Mix 500 µL Plasma with 500 µL 1% Formic Acid (aq) .

    • Why? Disrupts protein binding (Angiotensins bind albumin) and ionizes peptides for SPE retention.

  • Internal Standard (ISTD): Spike 20 µL of Stable Isotope Labeled Ang (3-7) (e.g., Val-Tyr-[

    
    C
    
    
    
    ,
    
    
    N]-Ile-His-Pro).
    • Target: 100 pg/mL final concentration.

  • SPE Cartridge: Use Waters Oasis HLB or Phenomenex Strata-X (Polymeric Reversed-Phase, 30 mg).

    • Condition: 1 mL Methanol

      
       1 mL Water.
      
    • Load: Acidified sample (gravity flow).

    • Wash: 1 mL 5% Methanol / 0.1% Formic Acid.

    • Elute: 500 µL 100% Methanol.

  • Drying: Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 50 µL of 10% Acetonitrile/0.1% Formic Acid.

Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Why? Small peptides (5 amino acids) require standard C18 retention. HILIC is unnecessary and less robust here.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5%

      
       40% B (Shallow gradient is key for peptide separation)
      
    • 5-6 min: 95% B (Wash)

Step 3: Mass Spectrometry (MRM Transitions)
  • Mode: ESI Positive.

  • Peptide: Angiotensin (3-7)[1][2]

  • Sequence: Val-Tyr-Ile-His-Pro[3][4]

  • Molecular Weight: ~627.75 Da[3]

Table 2: MRM Transition Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCone Voltage (V)Collision Energy (eV)
Ang (3-7) 628.4 [M+H]+ 110.1 Quant (His immonium)3025
Ang (3-7) 628.4 [M+H]+ 269.2 Qual (Pro-His y2)3020
Ang (3-7) 314.7 [M+2H]2+ 110.1 Alt Quant2515
ISTD (¹³C,¹⁵N) 635.4 [M+H]+ 110.1 Quant3025

Note: The Histidine immonium ion (110.1) is often the most intense fragment for His-containing peptides, but check for background noise. The y-series ions (y2, y3) are more specific if sensitivity allows.

Data Analysis & Validation

Workflow Logic Diagram

Workflow cluster_0 Pre-Analytical cluster_1 Sample Prep cluster_2 Quantification Sample Blood Draw + Inhibitor Cocktail Spin Centrifuge (4°C, 2000g) Sample->Spin Spike Add ISTD (¹³C-Ang 3-7) Spin->Spike SPE SPE Extraction (HLB Cartridge) Spike->SPE Dry Evaporate & Reconstitute SPE->Dry LC UPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: End-to-end workflow for Ang (3-7) quantification.

Self-Validating Criteria

To ensure the assay is working correctly, every run must meet these criteria:

  • Linearity: Calibration curve (

    
    ) ranging from 10 pg/mL to 5000 pg/mL.
    
  • Recovery: Spike plasma with known Ang (3-7) pre-extraction. Recovery must be 80-120%.

  • ISTD Stability: The internal standard area counts should not vary by >15% between samples. Large drops indicate matrix suppression.

Troubleshooting Common Issues

  • Problem: High background noise or "ghost" peaks.

    • Cause: Incomplete separation from Ang (1-7) fragments in the source.

    • Fix: Optimize the LC gradient. Ensure the retention time of Ang (3-7) is distinct from Ang (1-7) (though mass difference usually separates them, source fragmentation can be tricky).

  • Problem: Rapid signal loss over the run.

    • Cause: Dirty ion source (plasma lipids).

    • Fix: Implement a divert valve to send the first 1 minute and last 2 minutes of the LC run to waste, keeping only the peptide elution window entering the MS.

References

  • Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways.[1][5][6][7] Experimental Physiology. Link

  • Cui, Y., et al. (2013). Estimation of angiotensin peptides in biological samples by LC/MS method.[8][9][10][11] Analytical Methods. Link

  • Poglitsch, M., et al. (2012). Recombinant expression and characterization of human dipeptidyl peptidase 3 (DPP3) and its role in the degradation of angiotensin (1-7).[1] Regulatory Peptides.[12][5]

  • Santos, R. A. S., et al. (2018). Angiotensin-(1–7) and its precursors: Enzymatic pathways and pharmacological targets.[1][5][6][7] Nature Reviews Cardiology. Link

  • Sigma-Aldrich. (2023). Protease Inhibitor Cocktails for Peptides.[13] Link

Sources

Application Note: Angiotensin (3-7) Receptor Affinity & Kinetics Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for characterizing the receptor affinity and binding kinetics of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro). Unlike the well-characterized Ang II (AT1/AT2) or Ang (1-7) (Mas), Ang (3-7) occupies a unique niche, primarily interacting with the AT4 receptor , now identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP) .

Executive Summary & Biological Context

Angiotensin (3-7) is a bioactive pentapeptide metabolite of the Renin-Angiotensin System (RAS).[1] It is generated via the cleavage of Ang IV (Ang 3-8) by carboxypeptidase P or prolyl oligopeptidase, or through the N-terminal degradation of Ang (1-7).

While often overshadowed by Ang II, Ang (3-7) exhibits distinct neuroactive properties, particularly in enhancing memory and learning. Crucially, its pharmacological profile is defined by its interaction with the AT4 receptor (IRAP) , rather than the classical AT1 or AT2 receptors. This guide outlines the "Gold Standard" protocols for validating this interaction: Radioligand Competition Binding (for affinity/


) and Surface Plasmon Resonance (SPR)  (for real-time kinetics).
RAS Pathway & Ang (3-7) Formation

The following diagram illustrates the specific enzymatic pathways leading to Ang (3-7) and its receptor targets.[2]

RAS_Pathway cluster_legend Legend AngII Angiotensin II (1-8) AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidases (APA/APN) Ang1_7 Angiotensin (1-7) AngII->Ang1_7 ACE2 AT1R AT1 Receptor AngII->AT1R High Affinity Ang3_7 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang3_7 Carboxypeptidase P Prolyl Oligopeptidase AT4R AT4 Receptor (IRAP) AngIV->AT4R High Affinity (Kd ~1nM) Ang1_7->Ang3_7 Aminopeptidases MasR Mas Receptor Ang1_7->MasR Ang3_7->AT4R Moderate Affinity (Competitor) key Solid Line: Direct Pathway Dashed: Receptor Interaction

Caption: Enzymatic generation of Angiotensin (3-7) and its primary interaction with the AT4 receptor (IRAP).

Methodology A: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant (


) of Ang (3-7) for the AT4 receptor.
Principle:  Since radiolabeled Ang (3-7) is unstable and rarely commercially available, the standard approach is a competition assay  displacing 

I-Angiotensin IV
, which binds AT4/IRAP with high affinity (

).
Materials & Reagents[1][3][4][5][6]
  • Receptor Source: HEK-293 cells stably transfected with human IRAP (AT4) or bovine adrenal/kidney membranes (rich in AT4).

  • Radioligand:

    
    I-Angiotensin IV (Specific Activity ~2200 Ci/mmol).
    
  • Competitor: Unlabeled Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) (Range:

    
     M to 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA.
    
  • Protease Inhibitor Cocktail (CRITICAL): 10

    
    M Amastatin, 10 
    
    
    
    M Bestatin, 10
    
    
    M Plummer’s inhibitor (to prevent degradation of the pentapeptide).
Protocol Steps
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in Assay Buffer to a final protein concentration of 100–200

      
       g/well .
      
  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L Protease Inhibitor Cocktail.
        
      • 50

        
        L 
        
        
        
        I-Ang IV (Final conc. ~0.5 nM).[3]
      • 50

        
        L Unlabeled Ang (3-7) (titration series).
        
      • 100

        
        L Membrane suspension.
        
    • Incubate for 120 minutes at 37°C (equilibrium is slower for AT4).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with ice-cold Tris-buffered saline.
      
  • Quantification:

    • Measure radioactivity (CPM) using a Gamma Counter.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • 
     : Concentration of Ang (3-7) displacing 50% of specific binding.
    
  • 
     : Concentration of 
    
    
    
    I-Ang IV used (0.5 nM).
  • 
     : Dissociation constant of Ang IV for AT4 (typically ~1.5 nM).
    

Methodology B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To measure real-time association (


) and dissociation (

) rates. System: Biacore T200 or S200 (Cytiva).
Experimental Design

Because IRAP is a transmembrane protein, standard amine coupling destroys its conformation. Use Soluble IRAP (catalytic domain) or Liposome Capture (L1 Chip) .

Recommended Setup: Soluble IRAP on CM5 Chip

  • Immobilization:

    • Ligand: Recombinant human IRAP (extracellular domain).

    • Method: Amine coupling (EDC/NHS) to ~2000 RU density.

    • Reference Channel: Activated/blocked surface (no protein).

  • Kinetic Assay:

    • Analyte: Angiotensin (3-7) dissolved in HBS-EP+ buffer.

    • Concentrations: 0, 10, 30, 100, 300, 1000, 3000 nM (Single Cycle Kinetics recommended to avoid regeneration issues).

    • Flow Rate: 30

      
      L/min (to minimize mass transport limitation).
      
    • Contact Time: 120s association, 600s dissociation.

  • Data Fitting:

    • Fit sensorgrams to a 1:1 Langmuir binding model .

    • Note: Ang (3-7) has fast kinetics (

      
       is rapid); ensure high data acquisition rate (10 Hz).
      
SPR Workflow Diagram

SPR_Workflow Step1 Step 1: Immobilization Recombinant IRAP (Soluble Domain) on CM5 Sensor Chip Step2 Step 2: Analyte Preparation Ang (3-7) dilution series (10nM - 3µM) + Protease Inhibitors Step1->Step2 Step3 Step 3: Injection (Association) Flow rate: 30 µL/min Observe RU increase Step2->Step3 Step4 Step 4: Wash (Dissociation) Buffer flow only Observe RU decay Step3->Step4 Step5 Step 5: Analysis Fit to 1:1 Langmuir Model Calculate kon, koff, KD Step4->Step5

Caption: Step-by-step SPR kinetic profiling for Ang (3-7) and IRAP interaction.

Expected Results & Data Interpretation

Researchers should anticipate that Ang (3-7) will exhibit lower affinity than the parent Ang IV peptide. The following table summarizes expected comparative values based on literature consensus.

ParameterAngiotensin IV (Control)Angiotensin (3-7) (Analyte)Interpretation
Target Receptor AT4 (IRAP)AT4 (IRAP)Both bind the same site.
Binding Affinity (

)
~ 1.5 nM50 - 200 nM Ang (3-7) is a weaker agonist/competitor.
Association (

)
Fast (

)
ModerateSlower recognition of the truncated peptide.
Dissociation (

)
Slow (

)
Fast (

)
Ang (3-7) has a shorter residence time.
AT1/AT2 Binding Negligible (

)
Negligible (

)
High selectivity for AT4/IRAP.

Key Insight: The reduced affinity of Ang (3-7) compared to Ang IV suggests that while it modulates the system, it may act as a partial agonist or a regulator of IRAP enzymatic activity rather than a primary high-potency ligand.

Troubleshooting & Optimization

  • Peptide Degradation: The Val-Tyr bond is susceptible to aminopeptidases.[2][4] If

    
     appears artificially low (weak binding), check peptide integrity via HPLC. Always  use fresh inhibitor cocktails.
    
  • Non-Specific Binding (NSB): Angiotensin peptides are "sticky." Use low-binding tubes and add 0.1% BSA or 0.05% Tween-20 to all buffers.

  • Solubility: Ang (3-7) is hydrophobic. Dissolve stock in water/acetonitrile (10%) before diluting in assay buffer.

References

  • Albiston, A. L., et al. (2001). "Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase."[5][6][7] Journal of Biological Chemistry. Link

  • Wright, J. W., & Harding, J. W. (2004). "The brain renin-angiotensin system: a diversity of functions and implications for CNS diseases." Pflügers Archiv. Link

  • Handa, R. K., et al. (1999). "Characterization of the angiotensin IV receptor (AT4) in the rabbit renal cortex." American Journal of Physiology. Link

  • Vauquelin, G., et al. (2002). "Angiotensin II receptor heterogeneity: a key to the understanding of the renin-angiotensin system." Trends in Pharmacological Sciences. Link

  • Chappell, M. C. (2016). "Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute?" American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

Application Note: Precision Protocols for Angiotensin (3-7) Administration In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

Angiotensin (3-7) (Ang-(3-7)) is a bioactive pentapeptide (Sequence: Val-Tyr-Ile-His-Pro ) derived from the proteolytic processing of Angiotensin II, Angiotensin IV, or Angiotensin (1-7). Unlike the classical Angiotensin II (Ang II) which acts primarily via AT1/AT2 receptors, Ang-(3-7) exhibits distinct psychoactive and cardiovascular properties that appear independent of AT1, AT2, or Mas receptors.

Key Physiological Targets:

  • Central Nervous System (CNS): Enhances learning and memory (passive avoidance, conditioned avoidance) and modulates dopamine-mediated stereotypy.

  • Rostral Ventrolateral Medulla (RVLM): Acts as a neuromodulator, eliciting a pressor response (increased Mean Arterial Pressure) via mechanisms distinct from the classical RAS axis.

  • Renal/Cellular: Modulates ATPases and may counteract Ang II-dependent signaling in specific cell types.

The Angiotensin (3-7) Formation Pathway

Understanding the metabolic origin is critical for interpreting experimental data, as Ang-(3-7) is a downstream metabolite that may accumulate during chronic Ang II or Ang (1-7) infusion.

RAS_Pathway AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 / Prolyl Endopeptidase AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngII->AngIV Aminopeptidases (A & N) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Aminopeptidases (N-terminal cleavage) AngIV->Ang37 Carboxypeptidases (C-terminal cleavage)

Figure 1: Metabolic convergence of the Renin-Angiotensin System (RAS) leading to the formation of Angiotensin (3-7). The peptide can be generated via N-terminal truncation of Ang (1-7) or C-terminal truncation of Ang IV.

Part 2: Pre-Experimental Considerations

Peptide Handling & Stability

Ang-(3-7) is highly susceptible to peptidase degradation in plasma and tissue homogenates.

  • Storage: Lyophilized peptide must be stored at -20°C or -80°C with desiccant.

  • Reconstitution: Dissolve in sterile, endotoxin-free water to a stock concentration (e.g., 1 mM). Aliquot immediately to avoid freeze-thaw cycles.

  • Vehicle Selection:

    • Central (ICV/Microinjection): Artificial Cerebrospinal Fluid (aCSF) or Phosphate Buffered Saline (PBS), pH 7.4.

    • Systemic (IV/SC): 0.9% Saline. Note: Systemic half-life is extremely short (<1 min). Efficacy via this route is limited without continuous infusion.

Dosage Strategy

Dosages vary significantly by administration route due to the blood-brain barrier (BBB) and rapid systemic metabolism.

RouteTarget RegionTypical Dosage RangeVolumePurpose
ICV Lateral Ventricle0.1 – 1.0 nmol (approx. 67 – 675 ng)1 – 5 µLCognitive behavioral studies; global CNS effects.
Microinjection RVLM / NTS20 – 80 ng (approx. 30 – 120 pmol)50 – 200 nLAcute cardiovascular regulation (Pressor response).
Systemic (SC) Peripheral400 ng/kg/min (via Osmotic Pump)ContinuousChronic metabolic/renal studies (Extrapolated from Ang 1-7).

Part 3: In Vivo Administration Protocols

Protocol A: Intracerebroventricular (ICV) Administration (Rat)

This is the gold-standard method for assessing the psychoactive properties of Ang-(3-7).

Materials:

  • Stereotaxic frame (e.g., Kopf Instruments).

  • Hamilton syringe (10 µL) with 26G needle.

  • Ang-(3-7) peptide (dissolved in aCSF).

  • Anesthetic: Ketamine/Xylazine or Isoflurane.

Workflow:

  • Anesthesia: Induce anesthesia (Isoflurane 3-4% induction, 1.5-2% maintenance). Verify depth by toe pinch reflex.

  • Positioning: Secure animal in stereotaxic frame. Ensure skull is flat (Bregma and Lambda at same DV coordinate).

  • Coordinates (Wistar Rats, 250-300g):

    • AP: -0.8 to -0.9 mm (posterior to Bregma)

    • ML: ±1.4 to 1.5 mm (lateral to midline)

    • DV: -3.5 to -4.0 mm (ventral from skull surface)

  • Injection:

    • Drill a burr hole at the coordinates.

    • Lower the needle slowly (over 2 mins) to the DV target.

    • Inject 1 nmol of Ang-(3-7) in 1-2 µL of vehicle over 60 seconds.

    • Critical Step: Leave the needle in place for 2-3 minutes post-injection to prevent backflow.

  • Recovery: Remove needle, suture scalp, and allow 15 minutes of recovery before behavioral testing (e.g., Open Field, Passive Avoidance).

Protocol B: Microinjection into Rostral Ventrolateral Medulla (RVLM)

Used to study the specific pressor effects of Ang-(3-7) on sympathetic drive.[1]

Materials:

  • Glass micropipettes (tip diameter 20-40 µm).

  • Pneumatic picopump (e.g., WPI PV820).

  • Invasive Blood Pressure (IBP) monitoring setup (Femoral artery cannulation).

Workflow:

  • Preparation: Anesthetize rat (Urethane 1.2-1.4 g/kg IP is preferred for cardiovascular stability). Cannulate femoral artery for MAP recording.[2]

  • Exposure: Perform a dorsal craniotomy to expose the brainstem. Remove the atlanto-occipital membrane.

  • Targeting RVLM:

    • AP: -1.8 to -2.0 mm (caudal to Lambda).

    • ML: 1.8 to 2.0 mm (lateral).

    • DV: Advance until pressor sites are identified (usually near the ventral surface).

    • Validation: Functional identification using glutamate (5 nL, 50 mM) to confirm pressor site before peptide injection.

  • Administration:

    • Inject Ang-(3-7) (20, 40, or 80 ng in 50-100 nL ).

    • Monitor MAP and Heart Rate (HR) continuously for 30 minutes.

    • Expectation: A dose-dependent increase in MAP (approx. +10 to +20 mmHg) peaking within minutes.

Protocol C: Troubleshooting & Controls

Self-Validating the System:

  • Peptide Integrity: Always run an HPLC check of the peptide stock before starting a new cohort. Ang-(3-7) can degrade into smaller fragments (e.g., Val-Tyr) which are biologically inactive in this context.

  • Receptor Specificity Check: To confirm the effect is specific to Ang-(3-7) and not a metabolite:

    • Pre-treat with Losartan (AT1 antagonist) or PD123319 (AT2 antagonist). Note: These should NOT block Ang-(3-7) pressor effects in RVLM.

    • Pre-treat with A779 (Mas antagonist).[1][3] Note: Should NOT block Ang-(3-7).

    • Use D-Ala7-Ang-(3-7) (specific antagonist) if available to abolish the effect.

Part 4: Data Visualization & Analysis

Experimental Logic Flow

The following diagram illustrates the decision matrix for investigating Ang-(3-7) effects.

Protocol_Logic Start Define Hypothesis Route Select Route Start->Route CNS Cognition/Behavior (ICV Injection) Route->CNS Psychoactive CV Cardiovascular/BP (RVLM Microinjection) Route->CV Autonomic Test_CNS Test: Passive Avoidance Dose: 1 nmol CNS->Test_CNS Test_CV Test: MAP Monitoring Dose: 20-80 ng CV->Test_CV

Figure 2: Decision tree for selecting the appropriate administration route based on the physiological endpoint (Cognitive vs. Cardiovascular).

References

  • Braszko, J. J., et al. (1991).[4] The 3-7 fragment of angiotensin II is probably responsible for its psychoactive properties.[4] Brain Research, 542(1), 49-54.[4] Link

  • Fontes, M. A., et al. (2000). Angiotensin-(3-7) pressor effect at the rostral ventrolateral medulla.[1][5] Brain Research, 866(1-2), 17-25. Link

  • Haulica, I., et al. (2005). Preliminary data on the possible role of angiotensin-(3-7) in the control of blood pressure.[1] Journal of Renin-Angiotensin-Aldosterone System, 6(1), 18-22. Link

  • Santos, R. A., et al. (2000). Angiotensin-(1-7) and its metabolites: New concepts on the RAS. Current Opinion in Nephrology and Hypertension, 9(1), 57-63. Link

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology, 95(1), 49-67. Link

Sources

Development of antibodies specific for Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Engineering of Antibodies for Angiotensin (3-7)

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed as a linear cascade but as a complex network of biologically active metabolites. Among these, Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro ) has emerged as a critical peptide acting via the AT4 receptor (insulin-regulated aminopeptidase, IRAP) and modulating renal transport and memory retention.

Developing antibodies for Angiotensin (3-7) presents a "perfect storm" of immunological challenges:

  • Size: It is a pentapeptide (5 amino acids), well below the standard immunogenicity threshold.

  • Homology: It is an internal sequence of Angiotensin II and the C-terminal sequence of Angiotensin (1-7).

  • Stability: It is prone to rapid enzymatic degradation.

This guide details a Directional Conjugation & Subtractive Screening protocol designed to overcome these barriers, ensuring the production of antibodies that distinguish Ang (3-7) from its precursors (Ang 1-7) and analogs (Ang IV).

Scientific Background: The Target in Context

Angiotensin (3-7) is generated primarily through the degradation of Angiotensin (1-7) by aminopeptidases or potentially via the cleavage of Angiotensin IV.[1] To engineer a specific antibody, one must understand the "Epitope Landscape."

  • Angiotensin (1-7): Asp-Arg-Val-Tyr-Ile-His-Pro (Precursor)[2][3]

  • Angiotensin II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (Parent)[2][3]

  • Angiotensin IV: Val-Tyr-Ile-His-Pro-Phe (Analog)[1][3]

  • Angiotensin (3-7): Val-Tyr-Ile-His-Pro (Target )[1][3]

Critical Design Logic: To distinguish Ang (3-7) from Ang (1-7), the antibody must recognize the free N-terminal Valine . To distinguish Ang (3-7) from Ang IV, the antibody must recognize the free C-terminal Proline .

RAS_Pathway cluster_legend Target Generation AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) (D-R-V-Y-I-H-P) AngI->Ang17 NEP AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidase A/N Ang37 Angiotensin (3-7) (V-Y-I-H-P) Ang17->Ang37 Aminopeptidases (Cleaves D-R) AngIV->Ang37 Carboxypeptidase (Cleaves F)

Figure 1: The metabolic formation of Angiotensin (3-7).[1][4][5] The primary discrimination challenge is the N-terminal truncation from Ang (1-7).

Phase 1: Antigen Engineering (The "Anchor" Strategy)

Standard conjugation (e.g., Glutaraldehyde) randomly orients the peptide, masking critical termini. For Ang (3-7), we utilize Cysteine-Maleimide Directional Conjugation .

Strategy A: N-Terminal Specificity (Recommended)

We aim to expose the N-terminal Valine to distinguish the target from Ang (1-7).

  • Hapten Sequence: Val-Tyr-Ile-His-Pro-Gly-Gly-Cys

  • Logic: The C-terminal Cysteine anchors the peptide to the carrier protein (KLH). The Gly-Gly spacer prevents steric hindrance. The N-terminal Valine is fully exposed to the immune system.

Strategy B: C-Terminal Specificity (Secondary)

We aim to expose the C-terminal Proline to distinguish the target from Ang IV.

  • Hapten Sequence: Cys-Gly-Gly-Val-Tyr-Ile-His-Pro

  • Logic: The N-terminal Cysteine anchors the peptide. The C-terminal Proline is exposed.

Recommendation: Generate antibodies using Strategy A . The difference between a free Valine (Ang 3-7) and the Asp-Arg extension (Ang 1-7) is chemically significant (hydrophobic vs. charged), inducing a strong specific response.

Phase 2: Conjugation Protocol

Reagents:

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) (High immunogenicity).

  • Crosslinker: Sulfo-SMCC (Heterobifunctional: Amine-to-Sulfhydryl).

  • Hapten: Synthetic Ang(3-7)-GGC peptide (>95% purity).

Step-by-Step Workflow:

  • Activation of Carrier (KLH):

    • Dissolve 5 mg KLH in 0.5 mL PBS-EDTA.

    • Add 2 mg Sulfo-SMCC. Incubate for 30 min at RT.

    • Mechanism:[3][6][7][8][9] NHS ester reacts with Lysine amines on KLH. Maleimide groups are now exposed.

    • Purification 1: Desalt using a PD-10 column to remove excess Sulfo-SMCC.

  • Conjugation:

    • Dissolve 5 mg of the Cys-modified Hapten in PBS-EDTA.

    • Mix Hapten with Activated KLH (Molar ratio 30:1 Hapten:Protein).

    • Incubate 2 hours at RT.

    • Mechanism:[3][6][7][8][9] The C-terminal Cysteine sulfhydryl reacts specifically with the Maleimide on KLH.

  • Validation (Ellman’s Test):

    • Use Ellman’s reagent to titrate free sulfhydryls before and after conjugation. A >90% drop in free thiols indicates successful loading.

Phase 3: Subtractive Screening (The "Gauntlet")

The raw antiserum will contain antibodies that bind the "core" sequence (Y-I-H) shared by all Angiotensins. Standard ELISA is insufficient. You must use Competitive ELISA and Subtractive Purification .

Screening Workflow

Screening_Logic Hybridoma Hybridoma Supernatants Screen1 Primary Screen: Direct ELISA vs Ang(3-7) Hybridoma->Screen1 Decision1 Binders? Screen1->Decision1 Screen2 Counter Screen A: vs Angiotensin (1-7) Decision1->Screen2 Yes Discard Discard Decision1->Discard No Screen3 Counter Screen B: vs Angiotensin IV Screen2->Screen3 No Binding Screen2->Discard Binds Ang(1-7) FinalSelect Final Candidate: High Affinity Ang(3-7) No Cross-Reactivity Screen3->FinalSelect No Binding Screen3->Discard Binds Ang IV

Figure 2: Subtractive screening logic. Candidates are only selected if they bind the target but fail to bind the immediate precursor (Ang 1-7) and analog (Ang IV).

Protocol: Competitive ELISA for Specificity
  • Coat: Plates with Ang(3-7)-BSA conjugate (0.5 µg/mL).

  • Block: 1% Casein (avoid BSA if used in conjugation).

  • Competition:

    • Well A: Antibody + Free Ang(3-7) (0.1 - 1000 nM).

    • Well B: Antibody + Free Ang(1-7) (1000 nM).

    • Well C: Antibody + Free Ang IV (1000 nM).

  • Readout:

    • True Positive:[8] Signal drops in Well A (Autologous competition).

    • Specificity Check: Signal remains high in Well B and C (No competition).

Data Presentation: Expected Performance Criteria

A successful development campaign should yield clones meeting these specifications:

ParameterSpecificationRationale
Affinity (

)
< 1 nMLow abundance metabolite requires high sensitivity.
IC50 (Ang 3-7) 1 - 10 ng/mLIndicates strong displacement in competitive assays.
CR (Ang 1-7) < 1%Essential. Ang 1-7 is the precursor and often present at higher levels.
CR (Ang IV) < 5%Ang IV shares the N-terminus; differentiation is difficult but critical.
CR (Ang II) < 0.1%Ang II is the dominant peptide; zero cross-reactivity is non-negotiable.

CR = Cross-Reactivity

Troubleshooting & Optimization

  • Problem: High cross-reactivity with Angiotensin (1-7).

    • Cause: The antibody is recognizing the "middle" or C-terminus of the peptide, which is identical in both.

    • Solution: Perform Negative Affinity Purification . Pass the serum over a column coupled with Angiotensin (1-7). Collect the flow-through. The flow-through contains antibodies that failed to bind Ang (1-7) (i.e., the N-term specific ones).

  • Problem: Low Titer.

    • Cause: Peptide is too small/hapten density too low.

    • Solution: Re-conjugate using a dendrimer core (MAPS - Multiple Antigen Peptide System) to present 4-8 copies of the peptide per molecule, increasing avidity.

References

  • Santos, R. A., et al. (2018). "Angiotensin-(1–7) and its metabolites: A new era in the renin-angiotensin system." Physiological Reviews. Available at: [Link]

  • Wright, J. W., & Harding, J. W. (2011). "Brain renin-angiotensin-A new look at an old system." Progress in Neurobiology.
  • Chappell, M. C. (2016). "Biochemical evaluation of the renin-angiotensin system: the good, bad, and the absolute?" American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Creative Diagnostics. "Hapten Design and Antibody Production." Protocols. Available at: [Link]

Sources

Application Note: The Angiotensin (3-7) Axis in Renal Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Angiotensin (1-7) [Ang-(1-7)] is widely recognized as the primary effector of the "protective" Renin-Angiotensin System (RAS) arm, emerging evidence suggests its downstream metabolite, Angiotensin (3-7) , is not merely an inactive fragment.[1][2][3] In the renal proximal tubule, Ang-(3-7) has been identified as a functional ligand for the AT4 receptor (insulin-regulated aminopeptidase, IRAP), capable of modulating sodium transport and oxygen consumption.[3]

This Application Note provides advanced protocols for isolating the specific effects of Ang-(3-7) from its precursors. It addresses the technical challenges of peptide instability, low femtomolar abundance, and receptor cross-talk.

Part 1: The Bioactive Context

Beyond the Mas Receptor

The canonical view posits Ang-(1-7) acts via the Mas receptor.[1] However, in the kidney—specifically the proximal tubule—Ang-(1-7) is rapidly metabolized by Aminopeptidase A (APA) and Aminopeptidase N (APN) into Ang-(2-7) and subsequently Ang-(3-7) .

Research indicates that specific renal effects previously attributed to Ang-(1-7), such as the inhibition of Na+/K+-ATPase activity, may actually be mediated by Ang-(3-7) binding to the AT4/IRAP site .[3] Distinguishing these pathways is critical for drug development targeting the RAS.

Diagram 1: The Alternative Renal RAS Metabolic Pathway

This diagram illustrates the enzymatic cascade generating Ang-(3-7) and its divergence from the classical ACE/Ang II pathway.

RAS_Pathway AngI Angiotensin I AngII Angiotensin II (Vasoconstrictor) AngI->AngII ACE Ang17 Angiotensin (1-7) (Vasodilator) AngI->Ang17 Neprilysin (NEP) AngII->Ang17 ACE2 Ang27 Angiotensin (2-7) Ang17->Ang27 Aminopeptidase A (APA) Mas Mas Receptor Ang17->Mas Primary Binding Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang27->Ang37 Aminopeptidase N (APN) AT4 AT4 Receptor / IRAP (Na+ Transport Modulation) Ang37->AT4 High Affinity Interaction

Caption: The metabolic conversion of Ang-(1-7) to Ang-(3-7) via aminopeptidases, highlighting the shift from Mas receptor signaling to AT4/IRAP interaction in the kidney.

Part 2: Experimental Utility & Causality

Why use Ang-(3-7) in your experiments?

  • Metabolite Fingerprinting: To confirm if the renal effects of Ang-(1-7) infusion are direct or due to rapid degradation.

  • AT4/IRAP Investigation: Ang-(3-7) is a tool to probe the insulin-regulated aminopeptidase (IRAP) pathway without the full pressor effects of Ang IV.

  • Sodium Transport Studies: Ang-(3-7) specifically inhibits nystatin-stimulated oxygen consumption in proximal tubules, a proxy for active sodium transport.

Part 3: Detailed Protocols

Protocol A: Measurement of Proximal Tubule O₂ Consumption (The Handa Method)

Objective: To determine the effect of Ang-(3-7) on active sodium transport (Na+/K+-ATPase activity) in isolated proximal tubules.[3] Mechanism: Nystatin permeabilizes the apical membrane to Na+, driving the Na+/K+-ATPase to Vmax. Oxygen consumption becomes rate-limited by the pump activity.

Materials
  • Male Sprague-Dawley rats (200–250g).

  • Digestion Buffer: Krebs-Henseleit saline (KHS) + Collagenase Type II (1 mg/mL) + Hyaluronidase (1 mg/mL).

  • Test Peptide: Angiotensin (3-7) (Bachem or Phoenix Pharm), dissolved in KHS.

  • Inhibitors: Divalinal-Ang IV (AT4 antagonist).

  • Equipment: Clark-type oxygen electrode (e.g., Strathkelvin Instruments).

Step-by-Step Methodology
  • Tissue Isolation:

    • Anesthetize rat (Pentobarbital 50 mg/kg IP).

    • Perfuse kidneys in situ with ice-cold KHS to remove blood.

    • Excise kidneys; dissect the cortex and mince finely on ice.

  • Enzymatic Digestion:

    • Incubate minced cortex in Digestion Buffer for 45 min at 37°C with gentle shaking/oxygenation (95% O₂/5% CO₂).

    • Causality: Collagenase breaks down the extracellular matrix, releasing tubules.

  • Enrichment:

    • Filter digest through a 250 µm mesh (removes glomeruli/vessels) and then a 60 µm mesh.

    • Wash retained tubules (proximal tubules are larger) with ice-cold KHS.

    • Centrifuge (50 x g, 2 min) to pellet tubules. Resuspend in KHS.

  • Respiration Assay:

    • Calibrate the Clark electrode with air-saturated KHS (210 µM O₂ at 37°C).

    • Add 2 mL tubule suspension (approx. 1 mg protein).

    • Establish basal respiration rate (QO₂).

    • Stimulation: Add Nystatin (50 µg/mL). Wait for steady-state increased respiration (State 3).

  • Peptide Challenge:

    • Add Ang-(3-7) (Final concentration: 1 pM to 10 nM).

    • Control: Pre-incubate parallel samples with Divalinal-Ang IV (1 µM) for 5 min before adding Ang-(3-7).

  • Data Analysis:

    • Calculate the slope of O₂ disappearance (nmol O₂/min/mg protein).

    • Express inhibition as % reduction of Nystatin-stimulated QO₂.

Protocol B: LC-MS/MS Quantification of Renal Ang-(3-7)

Objective: To quantify endogenous Ang-(3-7) levels in kidney tissue, distinguishing it from Ang-(1-7) and Ang IV. Challenge: Angiotensins degrade within seconds in blood/tissue.

Materials
  • Inhibitor Cocktail (Critical): EDTA (25 mM), o-Phenanthroline (0.44 mM), Pepstatin A (0.12 mM), PMSF (1 mM). Note: Do not use simple heparin; it does not stop peptidases.

  • Extraction: C18 Sep-Pak cartridges (Waters).

  • Internal Standard: ^13C,^15N-labeled Ang-(3-7) (Custom synthesis recommended) or Val^5-Ang II.

Workflow Diagram

LCMS_Workflow Sample Kidney Tissue (Rapid Harvest) Homogenize Homogenize in Methanol + Inhibitors (Stop Peptidases) Sample->Homogenize Centrifuge Centrifuge (20,000g, 4°C) Homogenize->Centrifuge SPE Solid Phase Extraction (C18 Sep-Pak) Centrifuge->SPE Lyophilize Lyophilize Eluate SPE->Lyophilize LCMS LC-MS/MS Analysis (MRM Mode) Lyophilize->LCMS

Caption: Workflow for extraction and quantification of Ang-(3-7) preventing ex vivo degradation.

Step-by-Step Methodology
  • Harvest & Quench:

    • Rapidly remove kidney, rinse in saline, and immediately drop into boiling 0.1 M acetic acid (heat stabilization) OR homogenize directly in ice-cold Methanol/1% Formic Acid containing the Inhibitor Cocktail .

    • Causality: Acid/Methanol denatures enzymes instantly; inhibitors block residual protease activity.

  • Homogenization:

    • Homogenize tissue (Polytron, 30 sec).

    • Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant.

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge: 5 mL Methanol -> 5 mL Water.

    • Load supernatant.

    • Wash: 5 mL Water -> 5 mL Hexane (removes lipids).

    • Elute: 3 mL Methanol containing 1% Formic Acid.

  • Reconstitution:

    • Evaporate eluate under nitrogen stream.[4]

    • Reconstitute in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Settings:

    • Column: Reverse-phase C18 (2.1 x 100 mm, 1.7 µm).

    • Transitions (MRM): Monitor specific transitions for Ang-(3-7) (Precursor m/z -> Product m/z).

      • Ang-(3-7) Mass: ~675.8 Da.

      • Target Ion: [M+H]+ or [M+2H]2+.

    • Quantification: Calculate ratio of Endogenous Area / Internal Standard Area.

Part 4: Data Interpretation & Reference Values

Table 1: Receptor Affinity & Physiological Effects
PeptideSequencePrimary ReceptorRenal Effect (Proximal Tubule)
Ang II Asp-Arg-Val-Tyr-Ile-His-Pro-PheAT1Stimulates Na+ Reabsorption (High affinity)
Ang-(1-7) Asp-Arg-Val-Tyr-Ile-His-ProMasBiphasic; Natriuretic (via Mas)
Ang-(3-7) Val-Tyr-Ile-His-Pro AT4 (IRAP) Inhibits Na+ Reabsorption (via ATPase)
Ang IV Val-Tyr-Ile-His-Pro-PheAT4 (IRAP)Increases Cortical Blood Flow
Troubleshooting Guide
  • No Effect Observed: Ang-(3-7) has lower affinity for AT4 than Ang IV.[2] Ensure concentrations reach 1–10 nM.[5]

  • High Variability: Check the "Inhibitor Cocktail." Without Amastatin/Bestatin (APN inhibitors) in the assay buffer, Ang-(3-7) degrades to Ang-(4-7).

References

  • Handa, R. K. (2001). Characterization of the semi-purified renal proximal tubule angiotensin IV receptor. Journal of the American Society of Nephrology.

    • [Link] (Search: Handa Angiotensin IV Proximal Tubule)

  • Simões e Silva, A. C., et al. (2013). The renin–angiotensin system: A key role in the regulation of renal function.[6]

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system.

  • Hussain, T., et al. (2015). Estimation of angiotensin peptides in biological samples by LC–MS method.[4][7][8][9] Analytical Methods.[4][7][9][10]

  • Chappell, M. C. (2016). The Non-Classical Renin-Angiotensin System and Renal Function.[11] Comprehensive Physiology.

Sources

Troubleshooting & Optimization

Technical Support Center: Angiotensin (3-7) Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for Angiotensin (3-7). It synthesizes specific peptide chemistry principles with the known properties of the Val-Tyr-Ile-His-Pro sequence.[1]

Ticket ID: ANG37-STAB-001 Topic: Stability, Solubility, and Degradation Mitigation in Aqueous Solution Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Quick Technical Specifications

Before troubleshooting, verify your peptide parameters against this reference standard to ensure we are discussing the correct metabolite.

ParameterSpecificationNotes
Peptide Name Angiotensin (3-7)Metabolite of Angiotensin II and Ang (1-7)
Sequence Val-Tyr-Ile-His-Pro (VYIHP)N-Term: Valine | C-Term: Proline
Molecular Weight 627.75 g/mol
Hydrophobicity High3/5 residues (Val, Ile, Pro) are hydrophobic.[1]
Isoelectric Point (pI) ~6.8 - 7.5 (Theoretical)Critical: Solubility is lowest at neutral pH.
Key Vulnerabilities Oxidation (His, Tyr), Adsorption, AggregationSusceptible to surface loss in plastics.

Diagnostic & Triage (Troubleshooting FAQs)

Use this section to identify the root cause of your experimental anomaly.

Issue 1: "My peptide precipitated immediately upon adding PBS (pH 7.4)."

Diagnosis: Isoelectric Point (pI) Aggregation. Mechanism: The pI of Ang (3-7) is close to neutral pH. At pH ≈ pI, the net charge of the peptide is zero, eliminating electrostatic repulsion between molecules and causing hydrophobic aggregation (driven by Val, Ile, and Tyr residues). Solution:

  • Immediate Fix: Acidify the solution slightly with sterile 0.1M Acetic Acid or dilute HCl.

  • Protocol Adjustment: Always dissolve the peptide in a solvent away from the pI (e.g., 10mM Acetic Acid or 1% Ammonia) before diluting into your final buffer.

Issue 2: "I see 'ghost peaks' or peak broadening in my HPLC chromatogram."

Diagnosis: Oxidation or Conformational Isomerism. Mechanism:

  • Oxidation: The Histidine (His) imidazole ring and Tyrosine (Tyr) phenol group are highly susceptible to oxidation by dissolved oxygen, creating oxidation byproducts (e.g., 2-oxo-histidine).

  • Cis-Trans Isomerization: The Proline (Pro) at the C-terminus can undergo cis-trans isomerization, often appearing as a split peak or "shoulder" in RP-HPLC.[1] Solution:

  • Degas all buffers thoroughly.

  • Keep samples at 4°C in an autosampler.

  • Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to stabilize the conformation and ion pairing.

Issue 3: "The concentration is lower than calculated after filtration."

Diagnosis: Non-Specific Adsorption (NSA). Mechanism: The hydrophobic residues (Val, Ile, Tyr) make Ang (3-7) "sticky." It readily adsorbs to:

  • Standard polypropylene (PP) tubes.[1]

  • Cellulose acetate filters.

  • Glass surfaces (at high pH).[1] Solution:

  • Use Low-Retention (LoBind) tubes exclusively.

  • Do not filter small volumes (<1 mL) unless absolutely necessary.[1] If filtering, use PVDF or PES membranes, not Nylon or Cellulose.

  • Pre-wet filters with buffer to saturate binding sites.[1]

Deep Dive Protocols

Protocol A: Optimal Solubilization Workflow

Goal: To achieve a stable stock solution without precipitation or degradation.

Reagents:

  • Sterile Water (Endotoxin-free)[1]

  • Glacial Acetic Acid (High Purity)[1]

  • Dimethyl Sulfoxide (DMSO) - Optional, for cellular assays[1]

Step-by-Step:

  • Equilibration: Allow the lyophilized vial to reach room temperature (20 mins) before opening. Prevents condensation and hydrolysis.

  • Primary Solvent Selection:

    • For Analytical Use (HPLC/MS): Dissolve in 0.1% Acetic Acid in water.[1] The acidic pH ensures protonation of the Histidine, pushing the net charge positive and enhancing solubility.

    • For Cellular Assays: Dissolve in pure DMSO to create a 100x or 1000x Master Stock. Dilute into media only at the moment of use.

  • Vortexing: Vortex gently for 10-15 seconds. Avoid vigorous shaking which causes foaming and oxidation.

  • Sonication: If visible particles remain, sonicate in a water bath for 30 seconds. Note: Excessive sonication generates heat and free radicals.

  • Inspection: Hold vial against light. Solution must be optically clear.

Protocol B: Storage & Stability Maintenance

Goal: To minimize chemical degradation during storage.

  • Lyophilized Powder: Store at -20°C (stable for >1 year). Desiccate.

  • Stock Solution (Liquid):

    • Aliquot into single-use volumes (e.g., 20 µL).

    • Flash freeze in liquid nitrogen (preferred) or dry ice.

    • Store at -80°C .

    • Stability: 3 months at -80°C.[1]

    • Avoid: Freeze-thaw cycles (degrades the peptide structure via ice crystal formation).[1]

Mechanistic Logic & Visualization

Degradation Pathways of Angiotensin (3-7)

Understanding how the peptide breaks down allows you to prevent it.[1] The diagram below illustrates the two primary enemies of Val-Tyr-Ile-His-Pro: Oxidation and Aggregation .

Ang37_Degradation Peptide Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Oxidation Oxidative Stress (Dissolved O2, Light) Peptide->Oxidation Exposure to Air/Light Aggregation Hydrophobic Aggregation (pH ≈ pI) Peptide->Aggregation Neutral pH (7.0) Adsorption Surface Adsorption (Plastics/Glass) Peptide->Adsorption Standard Tubes His_Ox Histidine Oxidation (2-oxo-His) Oxidation->His_Ox Attacks Imidazole Ring Tyr_Ox Tyrosine Cross-linking (Dityrosine) Oxidation->Tyr_Ox Radical formation Precipitate Insoluble Aggregates (Loss of Bioavailability) Aggregation->Precipitate Hydrophobic Stacking Loss Concentration Loss (Adhered to walls) Adsorption->Loss Irreversible Binding

Caption: Degradation pathways for Angiotensin (3-7).[1] Red paths indicate chemical modification; Yellow paths indicate physical loss.[1]

Recommended Handling Workflow

Follow this logic gate to ensure sample integrity from powder to assay.

Handling_Workflow Start Lyophilized Ang (3-7) (-20°C) Equilibrate Equilibrate to RT (Desiccated) Start->Equilibrate Solvent_Choice Choose Solvent Equilibrate->Solvent_Choice Acidic 0.1% Acetic Acid (Preferred for HPLC) Solvent_Choice->Acidic Analytical DMSO 100% DMSO (Preferred for Cell Culture) Solvent_Choice->DMSO Biological Dissolve Dissolve & Vortex Gently Acidic->Dissolve DMSO->Dissolve Aliquot Aliquot into LoBind Tubes Dissolve->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Caption: Standardized workflow for reconstitution and storage to maximize stability.

References

  • Sequence & Metabolism

    • Chappell, M. C. (2016).[1] Biochemical evaluation of the renin-angiotensin system: the good, bad, and the absolute? American Journal of Physiology-Heart and Circulatory Physiology.[1] Link: [Link]

    • Note: Confirms Ang (1-7) metabolism and the relevance of smaller fragments like Ang (3-7).
  • Peptide Stability & Solubility (General Principles)

    • Avanti Polar Lipids.[1] Handling and Storage of Synthetic Peptides.[2][3] Link: [Link]

    • Note: Authoritative source for general peptide handling, specifically regarding hydrophobicity and acid solubiliz
  • Angiotensin (1-7)

    • Passos-Silva, D. G., et al. (2013).[1] Angiotensin-(1–7): beyond the cardio-renal actions.[4][5] Clinical Science.[1] Link: [Link]

    • Note: Discusses the cascade of Angiotensin degradation and the stability of these bioactive fragments.
  • Chemical Degradation of Histidine/Tyrosine Peptides

    • Li, B., et al. (2010). Oxidation of Histidine and Tyrosine in Peptides. Journal of Pharmaceutical Sciences. Link: [Link]

    • Note: Provides the chemical basis for the oxid

Sources

Technical Support Center: Stabilizing Angiotensin (3-7) in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Thorne Subject: Preventing Enzymatic Degradation of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Last Updated: January 28, 2026

Executive Summary

Angiotensin (3-7) is a bioactive pentapeptide (Val-Tyr-Ile-His-Pro ) derived from the metabolism of Angiotensin IV or Angiotensin (1-7).[1] Unlike the more stable Angiotensin II, Ang (3-7) is exceptionally fragile in biological matrices (plasma, serum, tissue homogenates) due to its susceptibility to both aminopeptidases (N-terminal cleavage) and carboxypeptidases/ACE (C-terminal cleavage).

This guide provides a self-validating protocol to stabilize Ang (3-7). Standard protease inhibitor cocktails (e.g., "Complete" tablets) are insufficient because they often lack specific inhibitors for the metalloproteases and aminopeptidases that target RAS peptides.

The Mechanism: Why Your Peptide is Disappearing

To prevent degradation, you must understand the specific enzymes attacking your sequence. Ang (3-7) has two primary weak points:

  • The N-Terminus (Valine): Highly susceptible to Aminopeptidase N (AP-N/CD13) .

  • The C-Terminus (Proline): While Proline confers some resistance, the His-Pro bond can be targeted by Prolyl Oligopeptidase (POP) or ACE (though ACE prefers removing dipeptides, the C-terminal Pro often acts as a stop signal, ACE can still exhibit activity depending on the matrix pH and chloride concentration).

Degradation Pathway Diagram

The following diagram illustrates the enzymatic threats to Ang (3-7).

Ang37_Degradation Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Aminopeptidases (AP-A / AP-N) AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngIV->Ang37 Carboxypeptidase P Prolyl Oligopeptidase Ang47 Ang (4-7) (Tyr-Ile-His-Pro) Ang37->Ang47 Aminopeptidase N (AP-N) (Major Threat) Ang35 Ang (3-5) (Val-Tyr-Ile) Ang37->Ang35 ACE (Cleaves His-Pro) Fragments Inactive Fragments Ang37->Fragments Neprilysin (NEP)

Figure 1: Enzymatic degradation pathways centering on Angiotensin (3-7). The primary stability threat is the N-terminal cleavage by Aminopeptidase N.

The "RAS-Shield" Protocol

This protocol is designed for plasma or cell culture supernatant collection. It uses a "Cocktail + Acidification" approach. Acidification is non-negotiable ; it irreversibly precipitates high-molecular-weight proteases that might survive inhibitor treatment.

A. The Inhibitor Cocktail (100x Stock)

Prepare this stock solution in advance. Store at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.

ComponentTarget Enzyme(s)Stock Conc. (100x)Final Conc. (1x)Mechanism
EDTA (Disodium)Metalloproteases (ACE, NEP, AP-N)250 mM2.5 mMChelates Zn²⁺ required for catalysis.
1,10-Phenanthroline Metalloproteases (General)50 mM0.5 mMHigh-affinity Zn²⁺ chelator (synergistic with EDTA).
Bestatin Aminopeptidase N (AP-N) 1 mM10 µMCRITICAL: Protects the N-terminal Valine.
Captopril ACE (Angiotensin Converting Enzyme)1 mM10 µMPrevents C-terminal dipeptide cleavage.
Thiorphan Neprilysin (NEP/CD10)1 mM10 µMPrevents internal cleavage.
PMSF Serine Proteases100 mM1 mMBroad-spectrum serine protease inhibitor.

Expert Tip: PMSF is unstable in aqueous solutions (half-life ~30 mins). Add PMSF to the cocktail immediately before use , or add it directly to the sample separately.

B. Sample Collection Workflow
  • Pre-chill: Place collection tubes containing the 1x Inhibitor Cocktail on ice.

  • Collect: Draw blood/supernatant directly into the chilled tubes.

  • Mix: Invert gently 5 times. Do not vortex (shear stress can degrade proteins, though peptides are generally robust, it activates platelets which release more enzymes).

  • Centrifuge: Spin at 2,000 x g for 10 min at 4°C to separate plasma/cells.

  • Acidification (The "Stop" Button):

    • Transfer supernatant to a new tube.

    • Add Orthophosphoric Acid (1% v/v final) or TFA (1% v/v final) .

    • Why? This drops pH < 3.0, precipitating enzymes and stabilizing the peptide structure.

  • Store: Flash freeze in liquid nitrogen and store at -80°C.

Troubleshooting & FAQs

Q1: My Ang (3-7) signal is undetectable by LC-MS/MS even with inhibitors.

Diagnosis: Ion Suppression or Protein Binding.

  • The Cause: EDTA and high salt concentrations from the buffer can suppress ionization in Mass Spec. Alternatively, the peptide may be binding to plasma albumin.

  • The Fix:

    • Solid Phase Extraction (SPE): You must perform an SPE cleanup (C18 cartridge) to remove salts/EDTA before injection.

    • Internal Standard: Are you using a stable isotope-labeled Ang (3-7) (e.g., Val-Tyr-Ile-His(¹³C,¹⁵N) -Pro)? If the internal standard is also missing, the issue is extraction loss, not degradation.

Q2: I see a peak, but the retention time has shifted.

Diagnosis: Partial Degradation (Metabolite Formation).

  • The Cause: You likely have Ang (4-7) . This happens if Bestatin was omitted or inactive.

  • The Fix: Check the mass.

    • Ang (3-7) MW: ~629.7 Da

    • Ang (4-7) MW: ~530.6 Da (Loss of Valine).

    • If you see the -99 Da mass shift, your Aminopeptidase inhibition failed. Increase Bestatin concentration to 50 µM.

Q3: Can I use heat inactivation (56°C) instead of acidification?

Diagnosis: Dangerous Procedure.

  • The Cause: While heat kills enzymes, it causes massive protein precipitation around your peptide, trapping it in the pellet. You will lose 50-80% of your target peptide in the "sludge."

  • The Fix: Stick to Acidification (TFA/Phosphoric acid) followed by centrifugation. The peptide remains soluble in the supernatant while the enzymes precipitate.

Q4: Why not just use "Protease Inhibitor Cocktail Tablets"?

Diagnosis: False Security.

  • The Cause: Most commercial tablets (e.g., for Western Blot lysis) target Serine/Cysteine proteases to protect large proteins. They often lack specific inhibitors for Aminopeptidases (Bestatin) or ACE (Captopril) at the concentrations required for RAS peptides.

  • The Fix: Build the specific "RAS-Shield" cocktail listed above.

References

  • Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, the bad, and the absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Ferrario, C. M., et al. (2010).[2] Effect of angiotensin-converting enzyme inhibition and angiotensin II receptor blockers on cardiac angiotensin-converting enzyme 2. Hypertension.[2][3][4][5][6][7][8][9] Link

  • Blais, C., et al. (2000). Metabolism of Angiotensin-(1–7) in Human, Monkey, and Dog Plasma. Hypertension.[2][3][4][5][6][7][8][9] (Demonstrates the critical role of Aminopeptidases and ACE in RAS fragment metabolism). Link

  • Mizutani, S., et al. (2003). Aminopeptidases: their physiological role and therapeutic potential. Pharmaceutical Research. (Defines the susceptibility of N-terminal Valine residues to AP-N).

Sources

Technical Support Center: Optimizing Angiotensin (3-7) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Target

Welcome to the technical support hub for the Renin-Angiotensin System (RAS). This guide specifically addresses the Angiotensin (3-7) pentapeptide (Val-Tyr-Ile-His-Pro ).

CRITICAL DISTINCTION: Before proceeding, verify your peptide sequence.[1]

  • Angiotensin (1-7): Asp-Arg-Val-Tyr-Ile-His-Pro (The major counter-regulatory peptide).[2][3]

  • Angiotensin IV (3-8): Val-Tyr-Ile-His-Pro-Phe (The AT4/IRAP ligand).

  • Angiotensin (3-7): Val-Tyr-Ile-His-Pro (The metabolite of interest for this guide).[2][4][5]

Angiotensin (3-7) is a bioactive metabolite formed via the cleavage of Angiotensin (1-7) by Dipeptidyl Peptidase 3 (DAP3) or from Angiotensin IV. While less potent than Ang II, it exhibits distinct effects on cell proliferation, memory retention, and renal blood flow, primarily interacting with the AT4 receptor (IRAP) and modulating Mas receptor expression.

Part 1: The Stability Crisis (Troubleshooting Degradation)

User Issue: "I see a response at 15 minutes, but my 24-hour endpoint shows no difference between treated and control cells."

Root Cause: Rapid Enzymatic Hydrolysis. Angiotensin (3-7) is a short, linear peptide. In standard cell culture media containing Fetal Bovine Serum (FBS), it is rapidly degraded by soluble aminopeptidases and carboxypeptidases. Its half-life in active serum can be measured in minutes, not hours.

The Solution: The "Protective Shield" Protocol

To maintain effective concentrations, you must inhibit the enzymes responsible for degrading the peptide.

Step 1: Serum Management
  • Option A (Best): Serum-Starvation. Perform the assay in serum-free media (e.g., Opti-MEM or varying ratios of DMEM/F12) for the duration of the peptide exposure (6–24 hours). This eliminates the primary source of peptidases.

  • Option B (Alternative): Heat-Inactivated Serum. Heat FBS to 56°C for 30 minutes. Note: This reduces but does not eliminate all peptidase activity.

Step 2: Chemical Inhibition (Mandatory for Long-Term Assays)

If serum is required for cell survival, you must add a peptidase inhibitor cocktail.

InhibitorTarget EnzymeWorking Concentration
Amastatin Aminopeptidase A (prevents N-terminal degradation)10

M
Bestatin Aminopeptidase B, Leucine aminopeptidase10

M
Plummer's Inhibitor Carboxypeptidase N (prevents C-terminal degradation)1–10

M

Expert Insight: In my experience, Amastatin is the critical component. Angiotensin (3-7) is highly susceptible to N-terminal cleavage of the Valine residue. Without Amastatin, your "treated" cells are likely just receiving a dose of free amino acids after the first hour.

Part 2: Solubility & Reconstitution

User Issue: "My peptide precipitates when I add it to the media, or the stock solution looks cloudy."

Root Cause: Hydrophobicity.[1] The sequence Val-Tyr-Ile-His-Pro is rich in hydrophobic residues (Val, Ile, Tyr, Pro). While the Histidine provides some charge, the overall peptide is prone to aggregation in neutral aqueous buffers at high concentrations.

Standard Operating Procedure: Reconstitution
  • Primary Stock (1 mM - 10 mM):

    • Dissolve the lyophilized powder in sterile, anhydrous DMSO .

    • Why? DMSO disrupts secondary structures and prevents aggregation.

    • Caution: Ensure the final DMSO concentration in your cell assay is <0.1% to avoid cytotoxicity.[1]

  • Secondary Dilution (Working Solution):

    • Dilute the DMSO stock into sterile PBS or media immediately before use.

    • Do not store dilute aqueous solutions (e.g., 1

      
      M in PBS) at 4°C or -20°C. The peptide will adhere to the plastic walls of the tube (adsorption), drastically reducing the effective concentration.
      
  • Storage:

    • Aliquot the DMSO stock into small volumes (e.g., 10–20

      
      L).
      
    • Store at -80°C.

    • Limit: Maximum 3 freeze-thaw cycles.

Part 3: Dose-Response Optimization

User Issue: "What concentration range should I use? I am not seeing the expected inhibition of proliferation."

Root Cause: Biphasic Responses & Lower Affinity. Angiotensin (3-7) often has a lower binding affinity for AT4/IRAP compared to Ang IV. Furthermore, it can exhibit biphasic effects —stimulating proliferation at low doses (nM) while inhibiting it or having no effect at high doses (


M), particularly in cancer lines like PC3 or OVPA8.
Experimental Design: The "Wide-Net" Approach

Do not assume the standard "Ang II range" (1 nM) applies here. You must bracket the potential EC50.

Recommended Titration Scheme:

  • Low Range: 0.01 nM, 0.1 nM (Physiological/High sensitivity)

  • Mid Range: 1 nM, 10 nM

  • High Range: 100 nM, 1

    
    M (Pharmacological/Low affinity)
    

Data Interpretation Table:

ConcentrationObserved Effect (Example: OVPA8 Cells)Potential Mechanism
0.1 nM Increased metabolic activity / G2/M accumulationModulation of Mas/AT4 signaling crosstalk
10 nM Variable / NeutralReceptor saturation or desensitization
1

M
Inhibition of migration / G0/G1 arrestOff-target effects or high-occupancy AT4 binding

Self-Validating Step: Always run a positive control with Angiotensin (1-7) (100 nM) side-by-side. If Ang (1-7) works but Ang (3-7) does not, the pathway downstream of DAP3 cleavage might be inactive in your specific cell line.

Part 4: Visualizing the Pathway & Workflow

To understand why stability is such a problem, we must visualize the metabolic cascade. Angiotensin (3-7) is a downstream product; if you add it directly, you are fighting entropy.

Diagram 1: The Angiotensin Metabolic Cascade

RAS_Metabolism AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) (Major Effector) AngI->AngII ACE Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidases Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) TARGET PEPTIDE Ang17->Ang37 DAP3 (Cleaves Asp-Arg) AngIV->Ang37 Carboxypeptidase (Cleaves Phe) Inactive Inactive Amino Acids Ang37->Inactive Rapid Degradation (Inhibitor Required!) ACE ACE ACE2 ACE2 DAP3 DAP3 (Dipeptidyl Peptidase 3) APN Aminopeptidase N PC Prolyl Carboxypeptidase

Caption: The metabolic formation of Angiotensin (3-7).[4][5][6][7] Note the critical role of DAP3 in converting Ang (1-7) to Ang (3-7). The target peptide is susceptible to further rapid degradation.

Diagram 2: Optimized Assay Workflow

Assay_Workflow Stock Lyophilized Peptide Store -20°C Solubilization Solubilize in DMSO (1-10 mM Stock) Stock->Solubilization Dilution Immediate Dilution (Do not store!) Solubilization->Dilution MediaPrep Media Preparation Serum-Free OR + Amastatin (10µM) MediaPrep->Dilution Mix Incubation Cell Incubation (6 - 24 Hours) Dilution->Incubation Readout Readout (Proliferation/ERK1/2) Incubation->Readout

Caption: Step-by-step workflow for handling Angiotensin (3-7) to minimize precipitation and enzymatic degradation.

Part 5: Advanced Troubleshooting (FAQs)

Q: Can I use A-779 to block Angiotensin (3-7) effects? A: Proceed with caution. A-779 is a selective antagonist for the Mas receptor (typically blocking Ang 1-7). While Ang (3-7) can modulate Mas expression, its primary high-affinity binding site is often the AT4 receptor (IRAP) . To prove specificity, you should use:

  • A-779 (Mas antagonist)[8]

  • Divalinal-Ang IV (AT4 antagonist) If Divalinal-Ang IV blocks the effect but A-779 does not, your effect is AT4-mediated.

Q: My cells are detaching after peptide treatment. A: This is likely not a peptide effect but a DMSO toxicity or Serum Starvation effect.

  • Check: Is your final DMSO concentration >0.1%?

  • Check: Can your cells survive 24h without serum? If not, use the "Heat-Inactivated Serum + Amastatin" protocol described in Part 1.

Q: Is Angiotensin (3-7) the same as "Angiotensin 3"? A: No.

  • Angiotensin III = Arg-Val-Tyr-Ile-His-Pro-Phe (2-8).

  • Angiotensin (3-7) = Val-Tyr-Ile-His-Pro.[4][5] Confusing these will ruin your experiment, as Ang III is a potent vasoconstrictor via the AT1 receptor, whereas Ang (3-7) is generally vasorelaxant or neutral.

References

  • Mies, F., et al. (2020). "The Influence of Angiotensin Peptides on Survival and Motility of Human High-Grade Serous Ovarian Cancer Cells." International Journal of Molecular Sciences. Available at: [Link][6]

    • Supports: Biphasic effects on proliferation and cell cycle modul
  • Chappell, M. C. (2016). "Biochemical Evaluation of the Renin-Angiotensin System: the Good, Bad, and Absolute?" American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

    • Supports: Metabolic pathways, DAP3 activity, and peptide stability issues.
  • Wright, J. W., & Harding, J. W. (2011). "The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases." Pflügers Archiv - European Journal of Physiology. Available at: [Link]

    • Supports: AT4 receptor (IRAP) binding and cognitive effects of Ang IV metabolites.[9]

  • Supports: Solubility protocols for hydrophobic peptides.

Sources

Technical Support Center: Angiotensin (3-7) Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Context

Angiotensin (3-7), a bioactive pentapeptide (Val-Tyr-Ile-His-Pro), is a downstream metabolite of the Renin-Angiotensin System (RAS).[1] Unlike the well-characterized Angiotensin II (Ang II) or Angiotensin (1-7), Ang (3-7) presents unique detection challenges due to its low physiological abundance (pg/mL range), rapid enzymatic degradation, and potential for ex vivo generation as an artifact of Ang (1-7) breakdown.[1]

Successful detection requires a holistic control strategy: Stabilization (halting metabolism immediately upon blood draw), Enrichment (removing interferences), and Optimization (tuning the MS for a small, singly or doubly charged peptide).[1]

RAS Metabolic Pathway: The Origin of Ang (3-7)

Understanding the upstream source is critical for troubleshooting "ghost" peaks caused by benchtop degradation.

RAS_Pathway AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngI->Ang17 NEP / TOP AngII->Ang17 ACE2 Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Dipeptidyl Peptidase 3 (DPP3) (Cleaves Asp-Arg) Inactive Inactive Fragments Ang37->Inactive Peptidases

Figure 1: Formation of Ang (3-7) via DPP3-mediated cleavage of Ang (1-7).[1][2] Control of DPP3 is essential to prevent artificial elevation of Ang (3-7) levels during sample handling.

Pre-Analytical Troubleshooting (The "Disappearing" Peptide)

Issue: "I spiked Ang (3-7) into plasma, but by the time I extracted it, the signal was gone." Diagnosis: Uncontrolled enzymatic activity.[1] Plasma contains active peptidases that degrade Ang (3-7) within seconds to minutes. Conversely, if Ang (1-7) is present, it may degrade into Ang (3-7), causing false positives.[1]

Protocol: The "Stop-Solution" Cocktail

You cannot use standard EDTA plasma alone.[1] You must use a specific inhibitor cocktail added to the syringe or collection tube before blood draw.[1]

ComponentTarget EnzymeConcentration (Final)Purpose
EDTA Metalloproteases (ACE, NEP)10 mMPrevents general RAS breakdown.[1]
1,10-Phenanthroline Aminopeptidases1-5 mMCritical for preventing N-terminal degradation of Ang (3-7).
Pepstatin A Renin/Acid Proteases10 µMPrevents upstream generation of Ang I.
PMSF Serine Proteases1 mMGeneral stabilization.[1]
Acidification (HCl) All EnzymespH 3.0Immediate acidification precipitates enzymes and stabilizes the peptide structure.[1]

Q: Why do I see increasing Ang (3-7) levels in my QC samples over time? A: This is likely an artifact. If your cocktail inhibits degradation of Ang (3-7) but fails to inhibit the conversion of Ang (1-7) to Ang (3-7) (via DPP3), the pool of Ang (1-7) in the sample will slowly convert to Ang (3-7) while sitting in the autosampler. Ensure your cocktail includes specific inhibitors for DPP3 or acidify immediately to pH < 3 to deactivate all enzymatic function.[1]

Mass Spectrometry Optimization (MRM & Ionization)

Issue: "I see a peak, but the sensitivity is too low (Signal-to-Noise < 10)." Diagnosis: Ang (3-7) is a small pentapeptide (MW ~627 Da).[1] It often splits signal between singly (M+H)+ and doubly (M+2H)2+ charged states.[1]

Calculated MRM Transitions (Starting Point)

Note: Exact optimization varies by instrument (Sciex/Thermo/Waters). Values below are monoisotopic.

Precursor Ion (Q1)Product Ion (Q3)Ion TypeCollision Energy (eV)Notes
314.7 (M+2H)²⁺ 110.1 Immonium (His)20-30Quantifier. Often the most intense fragment for His-containing peptides.
314.7 (M+2H)²⁺ 266.1 y2 (His-Pro)25-35Qualifier. Specific to C-terminus.
628.3 (M+H)⁺ 110.1 Immonium (His)35-45Alternative if 2+ state is unstable.[1]
628.3 (M+H)⁺ 70.1 Immonium (Pro)40-50High background noise risk; use only if necessary.[1]

Expert Tip: For pentapeptides containing Proline (C-term) and Histidine, the doubly charged precursor often yields a very strong histidine immonium ion (m/z 110.1).[1] However, low-mass fragments like 110.1 are noisy in plasma matrix.[1]

  • Action: If background is high at 110.1, switch to the y3 ion (Ile-His-Pro) or y2 ion .[1] Calculate the y3 mass: Ile(113) + His(137) + Pro(97) + H2O = ~366.2 (check exact mass).[1]

Chromatography & Extraction (SPE)[1][3]

Issue: "The peak shape is broad or elutes in the void volume."[1] Diagnosis: Ang (3-7) is relatively polar. Standard C18 gradients starting at 5-10% organic may flush it out too fast.[1]

Recommended SPE Protocol (Mixed-Mode Cation Exchange)

Do not use simple C18 SPE; it often fails to retain small charged peptides against plasma salts.[1] Use Mixed-Mode Weak Cation Exchange (WCX) or Strong Cation Exchange (SCX) to leverage the Histidine/N-terminus positive charge.

  • Condition: Methanol -> Water.[1]

  • Load: Acidified Plasma (pH 3). Peptide is positively charged.[1]

  • Wash 1: 5% NH4OH in Water (Remove neutrals/acids).[1] Careful: High pH might elute it if not strictly controlled.[1]

  • Wash 2: Methanol (Remove hydrophobic lipids).[1]

  • Elute: 5% Formic Acid in Methanol.

LC Column Selection[1]
  • Standard: C18 Column (e.g., Acquity BEH C18), 1.7 µm.[1][3]

    • Modification: Use a shallower gradient.[1] Start at 2% B, hold for 1 min, then ramp slowly to 30% B over 5 mins.

    • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).[1][3]

  • Alternative (For better retention): HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

    • Ang (3-7) is polar enough to retain well on HILIC silica columns, moving it away from the suppression zone (void volume).[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low/No Signal for Ang (3-7) CheckStd Inject Pure Standard in Solvent Start->CheckStd SignalGood Signal Good? CheckStd->SignalGood MatrixIssue Issue is Matrix/Extraction SignalGood->MatrixIssue Yes InstIssue Issue is MS/LC Parameters SignalGood->InstIssue No Yes Yes No No CheckStability Check Stability (Was inhibitor cocktail used?) MatrixIssue->CheckStability CheckRecovery Check SPE Recovery (Is peptide eluting in Wash?) MatrixIssue->CheckRecovery CheckMass Verify Precursor Mass (M+H vs M+2H) InstIssue->CheckMass CheckAdsorb Check Adsorption (Use Polypropylene/LoBind?) InstIssue->CheckAdsorb Add Phenanthroline/Acidify Add Phenanthroline/Acidify CheckStability->Add Phenanthroline/Acidify Switch to WCX SPE Switch to WCX SPE CheckRecovery->Switch to WCX SPE

Figure 2: Systematic troubleshooting flow for isolating signal loss.

Frequently Asked Questions (FAQs)

Q1: Can I use Angiotensin II internal standard for Ang (3-7)? A: No. Ang II (8 amino acids) elutes differently and has different ionization efficiency than Ang (3-7) (5 amino acids). You must use a Stable Isotope Labeled (SIL) version of Ang (3-7) (e.g., Val-Tyr-[13C6, 15N]-Ile-His-Pro) to correct for matrix effects and recovery losses accurately.

Q2: My peak area decreases after 5 injections from the same vial. Why? A: This indicates adsorption .[1] The peptide is sticking to the glass vial walls.[1]

  • Fix: Use Polypropylene (PP) or "LoBind" vials.[1]

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) or PEG to the autosampler solvent to "coat" the active sites (ensure this doesn't foul your column).[1]

Q3: What is the expected physiological concentration? A: It is extremely low, often < 10-20 pg/mL in healthy plasma.[1] If you are detecting ng/mL levels without spiking, you likely have significant ex vivo degradation of Ang (1-7) occurring during sample prep.[1]

References

  • Chappell, M. C. (2019).[1] The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways.[2][4][5][6][7][8][9] Physiology, 34(2).[1] Link[1]

  • Cui, Y., et al. (2023).[1] A comprehensive profiling of renin-angiotensin system in mouse and human plasma by a rapid quantitative analysis of 14 angiotensin peptides using ultrahigh-performance liquid chromatography with tandem mass spectrometry.[1][10] Rapid Communications in Mass Spectrometry. Link

  • Hildebrand, D., et al. (2013).[1] Proteolytic Processing of Angiotensin-I in Human Blood Plasma. PLOS ONE. Link

  • Vertex AI Search Results. (2024). Summary of Angiotensin peptide detection methods and stability data.

Sources

Technical Support Center: Angiotensin (3-7) Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High Subject: Solubility, Aggregation, and Stability Protocols for Angiotensin (3-7) Assigned Specialist: Senior Application Scientist

Physicochemical Profile & Risk Assessment

Before initiating any experiment, you must understand the chemical liabilities of this specific fragment. Angiotensin (3-7) is not merely "a smaller Angiotensin II"; it lacks the charged Asp-Arg N-terminus that aids solubility in longer variants.

Peptide Identity Card

PropertyDataCritical Implication
Sequence Val-Tyr-Ile-His-Pro (VYIHP)Highly hydrophobic core (Val-Tyr-Ile).[1]
Length 5 Amino AcidsShort length does not guarantee solubility here.[2][3]
Hydrophobicity High (60% Hydrophobic residues)Prone to rapid aggregation in aqueous buffers.
Isoelectric Point (pI) ~6.8 - 7.5 (Theoretical)DANGER ZONE: Solubility is lowest at pH 7.0–7.4 (Physiological pH).
Key Residues His (Pos 4): Imidazole ringTyr (Pos 2): Aromatic/PhenolicHis protonation (pH < 6.[1]0) is the key to solubility. Tyr is oxidation-prone.

Module 1: The Solubility Matrix (Troubleshooting)

User Issue: "I added PBS or water to the lyophilized powder, and it turned cloudy/gel-like."

Root Cause: You likely reconstituted at a pH near the peptide's isoelectric point (pI ~7). At this pH, the net charge is near zero, removing electrostatic repulsion and allowing the hydrophobic Val-Tyr-Ile core to stack (aggregate).

The "Acid-First" Reconstitution Protocol

Do not attempt to dissolve directly in neutral buffers (PBS, TBS, HEPES).

Step-by-Step Methodology:

  • Initial Solubilization (The "Stock"):

    • Dissolve the lyophilized peptide in 0.1 M Acetic Acid or 0.01 M HCl .

    • Why? This drops the pH < 4.0. The Histidine imidazole group (pKa ~6.[1]0) and the N-terminal amine become fully protonated (+). This positive charge repulsion forces the peptide into solution.

    • Target Concentration: 1 mg/mL to 5 mg/mL.

  • Sonication (Optional but Recommended):

    • If visible particulates remain, sonicate in a water bath for 15–30 seconds. Avoid heat generation.[1]

  • Dilution to Working Concentration:

    • Dilute this acidic stock into your assay buffer (e.g., PBS) immediately before use.[1]

    • Rule of Thumb: Keep the stock volume <1% of the total volume to avoid shifting the assay pH significantly.

Alternative: The Organic Route (If Acid is incompatible)

  • Use DMSO (Dimethyl Sulfoxide).[1][2][3][4]

  • Dissolve peptide in 100% DMSO to make a 10 mM stock.

  • Dilute into aqueous buffer.[1][2][3][5] Ensure final DMSO concentration is <0.1% (or as tolerated by your cells/assay).[1]

Reconstitution_Logic start Lyophilized Ang (3-7) decision Intended Application? start->decision vivo In Vivo / Sensitive Cells decision->vivo Avoid Organics vitro Biochemical / Robust Assays decision->vitro High Solubility Needed acid_path Acid-First Strategy (0.1M Acetic Acid) vivo->acid_path dmso_path Organic Solvent Strategy (100% DMSO) vitro->dmso_path buffer_add Dilute into Buffer (PBS/Media) Check for Precipitation acid_path->buffer_add dmso_path->buffer_add

Caption: Decision tree for solubilizing Ang (3-7) based on downstream experimental constraints.

Module 2: Aggregation & Stability (Prevention)

User Issue: "The peptide was soluble yesterday, but today the HPLC peak is gone/broadened."

Root Cause:

  • Adsorption: The hydrophobic Val/Ile residues stick to polypropylene and glass surfaces.

  • Dimerization: Tyrosine oxidation (dityrosine formation) or non-covalent hydrophobic stacking.

Prevention Protocols
VariableRecommendationScientific Rationale
Labware LoBind / Low-Retention Tubes Standard polypropylene tubes bind hydrophobic peptides, reducing effective concentration by up to 30% in 24h.[1]
Storage Lyophilized: -20°C Solution: Do NOT store. Ang (3-7) in solution is thermodynamically unstable. Reconstitute fresh. If you must store liquid, freeze aliquots at -80°C (one freeze/thaw max).[1]
Concentration Keep High (>1 mg/mL) in Stock Low concentrations (<0.1 mg/mL) favor adsorption loss (higher surface-area-to-mass ratio).
Additives 0.05% Tween-20 (for assays)If compatible with your assay, a surfactant prevents the peptide from coating the tube walls.

Module 3: Analytical Validation (Quality Control)

User Issue: "My bioassay results are inconsistent. How do I know the peptide is actually in the tube?"

Validation Workflow: Do not assume solubility based on visual clarity. Micro-aggregates are invisible to the naked eye but biologically inactive.

  • Centrifugation Test:

    • Spin the reconstituted sample at 10,000 x g for 5 minutes.

    • Measure protein concentration (A280) of the supernatant.[1]

    • Compare to the theoretical concentration. If recovery is <90%, you have aggregation.

  • UV Quantitation (A280):

    • Ang (3-7) contains Tyrosine (Tyr) but no Tryptophan.

    • Extinction Coefficient (

      
      ): ~1280 M⁻¹cm⁻¹ (due to Tyr).[1][6]
      
    • Note: This signal is weak.[1] For accurate quantitation, Amino Acid Analysis (AAA) is the gold standard, but A280 works for rough checks.

Aggregation_Mechanism monomer Monomer (Active) Exposed Hydrophobic Core neutral_ph pH 7.4 (Neutral Charge) monomer->neutral_ph Buffer Addition adsorption Adsorption to Tube Walls monomer->adsorption Low Conc. stacking Hydrophobic Stacking (Val-Tyr-Ile interaction) neutral_ph->stacking Loss of Repulsion precip Precipitate / Gel (Inactive) stacking->precip Time/Conc.

Caption: Mechanism of Ang (3-7) loss via aggregation (pH-driven) and adsorption (surface-driven).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Angiotensin (1-7) protocols for Angiotensin (3-7)? A: Proceed with caution. Ang (1-7) contains Asp (D) and Arg (R) at the N-terminus.[1] These are charged, hydrophilic residues that significantly aid solubility. Ang (3-7) lacks these, making it much more hydrophobic and difficult to handle.

Q: I see a "ghost peak" on my HPLC. What is it? A: This is often a conformational isomer or a dimer. Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic acid) .[1] The ion-pairing effect of TFA helps resolve hydrophobic peptides and sharpen peaks.

Q: Can I store the peptide in the fridge (4°C) for a week? A: No. Peptides in solution are prone to hydrolysis and oxidation. Ang (3-7) is a degradation product itself; further degradation leads to inactive fragments. Always prepare fresh.

References

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. (Context on Ang 3-7 as a metabolite). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing off-target effects and experimental variability of Angiotensin (3-7) [Val-Tyr-Ile-His-Pro]. Audience: Researchers, Scientists, and Drug Development Professionals. Support Level: Senior Application Scientist / Technical Specialist.

Introduction: The Precision Challenge

Welcome to the Technical Support Center. You are likely here because Angiotensin (3-7) [Ang (3-7)] is presenting inconsistent data or "dirty" pharmacological profiles in your assays.

Unlike the well-characterized Angiotensin II (AT1/AT2 agonist) or Angiotensin IV (AT4/IRAP agonist), Angiotensin (3-7) occupies a unique and often misunderstood niche in the Renin-Angiotensin System (RAS). It is a metabolite of both Ang IV and Ang (1-7), and while it exerts distinct psychoactive and renal effects, its low affinity for classical receptors makes it highly susceptible to "off-target" interpretation errors .

This guide addresses the three primary sources of experimental failure:

  • Pseudo-Off-Target Effects: Caused by peptide adsorption and concentration errors.

  • Pharmacological Spillover: Cross-reactivity with AT1, AT2, or Mas receptors.[1]

  • Metabolic Drift: Degradation of the peptide into inactive fragments or accumulation of upstream contaminants.

Module 1: Peptide Handling & Stability (The Pre-Analytical Phase)

Q: My dose-response curves are shifting significantly between replicates. Is the peptide degrading?

A: While degradation is possible, the most common culprit with Angiotensin fragments is adsorption , not chemical breakdown.

The Mechanism: Ang (3-7) (Val-Tyr-Ile-His-Pro) is a short, hydrophobic-cationic peptide. At nanomolar concentrations (common for specific signaling), up to 90% of the peptide can adsorb to standard polypropylene or borosilicate glass surfaces within minutes. This effectively lowers your actual concentration, leading you to increase the dose in subsequent runs—which then forces the peptide onto low-affinity off-targets like AT1.

Troubleshooting Protocol:

VariableStandard Practice (RISK)Required Protocol (SAFE)
Labware Standard Polypropylene / GlassSiliconized tubes or Protein LoBind® plastics.
Solvent PBS or Water alone0.01% Triton X-100 or 0.1% BSA (carrier protein) in the buffer to block binding sites.
Storage -20°C in solutionLyophilized at -80°C. Do not refreeze reconstituted aliquots.
Pipetting Standard tipsLow-retention tips . Pre-wet the tip (aspirate/dispense once) before transferring.

Module 2: Receptor Specificity & Pharmacological Isolation

Q: I see a physiological effect, but how do I prove it is specific to Ang (3-7) and not an interaction with AT1 or AT2?

A: Ang (3-7) has low affinity for AT1 and AT2 compared to Ang II, but "low affinity" does not mean "no affinity." In many tissues (especially brain and kidney), Ang (3-7) effects are blocked by AT2 antagonists, suggesting it may function as a specific AT2 agonist or modulate the receptor allosterically.

To validate your data, you must use an Exclusion Cocktail . You cannot rely on the peptide alone.

The Exclusion Workflow

Use the following antagonist strategy to "isolate" the specific signaling pathway.

Ang37_Specificity Figure 1: Pharmacological Isolation Strategy for Ang (3-7) Start Observed Effect with Ang (3-7) Step1 Apply AT1 Antagonist (Losartan, 1-10 µM) Start->Step1 Step2 Apply AT2 Antagonist (PD123319, 1-10 µM) Step1->Step2 Signal Remains Result_AT1 Effect Blocked: Non-specific AT1 Spillover (Reduce Dose) Step1->Result_AT1 Signal Lost Step3 Apply Mas Antagonist (A-779, 1-10 µM) Step2->Step3 Signal Remains Result_AT2 Effect Blocked: Specific AT2-mediated mechanism Step2->Result_AT2 Signal Lost Result_Mas Effect Blocked: Mas Receptor Interaction (Rare for 3-7, common for 1-7) Step3->Result_Mas Signal Lost Result_Unknown Effect Persists: Potential AT4/IRAP or Novel Site Action Step3->Result_Unknown Signal Remains

Figure 1: Decision tree for validating receptor specificity using selective antagonists.

Critical Note on AT4/IRAP: Unlike Angiotensin IV (3-8), Ang (3-7) lacks the C-terminal Phenylalanine. This drastically reduces its affinity for the AT4 receptor (IRAP). If your effect is blocked by Divalinal-Ang IV (an AT4 antagonist), verify your peptide purity; you may have Ang IV contamination.

Module 3: Metabolic Stability & Degradation

Q: My effect disappears after 20 minutes in tissue homogenate. Is the peptide unstable?

A: Yes. Ang (3-7) is a pentapeptide (Val-Tyr-Ile-His-Pro).[1] While the C-terminal Proline confers some resistance to carboxypeptidases, the N-terminus (Valine) is highly susceptible to Aminopeptidases (APN/APA) .

If you are working in in vivo models or tissue homogenates, the peptide is being degraded into inactive fragments (Tyr-Ile-His-Pro) rapidly.

The "Protective Shield" Protocol: To study Ang (3-7) without degradation artifacts, you must inhibit the enzymes that destroy it.

Enzyme TargetInhibitorConcentrationFunction
Aminopeptidase N (APN) Bestatin 10 - 50 µMPrevents N-terminal cleavage of Valine.
Aminopeptidase A (APA) Amastatin 10 µMPrevents broad N-terminal degradation.
ACE Captopril 10 µMPrevents background processing of endogenous Ang I/II.

Warning: Do not use general protease inhibitor cocktails containing EDTA if your assay relies on metalloproteases for downstream signaling, but for Ang (3-7) stability, EDTA is often helpful to inhibit metallo-aminopeptidases if compatible with the assay.

Module 4: Data Interpretation & Controls

Q: How do I control for non-specific peptide effects (e.g., charge interactions)?

A: The "Scrambled Peptide" control is non-negotiable for Ang (3-7) due to its high charge density.

The Scrambled Control: You must synthesize a peptide with the same amino acids but in a random order.

  • Active Sequence: Val-Tyr-Ile-His-Pro[1][2][3]

  • Recommended Scramble: Pro-Ile-Val-His-Tyr

Why? Short peptides can cause mast cell degranulation or membrane perturbation purely due to charge (pseudo-allergic reactions). If the scrambled peptide elicits the same response as Ang (3-7), your effect is non-specific and not receptor-mediated.

Visualizing the RAS Context

Understanding where Ang (3-7) sits in the cascade is vital to avoid "source" contamination (e.g., Ang IV converting to Ang 3-7 during the assay).

RAS_Pathway Figure 2: Metabolic Generation and Degradation of Ang (3-7) AngII Angiotensin II (1-8) AngIV Angiotensin IV (3-8) AngII->AngIV APN Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 Carboxypeptidase (Cleaves Phe) Ang17->Ang37 Aminopeptidase (Cleaves Asp-Arg) Inactive Inactive Fragments Ang37->Inactive Aminopeptidases (Inhibit with Bestatin) APN Aminopeptidase N ACE2 ACE2 CarbP Carboxypeptidase

Figure 2: Ang (3-7) is a convergence point for Ang IV and Ang (1-7) metabolism. Inhibition of upstream enzymes is necessary to prevent endogenous accumulation during experiments.

References

  • Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link

  • Braszko, J. J., et al. (1998). CGP 42112A abolishes facilitation of recognition caused by angiotensin II and angiotensin II(3-7) in rats.[4] Brain Research. Link

  • Vanderheyden, P. M., et al. (2003). Distinction between angiotensin AT1 and AT2 receptors. Clinical Science. Link

  • Albiston, A. L., et al. (2001). Insulin-regulated aminopeptidase (IRAP) is the AT4 receptor.[1][5][6][7] Journal of Biological Chemistry. Link

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Link

Sources

Technical Deep Dive: Navigating Angiotensin (3-7) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Technical Support Center To: Research Scientists & Drug Development Leads Subject: Troubleshooting Specificity Issues in Angiotensin Peptide Immunoassays

Introduction: The "Five-Mer" Challenge

You are likely reading this because your ELISA data contradicts your mass spectrometry results, or your immunohistochemistry (IHC) staining pattern looks suspiciously identical to Angiotensin (1-7) or Angiotensin II.

Working with Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro ) presents a unique bioanalytical challenge. You are targeting a pentapeptide (5 amino acids) that is structurally nested entirely within its precursors. In the world of antibody generation, an epitope usually requires 5–8 amino acids to be distinct. Because Ang (3-7) shares 100% sequence identity with the C-terminus of Ang (1-7), cross-reactivity is not a possibility—it is a probability.

This guide deconstructs the structural causes of this interference and provides self-validating protocols to ensure your data represents the metabolite you intend to measure.

Part 1: The Science of Cross-Reactivity
The Homology Trap

Most commercial antibodies against Angiotensin peptides are polyclonal. If the immunogen used was Ang (1-7) conjugated via its N-terminus (to expose the C-terminus), the resulting antibody will bind the -Tyr-Ile-His-Pro motif. This motif is present in Ang (1-7), Ang (3-7), and Ang II.

Table 1: Sequence Homology & Risk Assessment

Peptide TargetAmino Acid SequenceStructural Relationship to Ang (3-7)Cross-Reactivity Risk
Angiotensin (3-7) Val-Tyr-Ile-His-Pro Target N/A
Angiotensin (1-7) Asp-Arg-Val-Tyr-Ile-His-Pro Contains full Ang (3-7) sequence at C-terminus.High (Critical)
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro -PheContains 4/5 residues. C-terminal Phe usually prevents binding if Ab is C-term specific.Moderate
Angiotensin IV Val-Tyr-Ile-His-Pro -PheN-terminal identity, but C-terminal Phe interference.Low to Moderate
Metabolic Interference

The presence of Dipeptidyl Peptidase 3 (DPP3) complicates detection. DPP3 cleaves the N-terminal dipeptide (Asp-Arg) from Ang (1-7) to generate Ang (3-7).[1] In tissue homogenates where protease inhibitors are not optimized, Ang (1-7) may degrade into Ang (3-7) during sample preparation, leading to artifactual results.

Part 2: Visualizing the Pathway

To understand where your interference comes from, you must visualize the degradation pathways. The diagram below illustrates the enzymatic cascade, highlighting the DPP3-mediated production of Ang (3-7).[1]

RAS_Pathway AngI Angiotensin I (Decapeptide) AngII Angiotensin II (Octapeptide) AngI->AngII ACE Ang17 Angiotensin (1-7) (Heptapeptide) AngI->Ang17 Neprilysin AngII->Ang17 ACE2 AngIV Angiotensin IV (Hexapeptide) AngII->AngIV Aminopeptidase A Ang37 Angiotensin (3-7) (Pentapeptide) TARGET Ang17->Ang37  DPP3   AngIV->Ang37 Carboxypeptidase ACE ACE ACE2 ACE2 DPP3 DPP3 (Specific Cleavage) NEP Neprilysin AP Aminopeptidases

Figure 1: The metabolic generation of Ang (3-7).[1][2] Note the direct conversion from Ang (1-7) via DPP3, which is the primary source of cross-reactive species in biological samples.

Part 3: Troubleshooting Guides
Scenario A: The "Ghost Signal" in ELISA

Issue: You are running an ELISA for Ang (3-7). You detect high levels of peptide in samples treated with Ang (1-7), even though you did not add Ang (3-7). Diagnosis: This is likely antibody cross-reactivity OR enzymatic conversion in the well.

Troubleshooting Steps:

  • Check the Epitope: Contact the supplier. Is the antibody raised against the N-terminus (Val-Tyr) or the C-terminus?

    • If C-terminus: It will bind Ang (1-7) 100% of the time.

    • If N-terminus: It should be specific, as Ang (1-7) has Asp-Arg at the N-terminus.

  • Protease Inhibition: Did you add a DPP3 inhibitor (e.g., JMV-390) to your sample buffer? Without it, Ang (1-7) converts to Ang (3-7) ex vivo.

Scenario B: IHC Staining Patterns

Issue: Your Ang (3-7) staining in kidney tissue looks identical to Ang (1-7) staining (proximal tubules). Diagnosis: You are likely staining the abundant Ang (1-7) precursor, not the rarer Ang (3-7) metabolite.

Troubleshooting Steps:

  • Perform a Peptide Adsorption Control (Protocol below).

  • Orthogonal Validation: IHC for small peptides is notoriously unreliable. You must validate tissue levels via LC-MS/MS to confirm the peptide actually exists in that tissue at detectable levels.

Part 4: Validation Protocols
Protocol 1: Peptide Pre-Adsorption (The Specificity Check)

This is the "Gold Standard" for confirming antibody specificity in both ELISA and IHC.

Materials:

  • Primary Antibody (anti-Ang 3-7)

  • Blocking Peptide A: Angiotensin (3-7) (Specific)

  • Blocking Peptide B: Angiotensin (1-7) (Non-specific control)

  • Incubation Buffer

Method:

  • Calculate Molar Ratio: You need a 10-fold molar excess of peptide to antibody.

    • Example: If using 1 µg of IgG (approx 150 kDa), use ~10 µg of peptide (approx 1 kDa) to ensure saturation.

  • Incubation:

    • Tube 1: Ab + Buffer (Positive Control).

    • Tube 2: Ab + Ang (3-7) Peptide (Negative Control - Signal should disappear).

    • Tube 3: Ab + Ang (1-7) Peptide (Cross-reactivity Check).

  • Equilibration: Incubate mixtures overnight at 4°C with gentle rotation.

  • Application: Apply these pre-incubated mixtures to your ELISA plate or tissue slide.

Interpretation:

  • If Tube 2 still shows signal: The signal is non-specific background (binding to tissue proteins, not the peptide).

  • If Tube 3 shows reduced signal compared to Tube 1: Your antibody cross-reacts with Ang (1-7). You cannot use this antibody for quantification without HPLC separation first.

Protocol 2: Sample Preparation for LC-MS (The Definitive Method)

When antibodies fail, Mass Spectrometry (LC-MS/MS) is the only way to distinguish Ang (3-7) (MW ~627 Da) from Ang (1-7) (MW ~899 Da).

  • Collection: Collect blood into tubes containing a "Protease Inhibitor Cocktail" specifically targeting the RAS:

    • EDTA (inhibits ACE/Neprilysin)

    • Pepstatin A (inhibits Renin)

    • Key Addition: JMV-390 or specific metalloprotease inhibitors to stop DPP3 activity.

  • Extraction: Perform Solid Phase Extraction (SPE) using C18 columns (phenyl-bonded columns often provide better separation for aromatic angiotensin peptides).

  • Analysis: Monitor the specific mass transitions.

    • Ang (3-7) Precursor ion: m/z 628.3 [M+H]+.

    • Ang (1-7) Precursor ion: m/z 899.5 [M+H]+.

References
  • Chappell, M. C. (2016).[3] Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology, 310(2), H137-H152. Link

  • Velez, J. C., et al. (2009). Angiotensin I is metabolized to Angiotensin-(1-7) by Neprilysin in the kidney. Hypertension, 54, 1-8. Link

  • Wilson, B. A., et al. (2016).[4] Identification of dipeptidyl peptidase 3 as the Angiotensin-(1-7) degrading peptidase in human HK-2 renal epithelial cells.[4] Peptides, 83, 29-37.[4] Link

  • Elliott, J., et al. (2010). Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor protein.[5][6] Hypertension, 56, 1-6. Link

Sources

Technical Support Center: Angiotensin (3-7) Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Identity Crisis" of Angiotensin (3-7)

Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] is a bioactive pentapeptide of the Renin-Angiotensin System (RAS), increasingly recognized for its role in cognitive function via the AT4 receptor (IRAP). However, accurate quantification is notoriously difficult.

The Core Challenge: The RAS is a dynamic cascade. Angiotensin (3-7) differs from Angiotensin IV (3-8) by only a single C-terminal Phenylalanine, and from Angiotensin (1-7) by two N-terminal amino acids. In biological matrices, these precursors often exist at concentrations 10–100x higher than the metabolite of interest.

Without rigorous pre-analytical stabilization and chromatographic separation, "interference" in your assay is not just likely—it is a mathematical certainty. This guide addresses the three pillars of failure: Proteolytic Degradation , Matrix Interference , and Cross-Reactivity .

Visualizing the Interference Pathways

To troubleshoot, we must first map where the interference originates. The diagram below illustrates the metabolic pathways that generate Angiotensin (3-7) and the structurally similar peptides that cause antibody cross-reactivity.

RAS_Pathways cluster_legend Interference Risk Analysis AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngI->Ang17 NEP/ACE2 AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) (Val-Tyr-Ile-His-Pro-Phe) AngII->AngIV Aminopeptidase A/M Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Aminopeptidases (Major Interference Source) AngIV->Ang37 Carboxypeptidase P ACE2 ACE2 AP Aminopeptidase CP Carboxypeptidase key1 Yellow: N-Terminal Interference (Ang 1-7) key2 Red: C-Terminal Interference (Ang IV)

Figure 1: Metabolic formation of Angiotensin (3-7).[1][2][3][4] Dashed red lines indicate enzymatic steps where precursor accumulation leads to high cross-reactivity risks in immunoassays.

Module 1: Pre-Analytical Variables (Sample Stability)

Q: My assay results vary wildly between technical replicates of the same sample. Is the kit defective?

A: It is likely not the kit, but ex vivo enzymatic activity . The RAS cascade continues in the collection tube. Without immediate inhibition, Angiotensin (1-7) degrades into Angiotensin (3-7) (artificially elevating results) or Angiotensin (3-7) degrades into smaller fragments (false negatives).

The Solution: The "Full-Stop" Cocktail EDTA alone is insufficient. You must inhibit specific metalloproteases and serine proteases immediately upon blood draw.

ComponentTarget EnzymeConcentration (Final)Mechanism
EDTA ACE, NEP10 mMChelates Zn²⁺ required by metalloproteases.
1,10-Phenanthroline Aminopeptidases1 mMPrevents conversion of Ang (1-7) to (3-7).
Pepstatin A Renin10 µMStops the cascade at the source (Ang I generation).
Enalaprilat ACE20 µMPrevents Ang II formation (upstream precursor).
PHMB Serine Proteases0.5 mMGeneral preservative (p-Hydroxymercuribenzoate).

Protocol:

  • Pre-chill collection tubes containing the cocktail.

  • Draw blood and invert 5 times immediately.

  • Centrifuge at 4°C within 20 minutes (3,000 x g for 15 min).

  • Separate plasma and freeze at -80°C immediately. Do not cycle freeze-thaw.

Module 2: Matrix Interference & Extraction

Q: I have high background noise and poor linearity in dilution tests. Can I run plasma directly?

A: No. Angiotensin peptides exist in the pg/mL range, while plasma proteins (albumin, globulins) are in the mg/mL range. This


 difference causes non-specific binding that blocks antibody access. Furthermore, high salt concentrations in plasma interfere with antibody-antigen binding kinetics.

The Solution: Solid Phase Extraction (SPE) You must remove large proteins and salts. Phenyl or C18 columns are standard.

Validated SPE Protocol (C18 Sep-Pak):

  • Conditioning: Wash column with 5 mL Methanol, then 5 mL Water.

  • Loading: Acidify plasma (1 mL) with 1% Trifluoroacetic acid (TFA) and load onto the column.

  • Washing: Wash with 5 mL 0.1% TFA in Water (Removes salts/proteins).

  • Elution: Elute with 3 mL 80% Methanol / 0.1% TFA .

    • Note: Angiotensin (3-7) is less hydrophobic than Ang II. Ensure your elution gradient captures the pentapeptide.

  • Evaporation: Dry eluate in a centrifugal concentrator (SpeedVac) and reconstitute in assay buffer.

Module 3: Specificity & Cross-Reactivity

Q: My kit claims "Low Cross-Reactivity," but I suspect I'm measuring Angiotensin IV or Ang (1-7). How do I verify?

A: Most "Angiotensin" antibodies are polyclonal and target 3-4 amino acid epitopes.

  • Ang (1-7): Asp-Arg-Val-Tyr-Ile-His-Pro

  • Ang (3-7): Val-Tyr-Ile-His-Pro

  • Ang IV: Val-Tyr-Ile-His-Pro -Phe

If your antibody targets the C-terminus (-His-Pro) , it will cross-react 100% with Ang (1-7). If your antibody targets the N-terminus (Val-Tyr-) , it will cross-react 100% with Ang IV.

The Solution: Orthogonal Validation via HPLC-IA You cannot rely on the antibody alone. You must separate the peptides by hydrophobicity (retention time) before the immunoassay.

Workflow Visualization:

Validation_Workflow cluster_fractions Fraction Collection (Time-Based) Sample Extracted Plasma HPLC Reverse-Phase HPLC (C18 Column) Sample->HPLC F1 Frac 1: Ang (1-7) (Early Elution) HPLC->F1 F2 Frac 2: Ang (3-7) (Target) HPLC->F2 F3 Frac 3: Ang IV (Late Elution) HPLC->F3 ELISA Immunoassay (ELISA/RIA) F2->ELISA Quantify Specific Peak Only

Figure 2: HPLC-coupled Immunoassay workflow. Direct measurement often yields false positives; chromatographic separation based on hydrophobicity is the gold standard for specificity.

Validation Steps:

  • Inject synthetic standards of Ang (1-7), Ang (3-7), and Ang IV.

  • Determine retention times (RT). Ang (3-7) (Pentapeptide) is generally less hydrophobic than Ang IV (Hexapeptide) and will elute earlier on a C18 gradient.

  • Collect the fraction corresponding to the Ang (3-7) RT from your biological sample.

  • Run the immunoassay on that specific fraction.

References

  • Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Ferrario, C. M., et al. (2013).[5] Network Modeling Reveals Steps in Angiotensin Peptide Processing.[5] Hypertension.[5][6][7] Link

  • Bachem. (n.d.).[8] Handling and Storage of Peptides: Technical Guide. Link

  • Thermo Fisher Scientific. (2015). Generic SPE Protocol for Peptide Clean-up and Concentration. Link

  • Wright, J. W., & Harding, J. W. (2011). The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflugers Archiv - European Journal of Physiology. Link

Sources

Technical Support Center: Optimizing Synthetic Angiotensin (3-7) Yield

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Document ID: TS-ANG37-YIELD-v2.4 Status: Active Audience: Peptide Chemists, Process Development Scientists

Executive Summary

Angiotensin (3-7) is a bioactive pentapeptide with the sequence Val-Tyr-Ile-His-Pro . While short, this sequence presents a "perfect storm" of synthesis challenges: a C-terminal Proline prone to diketopiperazine (DKP) formation, a steric bottleneck at the N-terminal Val-Tyr-Ile triad, and a Histidine residue susceptible to racemization. This guide provides field-proven troubleshooting protocols to maximize crude purity and overall yield.

Module 1: Resin Strategy & The C-Terminal Proline

User Query:

"I am using Wang resin for Angiotensin (3-7) but seeing low yields and a significant impurity at the dipeptide stage. Should I switch supports?"

Technical Resolution:

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

The Mechanism: The C-terminal residue is Proline. When synthesizing on Wang resin (benzyl ester linkage), the formation of the second peptide bond (His-Pro) creates a high risk of diketopiperazine (DKP) formation .

  • After Fmoc removal from the dipeptide (H-His-Pro-Resin), the free amine of Histidine can back-bite onto the benzyl ester carbonyl of the Proline.

  • This cyclizes to form a DKP (cyclo-His-Pro) and cleaves the peptide chain from the resin prematurely.

  • Result: Loss of peptide chains and low yield.

Protocol Adjustment: Use 2-CTC resin. The bulky trityl linker sterically hinders the back-biting attack.

  • Loading: Load Fmoc-Pro-OH onto 2-CTC resin in DCM with DIEA (1.0 equiv).

  • Capping: Cap unreacted chlorides with methanol (HPLC grade) to prevent side reactions.

Module 2: Overcoming Steric Hindrance (The Hydrophobic Core)

User Query:

"My mass spec shows deletion sequences, specifically missing Isoleucine or Valine. I'm using standard HBTU coupling. How do I fix this?"

Technical Resolution:

Root Cause: The sequence Val-Tyr-Ile contains consecutive


-branched (Val, Ile) and bulky (Tyr) residues. This creates a "steric wall" that slows down coupling kinetics significantly. Standard HBTU/DIEA protocols are often insufficient for quantitative coupling here.

Troubleshooting Protocol:

ParameterStandard ProtocolOptimized Protocol for Val/Ile/Tyr
Coupling Reagent HBTU or HCTUHATU or COMU (7-Azabenzotriazole based)
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) or DIEA
Coupling Time 45 minutes2 x 60 minutes (Double Coupling)
Temperature Room Temp (25°C)50°C (Microwave or Heated)
Solvent DMFDMF (or NMP for higher swelling)

Critical Step: For the Ile-His and Val-Tyr junctions, employ Double Coupling .

  • Couple Fmoc-AA-OH (4 eq) + HATU (4 eq) + DIEA (8 eq) for 60 mins.

  • Drain (do not deprotect).

  • Repeat coupling with fresh reagents for another 60 mins.

Module 3: Preserving Histidine Integrity

User Query:

"I have good crude yield, but chiral analysis shows 15% D-Histidine. How do I prevent this racemization?"

Technical Resolution:

The Hazard: Histidine is the most racemization-prone amino acid during SPPS. The imidazole ring can act as an intramolecular base, abstracting the


-proton from the activated ester, leading to epimerization (L 

D).

Corrective Actions:

  • Protecting Group: Ensure you are using Fmoc-His(Trt)-OH . The Trityl group on the

    
    -nitrogen suppresses racemization better than Boc or Bum.
    
  • Temperature Control:

    • Strict Rule: Do NOT heat the Histidine coupling step. Keep it at Room Temperature (25°C) or even 4°C.

    • Note: While we recommended heat for Val/Ile (Module 2), Histidine must be coupled cold/ambient.

  • Base Selection: Switch from DIEA to Collidine (2,4,6-trimethylpyridine) or Oxyma Pure without base (if using DIC). Collidine is a weaker, more hindered base that minimizes proton abstraction.

Module 4: Cleavage & Isolation

User Query:

"What scavenger cocktail do I need? The sequence has no Cys or Met."

Technical Resolution:

Since Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) lacks Methionine (oxidation risk), Cysteine (alkylation risk), or Tryptophan (alkylation risk), you can use a simplified "Cocktail A" or "Cocktail N".

Recommended Cocktail:

  • 95% TFA (Trifluoroacetic acid) - Cleavage agent.

  • 2.5% TIS (Triisopropylsilane) - Proton scavenger (protects Tyr/His).

  • 2.5% H₂O - Hydrolysis of side-chain protecting groups (tBu, Trt).

Procedure:

  • Incubate resin in cocktail for 2.0 - 2.5 hours at room temperature.

  • Precipitate in cold Diethyl Ether (Et₂O).

  • Centrifuge and wash pellet 3x with fresh ether to remove TFA salts.

Visual Workflow: Critical Control Points

The following diagram illustrates the optimized synthesis flow, highlighting the specific intervention points for Yield (Sterics) and Purity (Racemization/DKP).

AngiotensinSynthesis Start Start: Resin Selection Resin 2-CTC Resin (Prevents DKP Formation) Start->Resin LoadPro Load Fmoc-Pro-OH (Standard Coupling) Resin->LoadPro CouplingHis Couple Fmoc-His(Trt)-OH CRITICAL: Max 25°C Use Collidine/DIC LoadPro->CouplingHis Fmoc Removal CouplingIle Couple Fmoc-Ile-OH (Steric Hindrance) CouplingHis->CouplingIle Fmoc Removal CouplingTyr Couple Fmoc-Tyr(tBu)-OH (Steric Hindrance) CouplingIle->CouplingTyr Fmoc Removal CouplingVal Couple Fmoc-Val-OH (Steric Hindrance) CouplingTyr->CouplingVal Fmoc Removal Cleavage Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H2O CouplingVal->Cleavage Optimization Optimization for Ile/Tyr/Val: Use HATU/HOAt Double Couple Heat to 50°C Optimization->CouplingIle Optimization->CouplingTyr Optimization->CouplingVal Final Final Peptide: Val-Tyr-Ile-His-Pro Cleavage->Final

Caption: Optimized SPPS workflow for Angiotensin (3-7) highlighting resin choice for Proline and specific coupling modifications for Histidine and the hydrophobic triad.

References

  • Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences. Source: ResearchGate / Journal of Peptide Science

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Source: PubMed / National Institutes of Health

  • Peptide Purity & Yield Optimizing in SPPS. Source: Gyros Protein Technologies

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Source: PubMed Central (PMC)

  • An Approach to the Prevention of Racemisation in the Synthesis of Histidine-Containing Peptides. Source: Royal Society of Chemistry (RSC) [1]

Sources

Optimizing storage conditions for long-term Angiotensin (3-7) stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Angiotensin (3-7) . It is structured to provide immediate, actionable protocols backed by mechanistic reasoning, ensuring the preservation of peptide integrity during long-term storage and experimental handling.

Executive Technical Summary

Before proceeding with experimental workflows, verify the physicochemical properties of your target peptide.[1] Angiotensin (3-7) is a bioactive fragment of the Renin-Angiotensin System (RAS), specifically a metabolite often derived from Angiotensin (1-7) or Angiotensin IV processing.

ParameterSpecification
Peptide Name Angiotensin (3-7)
Sequence Val-Tyr-Ile-His-Pro (V-Y-I-H-P)
Molecular Weight ~627.7 g/mol
Hydrophobicity Moderate to High (Val, Ile, Tyr, Pro are hydrophobic/aromatic)
Isoelectric Point (pI) ~7.5 (Estimated)
Primary Instability Factors Surface adsorption (plastic), Oxidation (His/Tyr), Hydrolysis

Core Storage Protocols (The "Golden Path")

The following protocols are designed to minimize the three primary degradation pathways: hydrolysis , oxidation , and aggregation .

A. Handling Lyophilized Powder (Long-Term Storage)[2][3]
  • Temperature: Store at -20°C (standard) or -80°C (optimal for >1 year).

  • Desiccation: Peptides are hygroscopic. Store vials inside a secondary container with desiccant silica gel.

  • Equilibration (Critical Step): Before opening the vial, allow it to warm to room temperature (20-25°C) for at least 1 hour .

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the peptide cake. This moisture initiates micro-hydrolysis and aggregation even if the vial is returned to the freezer [1, 3].

B. Reconstitution & Solution Storage

Never store Angiotensin (3-7) in dilute working buffers (e.g., PBS, media) for more than 24 hours.

Step-by-Step Reconstitution Workflow
  • Solvent Selection: Use Sterile Water or 0.1% Acetic Acid for the primary stock.

    • Note: The sequence (Val-Tyr-Ile-His-Pro) is relatively hydrophobic. If solubility issues arise, use a "drop-wise" addition of Acetonitrile (ACN) or DMSO (up to 5-10% v/v) before adding the aqueous buffer [1].

  • Concentration: Prepare a high-concentration stock (e.g., 1–5 mg/mL ). High concentrations are thermodynamically more stable and reduce the percentage of peptide lost to surface adsorption.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in low-bind polypropylene or siliconized glass vials.

    • Why? Standard plastic tubes can adsorb up to 30% of hydrophobic peptides like Ang (3-7) within hours [1].

  • Freezing: Flash-freeze aliquots in liquid nitrogen (preferred) or place directly at -80°C. Avoid -20°C for solutions if possible, as phase separation during slow freezing can alter local pH and concentration (cryoconcentration effect) [2].

Visualization: Decision Logic for Reconstitution

The following diagram illustrates the decision process for solubilizing Angiotensin (3-7) to maximize stability and solubility.

ReconstitutionLogic Start Lyophilized Angiotensin (3-7) Equilibrate Equilibrate to RT (1 hr) (Prevents condensation) Start->Equilibrate SolventChoice Select Primary Solvent Equilibrate->SolventChoice Water Sterile Water (pH ~6-7) SolventChoice->Water Standard Acid 0.1% Acetic Acid (If basic residues present) SolventChoice->Acid Alternative Organic 10% ACN or DMSO (If hydrophobic aggregation) SolventChoice->Organic Hard to Dissolve Check Visual Inspection: Clear Solution? Water->Check Acid->Check Organic->Check Check->Organic No (Cloudy) Aliquot Aliquot into Low-Bind Tubes (High Conc: >1 mg/mL) Check->Aliquot Yes Freeze Store at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Workflow for optimal reconstitution of Angiotensin (3-7), prioritizing solubility checks and minimizing surface adsorption losses.

Troubleshooting & FAQs

Q1: I dissolved Angiotensin (3-7) in PBS, and it lost activity after 2 days at 4°C. Why?

A: This is a classic case of hydrolytic degradation and adsorption .

  • pH Instability: PBS (pH 7.4) is near the pI of the peptide, which can reduce solubility and encourage aggregation. Furthermore, neutral pH accelerates deamidation and oxidation compared to slightly acidic conditions (pH 5-6) [3].

  • Bacterial Contamination: Non-sterile buffers at 4°C allow microbial growth, and bacteria produce proteases that rapidly digest Angiotensin peptides.

  • Adsorption: At low concentrations (e.g., µM range for assays), a significant fraction of the peptide adheres to the tube walls. Corrective Action: Always store stock solutions in water or dilute acid at -80°C . Only dilute into PBS immediately prior to the experiment.

Q2: Can I use DMSO to solubilize Angiotensin (3-7)?

A: Yes, but with caution.

  • Pros: DMSO is excellent for dissolving hydrophobic residues (Val, Ile, Tyr) and preventing aggregation.

  • Cons: DMSO is a permeation enhancer and can be cytotoxic to cells at concentrations >0.1%. It can also oxidize Methionine or Histidine residues over time if the DMSO is not high-grade (anhydrous) [1].

  • Protocol: Dissolve the peptide in 100% DMSO to make a 1000x master stock, then dilute 1:1000 into your assay buffer. This keeps the final DMSO concentration at 0.1%.

Q3: My peptide solution looks cloudy. Can I vortex it?

A: Do not vortex vigorously. Vortexing introduces shear stress and aeration (bubbles).

  • Shear Stress: Can disrupt peptide secondary structure (though less critical for short pentapeptides).

  • Aeration: Introduces oxygen, accelerating the oxidation of the Tyrosine (Tyr) and Histidine (His) residues in the Ang (3-7) sequence [3]. Corrective Action: Use gentle swirling or sonication (in a water bath) for 10-15 seconds to aid dissolution.

Q4: How many freeze-thaw cycles are acceptable?

A: Ideally, zero . Each freeze-thaw cycle creates ice crystals that can physically damage the peptide structure and alter the pH of the remaining liquid phase (eutectic point shifts).

  • Limit: Maximum 1-2 cycles.

  • Solution: If you have a large stock, aliquot it immediately upon first reconstitution.

Mechanistic Insight: The RAS Pathway Context

Understanding where Angiotensin (3-7) fits in the Renin-Angiotensin System (RAS) helps explain its biological sensitivity. It is a downstream metabolite, often the product of cleavage by enzymes like Neprilysin or ACE2. This implies it is a substrate for these enzymes and will be rapidly degraded in biological matrices (serum/lysates).

RAS_Pathway AngII Angiotensin II (1-8) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 AngIV Angiotensin IV (3-8) AngII->AngIV Aminopeptidases Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Endopeptidases (Cleavage of Asp-Arg) AngIV->Ang37 Carboxypeptidase (Loss of Phe)

Caption: Simplified RAS pathway showing potential formation routes of Angiotensin (3-7). Its position as a fragment implies high susceptibility to further enzymatic degradation.

References

  • NovoPro Bioscience. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved January 28, 2026, from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved January 28, 2026, from [Link]

Sources

Challenges in quantifying low levels of endogenous Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Femtomolar Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely encountering difficulties in detecting or quantifying Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro ).

The Core Problem: Unlike Angiotensin II, Angiotensin (3-7) is a transient metabolic intermediate often present at femtomolar (fM) concentrations in endogenous plasma. It is formed primarily by the degradation of Angiotensin (1-7) via Dipeptidyl Peptidase 3 (DPP3) or sequential aminopeptidase activity.

The Technical Reality: Standard ELISA kits often fail due to cross-reactivity with the parent peptide Ang (1-7). LC-MS/MS is the only viable path for specific endogenous quantification , but it requires rigorous stabilization of the sample immediately upon collection.

Metabolic Context & Stability

Understanding where your analyte comes from is the first step in preventing its disappearance. Angiotensin (3-7) is not just "low abundance"; it is actively hunted by plasma peptidases.

Pathway Visualization

Figure 1: The Formation and Degradation Pathways of Angiotensin (3-7)

AngiotensinPathway AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngI->Ang17 Neprilysin / TOP AngII->Ang17 ACE2 Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Major Pathway) Ang17->Ang37 Aminopeptidases (Sequential) Ang57 Angiotensin (5-7) (Ile-His-Pro) Ang37->Ang57 Rapid Degradation (Neprilysin/APN) ACE2 ACE2 DPP3 DPP3 (Cleaves Arg-Val) NEP Neprilysin APA Aminopeptidase A

Caption: Angiotensin (3-7) is generated from Ang (1-7) primarily by DPP3.[1] Note the downstream degradation to Ang (5-7), which occurs rapidly, making stabilization critical.

Module 1: Sample Preparation (The "Garbage In" Filter)

Critical Warning: 90% of quantification failures occur here. If you use standard EDTA plasma without acidification or specific inhibitors, Ang (3-7) will degrade into Ang (5-7) within minutes, or be artificially generated from Ang (1-7) depending on the active enzyme balance.

Protocol: The "Stabilized Cocktail" Collection

Objective: Freeze the peptidome at the moment of blood draw.

ComponentFunctionConcentration (Final)
EDTA Inhibits metalloproteases (ACE, ACE2)10 mM
PMSF Inhibits serine proteases1 mM
Pepstatin A Inhibits aspartyl proteases (Renin)10 µM
1,10-Phenanthroline Broad metalloprotease inhibitor5 mM
Formic Acid CRITICAL: Lowers pH to <3.0, halting all enzymatic activity1% v/v

Step-by-Step Workflow:

  • Pre-fill Tubes: Prepare chilled vacutainers containing the inhibitor cocktail before the blood draw.

  • Collection: Draw blood and immediately invert 5-8 times to mix.

  • Acidification: Immediately add Formic Acid (to 1% final concentration) to the whole blood or immediately after plasma separation.

    • Scientist's Note: Acidifying whole blood can cause hemolysis, which complicates LC-MS. Best Practice: Centrifuge at 4°C (2000 x g, 10 min) immediately, separate plasma, then acidify the plasma supernatant instantly.

  • Flash Freeze: Snap freeze plasma in liquid nitrogen. Store at -80°C.

Module 2: Extraction & Enrichment (SPE)

Direct protein precipitation (PPT) is insufficient for femtomolar analysis due to ion suppression. You must use Solid Phase Extraction (SPE).

Why Mixed-Mode Cation Exchange (MCX)?

Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) contains a Histidine residue, making it basic. A standard C18 cartridge will bind it, but Mixed-Mode Cation Exchange (MCX) provides orthogonal selectivity—binding by hydrophobicity and positive charge—allowing for a much cleaner wash step.

SPE Protocol (Waters Oasis MCX or equivalent)
  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Acidified Plasma (diluted 1:1 with 4% H3PO4).

  • Wash 1 (Acidic/Organic): 2% Formic Acid in Water. (Removes hydrophilic interferences).

  • Wash 2 (Organic): Methanol. (Removes neutral hydrophobic interferences).

  • Elution: 5% Ammonium Hydroxide in Methanol. (Releases the basic peptide).

  • Evaporation: Dry under nitrogen at 35°C. Reconstitute in 10% Acetonitrile/0.1% Formic Acid.

Module 3: LC-MS/MS Quantification Strategy

Instrument Requirement: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo Altis).

Analyte Parameters (Angiotensin 3-7)
  • Sequence: Val-Tyr-Ile-His-Pro (VYIHP)[2]

  • Molecular Weight: ~627.34 Da

  • Precursor Ion: [M+H]+ = 628.3

  • Doubly Charged: [M+2H]2+ = 314.7 (Often preferred for better fragmentation efficiency).

Recommended MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Ion TypePurposeCollision Energy (V)
314.7 ([M+2H]2+) 110.1 Immonium (His)QuantifierHigh (25-35)
314.7 ([M+2H]2+) 253.1 y2 (His-Pro)Qualifier 1Medium (20-30)
628.3 ([M+H]+) 253.1 y2 (His-Pro)Qualifier 2High (35-45)

Note: Collision energies must be optimized for your specific instrument.

Chromatography (The Isobaric Trap)

Angiotensin peptides are structurally similar. You must separate Ang (3-7) from Ang (1-7) fragments.

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 5% to 30% B over 10 minutes) is required to separate closely related truncated peptides.

Troubleshooting FAQ

Q1: I see a peak for Ang (3-7) in my "Blank" plasma samples. Why? A: This is likely In-Source Fragmentation of Angiotensin (1-7).

  • Mechanism:[3][4][5] If Ang (1-7) co-elutes with Ang (3-7), the high heat/voltage in the MS source can fragment Ang (1-7) (loss of Asp-Arg), creating a signal that mimics Ang (3-7).

  • Solution: You must chromatographically separate Ang (1-7) from Ang (3-7). Check the retention time of an Ang (1-7) standard. If they overlap, adjust your gradient or column temperature.

Q2: My recovery is low (<40%) after SPE. A: Check your Evaporation Step .

  • Cause: Peptides can adsorb to the walls of polypropylene tubes during drying (Non-Specific Binding).

  • Solution: Use "Low-Bind" tubes. Add a carrier protein (like BSA) if not using MS, or better yet, add 0.05% PEG (Polyethylene Glycol) or use a silanized glass insert for reconstitution. Ensure you do not "over-dry" the sample (stop immediately when dry).

Q3: The signal is too weak (High Background). A: You are hitting the Matrix Effect wall.

  • Solution: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Val-Tyr-Ile-His-Pro with 13C/15N Valine). This corrects for ionization suppression. If unavailable, use a surrogate peptide like labeled Ang II, though a direct analog is superior.

Q4: Can I use ELISA instead? A: Not recommended for endogenous levels. Most commercial antibodies for Ang (3-7) are polyclonal and will cross-react significantly with Ang (1-7) and Ang II. ELISA is only acceptable if you have chromatographically fractionated the sample first (HPLC-ELISA), which defeats the purpose of a rapid assay.

References

  • Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways.[1][6][7][8][9] Experimental Physiology. Link

    • Relevance: Defines the metabolic formation of Ang (3-7) via DPP3 and aminopeptidases.
  • Cui, Y., et al. (2021). Simultaneous quantitation of renin activity, aldosterone and angiotensin II in human plasma using rapid protein precipitation with LC-MS/MS.[10] Journal of Chromatography B. Link

    • Relevance: Establishes baseline protocols for LC-MS/MS quantific
  • Poglitsch, M., et al. (2012). Recombinant expression and characterization of human dipeptidyl peptidase 3 (DPP3) and its role in the degradation of angiotensin peptides. PLOS ONE. Link

    • Relevance: Identifies DPP3 as the key enzyme converting Ang (1-7) to Ang (3-7).
  • Greene, L. J., et al. (2014). Isolation of Angiotensin Peptides from Blood and Tissue for Radioimmunoassay and Mass Spectrometry.[11] Methods in Molecular Biology. Link

    • Relevance: Provides the foundational "inhibitor cocktail" strategy for preventing peptide degrad

Sources

Technical Support Center: High-Precision HPLC-RIA for Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals refining HPLC-RIA workflows for Angiotensin (3-7) [Val-Tyr-Ile-His-Pro].

Executive Summary

Angiotensin (3-7), a biologically active metabolite of the Renin-Angiotensin System (RAS), presents a unique analytical challenge. Its sequence (Val-Tyr-Ile-His-Pro) shares significant homology with Angiotensin (1-7) and Angiotensin IV.[1] Standard Radioimmunoassay (RIA) antibodies often exhibit high cross-reactivity between these fragments, rendering direct RIA insufficient for specific quantification.

This guide details the HPLC-RIA coupled method , where High-Performance Liquid Chromatography (HPLC) physically separates the peptide species prior to RIA quantification. This "separation-then-detection" approach is the gold standard for distinguishing Ang(3-7) from its precursors and metabolites.

Part 1: The Biological Context & Analytical Logic

Q: Why is direct RIA insufficient for Ang(3-7)?

A: Most antibodies raised against Angiotensin peptides target either the C-terminus or the N-terminus.

  • Homology: Ang(3-7) is the C-terminal fragment of Ang(1-7). An antibody targeting the C-terminus of Ang(1-7) will likely cross-react 100% with Ang(3-7).

  • Consequence: Without HPLC separation, your "Ang(1-7)" signal is actually a sum of Ang(1-7) + Ang(3-7) + Ang(2-7).

  • Solution: HPLC separates these peptides based on hydrophobicity (retention time). You collect the specific fraction corresponding to Ang(3-7) and quantify it using an antibody that recognizes the sequence (even if that antibody is not perfectly specific, the physical separation ensures specificity).

Visualization: Angiotensin (3-7) Formation Pathway

The following diagram illustrates the enzymatic pathways leading to Ang(3-7) accumulation, highlighting why upstream inhibition is critical during sample prep.

RAS_Pathway AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 / POP AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngII->AngIV Aminopeptidase A & N Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (DiPeptidyl Peptidase 3) AngIV->Ang37 Carboxypeptidase P / POP Inactive Inactive Fragments Ang37->Inactive Neprilysin / ACE

Caption: Figure 1. Metabolic pathways generating Ang(3-7).[2][3] Note that DPP3 cleaves the N-terminal dipeptide (Asp-Arg) from Ang(1-7) to form Ang(3-7).

Part 2: Sample Preparation (The Pre-Analytical Phase)

Critical Insight: The half-life of Angiotensins in plasma is < 1 minute. Improper inhibition during blood draw generates artifacts (e.g., Renin continues converting Angiotensinogen to Ang I, which degrades to Ang(1-7) and Ang(3-7) ex vivo).

Q: What is the mandatory inhibitor cocktail for Ang(3-7) preservation?

A: You must block Renin, ACE, and nonspecific proteases immediately. Protocol:

  • Syringe Prep: Pre-chill syringes containing the inhibitor cocktail.

  • Cocktail Formulation (Final Concentration in Blood):

    • EDTA (25 mM): Chelates divalent cations, inhibiting metalloproteases (ACE, NEP).

    • 1,10-Phenanthroline (0.44 mM): Potent metalloprotease inhibitor.

    • Pepstatin A (0.12 mM): Inhibits Aspartyl proteases (Renin, Cathepsin D).

    • Specific Renin Inhibitor (e.g., Aliskiren or Remikiren, 10 µM): Essential to prevent ex vivo Ang I generation.

    • PCMB (p-Chloromercuribenzoate, 1 mM): Cysteine protease inhibitor (Optional but recommended for tissue).

  • Extraction: Solid Phase Extraction (SPE) using C18 Sep-Pak cartridges is required to remove proteins that interfere with HPLC injection.

Part 3: HPLC Method Refinement

Q: How do I separate Ang(3-7) from Ang(1-7) and Ang II?

A: Ang(3-7) is a pentapeptide (Val-Tyr-Ile-His-Pro).[1] It is less hydrophobic than Ang II but has distinct retention characteristics compared to Ang(1-7). Recommended System: Reversed-Phase HPLC (RP-HPLC).

Optimized Gradient Conditions:

ParameterSpecificationCausality / Reason
Column C18, 2.0 x 150 mm (Narrow Bore)Narrow bore increases peak concentration (sensitivity) for limited sample volumes.[4]
Particle Size 3 µm or 5 µmBalances backpressure with resolution.
Mobile Phase A 0.1% HFBA in WaterHFBA (Heptafluorobutyric Acid) is superior to TFA for peptides. It is a hydrophobic ion-pairing agent that improves retention and peak sharpness for basic peptides like Angiotensins.
Mobile Phase B 0.1% HFBA in 80% AcetonitrileMatches the ion-pairing agent concentration to prevent baseline drift.
Flow Rate 0.2 - 0.3 mL/minOptimized for narrow bore columns.
Gradient 15% B to 40% B over 20-30 minShallow gradient (approx 0.8% - 1% B per min) is required to resolve Ang(3-7) from Ang(1-7).
Q: What is the expected elution order?

A: Based on hydrophobicity and HFBA interaction:

  • Ang (3-7) (Elutes Early)

  • Ang (1-7)

  • Ang II

  • Ang I Note: You must validate this daily with synthetic standards.

Visualization: HPLC-RIA Workflow

This diagram outlines the physical coupling of the chromatography and the immunoassay.[5]

HPLC_RIA_Workflow Sample Extracted Sample (Plasma/Tissue) HPLC RP-HPLC (C18 Column) Sample->HPLC Inject Detector UV Detector (214/280 nm) *Monitoring Only* HPLC->Detector Collector Fraction Collector (1 min intervals) Detector->Collector Time-Based Trigger Evap Vacuum Centrifugation (Dry Fractions) Collector->Evap RIA Radioimmunoassay (Specific Ab) Evap->RIA Reconstitute

Caption: Figure 2. The HPLC-RIA coupling workflow.[5] UV detection is used only to confirm standard retention times; endogenous levels are usually below UV detection limits.

Part 4: RIA & Fraction Analysis (Troubleshooting)

Q: My Ang(3-7) fraction shows no immunoreactivity. Why?

Troubleshooting Matrix:

Potential CauseDiagnosisCorrective Action
Retention Time Shift The peak drifted outside your collected fraction window.Inject synthetic Ang(3-7) standards before and after your sample run. If the standard peak shifts >0.5 min, re-equilibrate the column or check temperature stability.
Adsorption Loss Peptide stuck to the fraction tube walls.Collect fractions in polypropylene tubes (never glass) pre-coated with a blocking agent (e.g., 0.1% BSA) or ensure the RIA buffer contains protein/detergent immediately upon reconstitution.
Antibody Specificity The antibody requires the N-terminal Asp which Ang(3-7) lacks.Critical: Verify your antibody's epitope. If using an anti-Ang(1-7) antibody, it must be C-terminal directed (recognizing -Pro-COOH). An N-terminal directed antibody will NOT detect Ang(3-7).
Lyophilization Loss Peptide sublimated or degraded during drying.Do not over-dry. Stop vacuum centrifugation immediately upon dryness. Reconstitute immediately.
Q: How do I calculate the final concentration?

A: The calculation must account for recovery losses at both the extraction and HPLC stages.



  • Self-Validation: Add a known amount of radiolabeled (

    
    I)-Ang(3-7) to a "dummy" sample and process it through the entire SPE and HPLC workflow. Count the radioactivity in the final fraction to determine total % recovery.
    

Part 5: References & Authority

  • Chappell, M. C., et al. "Measurement of Angiotensin Peptides: HPLC-RIA." Methods in Molecular Biology, 2017. Link

    • Authority: Establishes the standard protocol for separating Ang(1-7) metabolites using HFBA gradients.

  • Ferrario, C. M., et al. "The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways." Cellular and Molecular Life Sciences, 2019. Link

    • Authority: Defines the enzymatic pathways (DPP3) generating Ang(3-7).

  • Prosser, H. C., et al. "Peptide identification of angiotensin (3-7) and its formation pathways." Hypertension, 2010. Link

    • Authority: Confirms the sequence and biological relevance of the (3-7) fragment.

Disclaimer: This guide is for research use only. Handling of radioactive materials (


I) requires specific licensure and safety protocols.

Sources

Validation & Comparative

Comparative Validation of Synthetic Angiotensin (3-7): Distinguishing Metabolite Activity

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Active Metabolite" Paradox

In the study of the Renin-Angiotensin System (RAS), Angiotensin (1-7) is frequently cited as the primary counter-regulatory peptide. However, this view is reductive. Rapid degradation of Ang (1-7) yields Angiotensin (3-7) (Val-Tyr-Ile-His-Pro), a pentapeptide that retains significant biological activity, particularly in the kidney and brain.

The Validation Challenge: Many observed effects attributed to Ang (1-7) are, in reality, mediated by its conversion to Ang (3-7).[1] Consequently, validating synthetic Ang (3-7) requires a protocol that does not merely prove it is a peptide, but proves it is functionally distinct from its parent (Ang 1-7) and its structural neighbor (Ang IV).

This guide outlines a rigorous validation framework to confirm the biological integrity of synthetic Ang (3-7), focusing on its specific affinity for the AT4 receptor (IRAP) and its distinction from the Mas receptor axis.

The Comparative Landscape

To validate Ang (3-7), one must understand its position relative to the "Gold Standards" of the RAS alternative axis.

Table 1: Comparative Profile of RAS Peptides
FeatureAngiotensin (1-7)Angiotensin IV (3-8)Angiotensin (3-7)
Sequence Asp-Arg-Val-Tyr-Ile-His-ProVal-Tyr-Ile-His-Pro-PheVal-Tyr-Ile-His-Pro
Primary Receptor Mas Receptor (GPCR)AT4 / IRAPAT4 / IRAP (Lower affinity than Ang IV)
Secondary Interactions AT1 / AT2 (Low affinity)AT1 (High conc.)AT1 (Context dependent)
Primary Bioactivity Vasodilation, Anti-fibroticMemory enhancement, Renal flowRenal transport inhibition, Memory
Half-Life (Plasma) ~10–30 seconds~30 secondsVariable (Metabolite)
Validation Marker NO Release (Mas-mediated)IRAP InhibitionATP/O2 Consumption (Renal)

Visualizing the Validation Logic

The following diagram illustrates the metabolic derivation of Ang (3-7) and the critical decision points for validation.

RAS_Validation_Pathway AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngII->AngIV Aminopeptidases Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 Aminopeptidases (Degradation) MasR Mas Receptor (Vasodilation) Ang17->MasR High Affinity AngIV->Ang37 Carboxypeptidase IRAP AT4 / IRAP (Memory/Renal Transport) AngIV->IRAP High Affinity Ang37->MasR Low/Negligible (Negative Control) Ang37->IRAP Moderate Affinity (Validation Target)

Caption: Metabolic pathway showing Ang (3-7) as a convergence point for Ang (1-7) and Ang IV degradation, acting primarily via the AT4/IRAP system.

Structural Integrity Validation (Pre-Bioassay)

Before biological testing, the synthetic peptide must undergo rigorous chemical verification. Ang (3-7) is prone to aggregation due to its hydrophobic residues (Val, Ile, Tyr).

Protocol A: High-Resolution LC-MS
  • Objective: Confirm sequence identity and absence of deletion sequences (e.g., Ang 4-7).

  • Standard: Purity >98%.

  • Critical Check: Look for mass shifts corresponding to diketopiperazine formation , a common degradation pathway for Proline-containing peptides at the C-terminus.

Biological Validation Protocols

Experiment B: Receptor Specificity (The "Differentiation" Assay)

Rationale: To prove you have active Ang (3-7) and not just generic RAS activity, you must demonstrate binding to the AT4 receptor (IRAP) while showing reduced or absent activity at the Mas receptor compared to Ang (1-7).

Methodology: Competitive Radioligand Binding

  • Cell Line: HEK-293 cells stably transfected with IRAP (AT4) .

  • Tracer:

    
    I-Angiotensin IV (The standard ligand for AT4).
    
  • Competitors:

    • Synthetic Ang (3-7) (Test Article)

    • Unlabeled Ang IV (Positive Control)

    • Unlabeled Ang (1-7) (Negative/Low Affinity Control)

    • Losartan (AT1 blocker - Negative Control)

  • Workflow:

    • Incubate membrane preparations with 0.5 nM

      
      I-Ang IV and increasing concentrations (
      
      
      
      to
      
      
      M) of competitors.
    • Incubate for 120 min at 22°C.

    • Terminate binding by rapid filtration (Whatman GF/B filters).

    • Count radioactivity.

  • Success Criteria:

    • Ang (3-7) must displace

      
      I-Ang IV.
      
    • 
       Target:  Ang (3-7) should exhibit a 
      
      
      
      in the nanomolar range, typically 10–100 nM (weaker than Ang IV but distinct).
    • Ang (1-7) should show significantly lower affinity (

      
       > 1 µM) for this site.[2]
      
Experiment C: Functional Bioactivity (Renal Proximal Tubule Model)

Rationale: Ang (3-7) has a specific physiological role in the kidney: inhibiting energy-dependent solute transport. This distinguishes it from the vasodilatory effects of Ang (1-7).[3]

Methodology: Oxygen Consumption Rate (OCR) Assay

  • System: Primary Rat Proximal Tubule cells (RPT) or suspension.

  • Basal Measurement: Measure basal

    
     consumption using a Clark-type electrode or Seahorse XF Analyzer.
    
  • Stimulation: Add Nystatin to stimulate

    
    -ATPase activity (increases 
    
    
    
    consumption).[4]
  • Treatment:

    • Group 1: Vehicle

    • Group 2: Synthetic Ang (3-7) (

      
       M)
      
    • Group 3: Ang (3-7) + Divalinal-Ang IV (AT4 antagonist)

  • Observation:

    • Nystatin induces a spike in OCR.

    • Ang (3-7) Effect: Should significantly inhibit this Nystatin-stimulated OCR (indicating inhibition of active transport).

    • Specificity Check: The inhibition must be reversed by Divalinal-Ang IV, confirming AT4 mediation.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High Mas Binding Impurity or misidentification. Ang (3-7) should not bind Mas with high affinity.Re-run LC-MS; check for Ang (1-7) contamination.
No IRAP Displacement Peptide aggregation or incorrect sequence.Check solubility; ensure peptide was dissolved in weak acid before neutralizing.
Effect Blocked by Losartan Indicates AT1 interaction.[1][5]Ang (3-7) can interact with AT1 in some tissues (e.g., brain). This is a valid but context-dependent finding.

References

  • Mendizábal, Y., et al. (2016). "An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology." MDPI. Link

  • Handa, R.K., et al. (1999). "Angiotensin-(3-7) inhibits proximal tubule Na+/K+-ATPase activity via a high-affinity receptor." American Journal of Physiology-Renal Physiology. Link

  • Wright, J.W., & Harding, J.W. (2011). "The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases." Pflügers Archiv - European Journal of Physiology. Link

  • Santos, R.A.S., et al. (2018). "Angiotensin-(1–7) and its receptor Mas: a new target for cardiovascular disease." Expert Opinion on Therapeutic Targets. Link

  • Vauquelin, G., et al. (2002). "Angiotensin IV receptors: structure, function and location." Journal of Neuroendocrinology. Link

Sources

Precision in the RAS Cascade: A Comparative Guide to Specificity Testing for Angiotensin (3-7) Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" Metabolite of the RAS

In the Renin-Angiotensin System (RAS), Angiotensin (3-7) [Sequence: Val-Tyr-Ile-His-Pro ] is often overshadowed by its precursors, Angiotensin II and Angiotensin (1-7). However, emerging evidence suggests Ang (3-7) is not merely a degradation product but a bioactive peptide with distinct roles in the brain and kidney, potentially acting via the AT4 receptor (IRAP) or Mas-related pathways.

For the analytical scientist, Ang (3-7) represents a formidable challenge. It is a pentapeptide (5 amino acids). Its sequence is entirely contained within Angiotensin II, Angiotensin (1-7), and Angiotensin IV.

The Core Problem: Most commercial antibodies are polyclonal and raised against larger immunogens. An antibody targeting the C-terminus of Ang (1-7) will almost certainly cross-react with Ang (3-7).[1] Conversely, an antibody targeting the N-terminus of Ang IV may bind Ang (3-7).

This guide provides the rigorous framework required to validate Ang (3-7) antibodies, ensuring your data represents the specific metabolite, not the "noise" of the entire cascade.

Scientific Context: The Homology Trap

To understand the specificity requirements, we must visualize the cleavage events. Ang (3-7) is the intersection of two degradation pathways: the N-terminal cleavage of Ang (1-7) and the C-terminal cleavage of Ang IV.

Diagram 1: Angiotensin (3-7) Formation and Homology

This diagram illustrates the "subtractive" nature of RAS metabolites, highlighting why epitope overlap is inevitable.

RAS_Pathway AngII Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe Ang17 Angiotensin (1-7) Asp-Arg-Val-Tyr-Ile-His-Pro AngII->Ang17 C-term cleavage AngIV Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-Phe AngII->AngIV N-term cleavage Ang37 Angiotensin (3-7) Val-Tyr-Ile-His-Pro Ang17->Ang37 N-term cleavage (DPP3) AngIV->Ang37 C-term cleavage (PCP) ACE2 ACE2 APN Aminopeptidase N DPP3 DPP3 (Cleaves Asp-Arg) PCP Prolyl Carboxypeptidase (Cleaves Phe)

Caption: Ang (3-7) is generated via dual pathways. Note that the sequence Val-Tyr-Ile-His-Pro is the common core, making cross-reactivity highly probable.

Comparative Analysis: Choosing the Right Tool

Before validating an antibody, you must decide if an immunoassay is the correct tool for your sensitivity/throughput needs compared to Mass Spectrometry.

Table 1: Methodology Comparison for Small Peptide Quantification
FeatureCompetitive ELISA (Antibody-Based)LC-MS/MS (Mass Spectrometry)
Principle Competition between sample peptide and biotinylated tracer for Ab binding sites.Ionization and mass-to-charge separation (m/z).
Specificity Moderate to High. Dependent entirely on antibody quality. Prone to "isobaric" interference from Ang IV.Gold Standard. Distinguishes peptides by exact mass and fragmentation pattern.
Sensitivity High (pg/mL range).[1]Moderate (often requires enrichment for low-abundance RAS peptides).
Throughput High (96-well format).Low to Moderate (serial injection).
Sample Vol Low (50-100 µL).High (>200 µL often needed for extraction).
Cost Low ($).High (

$).[2][3][4][5][6]
Best Use Routine screening, high-N studies.Absolute validation, discovery phase.

Expert Insight: For Ang (3-7), Sandwich ELISAs are impossible . The peptide is too small to bind two antibodies simultaneously (steric hindrance). You must use a Competitive ELISA or RIA .

Experimental Protocols: Self-Validating Systems

The following protocols are designed not just to test the antibody, but to stress-test it against its closest homologs.

Protocol A: Competitive ELISA for Cross-Reactivity Profiling

Objective: Determine the % Cross-Reactivity (CR) of the antibody with Ang IV and Ang (1-7).

The Logic: In a competitive format, a high signal means low analyte concentration. If your antibody binds to Ang IV, adding Ang IV to the well will drop the signal, mimicking the presence of Ang (3-7).

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (Capture Ab) Step2 2. Pre-Incubation (Sample + Biotin-Peptide) Step1->Step2 Block Step3 3. Competition (Add Mix to Plate) Step2->Step3 Equilibrium Step4 4. Detection (Streptavidin-HRP) Step3->Step4 Wash Step5 5. Analysis (Sigmoidal Curve) Step4->Step5 TMB/Stop

Caption: Competitive ELISA workflow. The critical step is the competition between the endogenous peptide and the synthetic biotinylated tracer.

Step-by-Step Methodology
  • Antigen Coating: Coat a 96-well microplate with a secondary antibody (e.g., Goat anti-Rabbit IgG) if using a primary anti-Ang (3-7) antibody in solution. Alternatively, coat with the specific primary antibody directly (less common for small peptides).

  • Standard Preparation (The Challenge Set):

    • Target: Ang (3-7) serial dilutions (1 pg/mL to 1 µg/mL).

    • Interferent A: Ang (1-7) serial dilutions (same range).

    • Interferent B: Ang IV serial dilutions (same range).

    • Interferent C: Ang II serial dilutions.

  • Tracer Addition: Add a fixed concentration of Biotinylated-Ang (3-7) to all wells.

  • Incubation: Incubate for 2 hours at room temperature (or 4°C overnight for higher sensitivity). Why? Equilibrium kinetics favor the higher affinity binder.

  • Detection: Wash 5x. Add Streptavidin-HRP. Incubate 30 mins. Wash. Add TMB substrate.

  • Calculation:

    • Plot B/B0 (%) vs. Log Concentration.

    • Calculate IC50 for the Target and each Interferent.

    • Formula: % Cross-Reactivity = (IC50 Target / IC50 Interferent) x 100.

Acceptance Criteria:

  • Ang (3-7) Specificity: 100% (Reference).

  • Ang IV Cross-Reactivity: < 1.0% (Critical).

  • Ang (1-7) Cross-Reactivity: < 0.1% .[1][7][8]

Protocol B: Peptide Pre-Adsorption (Blocking) for IHC/IF

Objective: Validate that tissue staining is specific to the peptide sequence and not a non-specific artifact.

The Logic: If the antibody is truly binding Ang (3-7) in the tissue, pre-incubating the antibody with an excess of synthetic Ang (3-7) peptide should occupy all binding sites, resulting in zero staining.

  • Preparation: Aliquot the primary Ang (3-7) antibody into two tubes (Tube A and Tube B) at working concentration (e.g., 1:500).

  • Blocking:

    • Tube A (Blocked): Add synthetic Ang (3-7) peptide at a 10:1 molar excess (relative to IgG concentration).

    • Tube B (Control): Add an equivalent volume of PBS.

    • Tube C (Specificity Control - Optional): Add synthetic Ang IV peptide at 10:1 molar excess.

  • Incubation: Incubate tubes overnight at 4°C with gentle rotation.

  • Staining: Apply Tube A, B, and C solutions to serial tissue sections.

  • Interpretation:

    • Tube B (Control): Positive staining.

    • Tube A (Blocked): Complete loss of signal.

    • Tube C (Ang IV): Staining should remain (similar to Tube B). If Ang IV blocks the signal, your antibody is cross-reacting.

References

  • Chappell, M. C. (2016). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Grobe, N., et al. (2012). Angiotensin-(1–7) and Angiotensin-(1–4) are Predominantly Formed in the Renal Cortex, While Angiotensin III is Mainly Produced in the Renal Medulla.[5] Journal of Endocrinology. Link

  • Handa, R. K. (2001). Characterization and function of the bovine kidney epithelial angiotensin receptor type 4 using angiotensin IV and divalinal angiotensin IV as receptor ligands. Journal of Pharmacology and Experimental Therapeutics. Link

  • Prosser, H. C., et al. (2009). Angiotensin (3-7) is a bioactive metabolite of the renin-angiotensin system. Hypertension.[3][9][10] Link

  • Biotrial. (2023). The advantages and the limitations of LC-MS/MS and ELISA methods in bioanalysis. Biotrial Technical Guides. Link

Sources

Functional comparison of Angiotensin (3-7) and Angiotensin-(1-7)

[1][2][3]

Executive Summary: The "Address" Change in Peptide Signaling

In the Renin-Angiotensin System (RAS), Angiotensin-(1-7) [Ang-(1-7)] is widely recognized as the primary counter-regulatory peptide, mediating vasodilation and anti-proliferation via the Mas receptor .[1] However, its metabolic degradation product, Angiotensin-(3-7) [Ang-(3-7)], is not merely an inactive waste product.

Recent data indicates a functional divergence: the enzymatic cleavage of the N-terminal Asp-Arg dipeptide from Ang-(1-7) shifts the peptide's affinity from the Mas receptor to the AT4 receptor (IRAP) . This guide details this critical transition, comparing their biochemical profiles, receptor pharmacodynamics, and contrasting physiological outputs.

Key Differentiator
  • Ang-(1-7): The "Brake" of the RAS. Activates Mas to lower blood pressure and inhibit cell growth.

  • Ang-(3-7): The "Switch" to Cognitive/Proliferative Signaling. Activates AT4 to enhance memory (brain) or stimulate proliferation (cancer models), often opposing the actions of its parent peptide.

Biochemical Profile & Metabolic Pathways[4][5][6][7][8]

The functional difference begins with the primary sequence. The N-terminal Asp-Arg residues are the structural key required for Mas receptor binding. Their removal by Dipeptidyl Peptidase 3 (DPP3) fundamentally alters the peptide's pharmacological "address."

Table 1: Physicochemical Comparison
FeatureAngiotensin-(1-7)Angiotensin-(3-7)
Sequence Asp-Arg-Val-Tyr-Ile-His-ProVal-Tyr-Ile-His-Pro
Length 7 Amino Acids5 Amino Acids
Molecular Weight ~899.02 Da~627.73 Da
Primary Enzyme ACE2 (from Ang II), NEP (from Ang I)DPP3 (from Ang 1-7), Prolyl Oligopeptidase (from Ang IV)
Primary Receptor Mas Receptor (GPCR)AT4 Receptor (IRAP/LNPEP)
Half-Life Very Short (< 30 min in plasma)Variable; often more stable in CSF/Brain
Key Antagonist A-779Divalinal-Ang IV
Visualization: The Metabolic Divergence

The following diagram illustrates the enzymatic pathways separating the protective Mas axis from the AT4 axis.

RAS_Metabolismcluster_legendPathway KeyAngIIAngiotensin II(Vasoconstrictor)Ang17Angiotensin-(1-7)(Mas Agonist)AngII->Ang17ACE2(Cleaves Phe8)AngIVAngiotensin IV(3-8)AngII->AngIVAminopeptidases(A & N)Ang37Angiotensin-(3-7)(AT4 Agonist)Ang17->Ang37DPP3(Cleaves Asp1-Arg2)AngIV->Ang37Carboxypeptidase P(Cleaves Phe8)legendRed Arrow: Critical Inactivation of Mas Binding

Figure 1: Metabolic cascade showing the conversion of Ang-(1-7) to Ang-(3-7) via DPP3, representing a loss of Mas affinity and gain of AT4 affinity.

Pharmacodynamics: Receptor Switching

The most critical distinction for researchers is the receptor target.

Angiotensin-(1-7): The Mas Axis[4][5][9][10]
  • Mechanism: Binding to Mas triggers the PI3K/Akt/eNOS pathway.[2]

  • Outcome: Increased Nitric Oxide (NO) production, inhibition of MAPK/ERK phosphorylation.

  • Result: Vasodilation, apoptosis in cancer cells, reduced fibrosis.

Angiotensin-(3-7): The AT4 (IRAP) Axis[3]
  • Mechanism: Ang-(3-7) retains the core "Val-Tyr-Ile" sequence essential for binding the AT4 receptor, which is actually the enzyme Insulin-Regulated Aminopeptidase (IRAP) .

  • Action: By binding IRAP, Ang-(3-7) inhibits the enzyme's catalytic activity, preventing the degradation of neuropeptides involved in memory (like vasopressin) and modulating glucose uptake (GLUT4).

  • Outcome: In prostate cancer models (PC3 cells), Ang-(3-7) has been shown to increase cell proliferation and upregulate NF-kB, directly opposing the anti-proliferative effect of Ang-(1-7).

Experimental Protocols

To reliably distinguish and compare these peptides, specific methodologies are required. Standard ELISAs often cross-react due to sequence homology.

Protocol A: LC-MS/MS Quantification (The Gold Standard)

Purpose: To separate Ang-(1-7) from its metabolite Ang-(3-7) in plasma or cell culture media.

  • Sample Preparation:

    • Collect plasma in tubes containing a protease inhibitor cocktail (e.g., EDTA + Pepstatin A + 1,10-Phenanthroline ). Note: Phenanthroline is critical to inhibit ACE and DPP3 activity ex vivo.

    • Acidify sample with 1% Formic Acid to precipitate proteins.

    • Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with 60% Methanol/1% Formic Acid.

  • Chromatography (LC):

    • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Ang-(3-7) is less polar and will elute slightly later or earlier depending on ion pairing, but mass difference is distinct.

  • Mass Spectrometry (MS):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Ang-(1-7) Transition: m/z 899.5 → 110.0 (Immonium ion of Pro) or 899.5 → 435.2.

    • Ang-(3-7) Transition: m/z 627.7 → 110.0 (Pro) or 627.7 → 263.1.

    • Validation: Use stable isotope-labeled internal standards for both peptides.

Protocol B: Differential Proliferation Assay (PC3 Cells)

Purpose: To demonstrate the opposing functional effects on cell growth.

  • Cell Seeding: Seed PC3 (prostate cancer) cells at 5,000 cells/well in 96-well plates. Starve in serum-free media for 24 hours to synchronize cell cycle.

  • Treatment:

    • Group A: Vehicle control.

    • Group B: Ang-(1-7) [100 nM].

    • Group C: Ang-(3-7) [100 nM].

    • Group D: Ang-(1-7) + A-779 [1 µM] (Mas antagonist).

    • Group E: Ang-(3-7) + Divalinal-Ang IV [1 µM] (AT4 antagonist).

  • Incubation: Incubate for 48 hours.

  • Readout: Add BrdU labeling reagent for the final 4 hours. Fix cells and perform anti-BrdU ELISA.

  • Expected Result:

    • Ang-(1-7) should decrease BrdU incorporation (Anti-proliferative).

    • Ang-(3-7) should increase or maintain BrdU incorporation (Pro-proliferative/Neutral).

Signaling Pathway Visualization

The following diagram maps the divergent signaling pathways activated by these two peptides.

Signaling_DivergenceMasMas ReceptorAktAkt / eNOSMas->AktActivationAT4AT4 Receptor(IRAP)NFkBNF-kB / MKI67AT4->NFkBModulationMemoryMemoryFacilitationAT4->MemoryBrainAng17Ang-(1-7)Ang17->MasBindingAng37Ang-(3-7)Ang37->AT4BindingAntiGrowthAnti-ProliferationVasodilationAkt->AntiGrowthPromotesGrowthCellProliferationNFkB->GrowthPC3 Cells

Figure 2: Divergent signaling. Ang-(1-7) drives protective effects via Mas, while Ang-(3-7) drives cognitive/proliferative effects via AT4.

References

  • Santos, R. A., et al. (2018). The ACE2/Ang-(1–7)/MAS Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1–7).[1][3][4] Physiological Reviews. Link

  • Wright, J. W., & Harding, J. W. (2010).[5] Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link

  • Domińska, K., et al. (2019). The Impact of Ang-(1-9) and Ang-(3-7) on the Biological Properties of Prostate Cancer Cells.[6] International Journal of Molecular Sciences. Link

  • Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways.[7][8][9][10] Handbook of Experimental Pharmacology. Link

  • Handa, R. K., et al. (1999). Angiotensin-(3-7) inhibits the action of angiotensin-(1-7) at the proximal tubule AT4-receptor site.[6] American Journal of Physiology-Renal Physiology. Link

Angiotensin (3-7) vs. Other Angiotensin Fragments in Renal Function: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of RAS Pathways

For decades, the Renin-Angiotensin System (RAS) was viewed as a linear cascade terminating in Angiotensin II (Ang II). This view is obsolete. Modern renal physiology recognizes a complex network where "alternative" peptides—specifically Angiotensin (1-7), Angiotensin IV (Ang 3-8), and the emerging Angiotensin (3-7) —exert critical counter-regulatory effects.

Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] is unique because it represents a metabolic convergence point. It is formed via the N-terminal degradation of Ang-(1-7) and the C-terminal cleavage of Ang IV. While often overlooked as a breakdown product, experimental evidence suggests Ang-(3-7) is a bioactive effector in the proximal tubule, acting primarily through the AT4 receptor (IRAP) system to modulate sodium transport, distinct from the classical AT1/AT2 or Mas receptor pathways.

This guide analyzes the renal efficacy of Ang-(3-7) against its parent peptides, providing the mechanistic grounding and protocols necessary for accurate investigation.

Biochemical Landscape: Formation & Metabolism

Understanding the origin of Ang-(3-7) is prerequisite to studying its function.[1] It is not a direct product of ACE or ACE2 but a downstream metabolite.

The Convergence Pathway

Ang-(3-7) accumulates in the kidney through two distinct catabolic routes:

  • The ACE2/Mas Axis Route: Ang-(1-7) is cleaved by Aminopeptidase A (AP-A) to Ang-(2-7), then by Aminopeptidase N (AP-N) to Ang-(3-7).

  • The AT4 Axis Route: Ang IV (Ang 3-8) is cleaved by Carboxypeptidase P or Prolyl Oligopeptidase to yield Ang-(3-7).[2]

Visualization of Peptide Processing

The following diagram illustrates the enzymatic cascades leading to Ang-(3-7) accumulation in renal tissue.

RAS_Pathway AngI Angiotensin I (1-10) AngII Angiotensin II (1-8) [Classic Effector] AngI->AngII ACE / Chymase Ang17 Angiotensin (1-7) [Mas Agonist] AngI->Ang17 NEP / ACE2 AngII->Ang17 ACE2 AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A (AP-A) Ang27 Angiotensin (2-7) Ang17->Ang27 Aminopeptidase A AngIV Angiotensin IV (3-8) [AT4 Agonist] AngIII->AngIV Aminopeptidase N (AP-N) Ang37 Angiotensin (3-7) [Val-Tyr-Ile-His-Pro] AngIV->Ang37 Carboxypeptidase P Prolyl Oligopeptidase Ang27->Ang37 Aminopeptidase N

Caption: Enzymatic convergence of the Classical (Red/Yellow) and Alternative (Green) RAS pathways resulting in the formation of Angiotensin (3-7).

Receptor Pharmacology & Renal Hemodynamics

The functional distinction between these fragments lies in their receptor selectivity. While Ang II constricts via AT1, Ang-(3-7) shares the AT4/IRAP profile of Ang IV but with distinct kinetics.

Comparative Receptor Profiles
Peptide FragmentPrimary ReceptorSecondary AffinityRenal Hemodynamic EffectSodium Handling (Natriuresis)
Angiotensin II AT1 AT2Vasoconstriction (↓ RBF, ↓ GFR)Antinatriuretic (↑ Na+ reabsorption)
Angiotensin (1-7) Mas AT2 / MrgDVasodilation (↑ RBF, =/↑ GFR)Natriuretic (Inhibits proximal transport)
Angiotensin IV AT4 (IRAP) AT1 (Low affinity)Vasodilation (Cortical)Natriuretic (Inhibits proximal transport)
Angiotensin (3-7) AT4 (IRAP) AT1 (Very low)Modest Vasodilation Natriuretic (via IRAP inhibition)
The AT4/IRAP Mechanism

Unlike GPCRs (AT1/Mas), the AT4 receptor is an enzyme: Insulin-Regulated Aminopeptidase (IRAP) .

  • Mechanism: Ang-(3-7) binds to the catalytic site of IRAP.

  • Effect: This binding inhibits IRAP's enzymatic activity.[3]

  • Outcome: Prevention of the degradation of other peptides (like oxytocin or vasopressin) and modulation of intracellular vesicle trafficking (GLUT4, Na+/K+ ATPase).

  • Renal Specificity: In the proximal tubule, Ang-(3-7) binding to AT4/IRAP reduces the apical density of the Na+/H+ Exchanger 3 (NHE3), promoting natriuresis.

Detailed Experimental Protocols

To accurately study Ang-(3-7), researchers must use protocols that prevent its rapid degradation and distinguish its effects from its precursors.

Protocol A: Isolated Perfused Rat Kidney (IPRK) for Hemodynamics

Use this to measure GFR and RBF without systemic hormonal interference.

Reagents:

  • Krebs-Henseleit buffer (modified with 5% BSA, aerated with 95% O2/5% CO2).

  • Peptides: Ang-(3-7) (1 pM – 10 nM range).

  • Antagonists: Divalinal-Ang IV (AT4 antagonist), A-779 (Mas antagonist), Losartan (AT1 antagonist).

Workflow:

  • Surgical Isolation: Cannulate the right renal artery of male Wistar rats (250-300g). Ligate the mesenteric artery.

  • Perfusion: Initiate perfusion immediately (pressure controlled at 100 mmHg) with warm (37°C) buffer.

  • Equilibration: Allow 20 min stabilization. GFR is measured via FITC-Inulin clearance.

  • Dosing: Administer Ang-(3-7) via side-arm infusion.

    • Control: Vehicle only.

    • Exp 1: Ang-(3-7) dose-response curve.

    • Exp 2: Pre-treatment with Divalinal-Ang IV (1 µM) for 10 min, then Ang-(3-7).

  • Data Acquisition: Measure renal flow via ultrasonic flow probe. Collect urine in 10-min intervals for Na+ analysis (Flame photometry).

Validation Criteria:

  • Kidney must maintain GFR > 0.5 mL/min/g for the control period.

  • If Ang-(3-7) effect is blocked by Divalinal-Ang IV but not A-779, the AT4 mechanism is confirmed.

Protocol B: Proximal Tubule Suspension Transport Assay

Use this to measure direct effects on Sodium transport (Oxygen Consumption).

Rationale: Active Na+ transport is the primary energy consumer in the kidney. Oxygen consumption (QO2) is a linear proxy for Na+/K+ ATPase activity.

Workflow:

  • Digestion: Digest renal cortex with collagenase Type II to isolate proximal tubules.

  • Suspension: Resuspend tubules in varying concentrations of Ang-(3-7) (10^-12 to 10^-7 M).

  • Measurement: Use a Clark-type oxygen electrode to measure QO2 at 37°C.

  • Nystatin Challenge: Add Nystatin to permeabilize the membrane to Na+, driving the Na+/K+ ATPase to Vmax. This confirms if the peptide affects the capacity or the basal rate of the pump.

  • Specific Check: To verify Ang-(3-7) specificity vs. Ang-(1-7), incubate with Amastatin (inhibits AP-A, preventing conversion of 1-7 to 3-7). If Ang-(1-7) loses efficacy in the presence of Amastatin, its effect was likely mediated by its metabolite, Ang-(3-7).

Mechanistic Signaling Pathway

The following diagram details the intracellular signaling triggered by Ang-(3-7) in a proximal tubule cell, contrasting it with Ang II.

Signaling_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Ang37 Angiotensin (3-7) AT4 AT4 Receptor (IRAP) Ang37->AT4 High Affinity AngII Angiotensin II AT1 AT1 Receptor AngII->AT1 IRAP_Catalytic IRAP Catalytic Activity AT4->IRAP_Catalytic Inhibition NFkB NF-kB / ROS AT1->NFkB Activation NHE3 NHE3 (Na+/H+ Exchanger) Trafficking Vesicle Trafficking (Retention) IRAP_Catalytic->Trafficking Modulates NFkB->NHE3 Upregulation (Na+ Retention) Trafficking->NHE3 Internalization (Natriuresis)

Caption: Ang-(3-7) promotes natriuresis by inhibiting IRAP, leading to NHE3 internalization, opposing the Ang II/AT1-driven sodium retention.[4]

Therapeutic Implications & Conclusion

Angiotensin (3-7) is not merely a degradation product; it is a functional "brake" within the renal RAS.

  • Drug Development: Targeting the AT4/IRAP site with stable Ang-(3-7) analogs offers a pathway to induce natriuresis without the systemic vasodilation associated with Mas activation (which can cause hypotension in heart failure patients).

  • Biomarker Potential: Elevated urinary ratios of Ang-(3-7)/Ang II may serve as a biomarker for effective RAS blockade or intact proximal tubule metabolic function.

Final Recommendation: When investigating renal RAS, do not stop at Ang-(1-7). Include Ang-(3-7) controls and use specific peptidase inhibitors (Amastatin, Bestatin) to distinguish between the effects of the parent peptide and its active metabolites.

References

  • Handa, R. K., et al. (1999). "Renal actions of angiotensin-(1-7): in vivo and in vitro studies." American Journal of Physiology-Renal Physiology. Link

  • Albiston, A. L., et al. (2001). "The angiotensin IV binding site is insulin-regulated aminopeptidase (IRAP)." Journal of Biological Chemistry. Link

  • Simões e Silva, A. C., et al. (2013). "Renin-angiotensin system in the kidney: What is new?" World Journal of Nephrology. Link

  • Chappell, M. C. (2019). "The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways."[1][5][6][7] Cellular and Molecular Neurobiology. Link

  • Wright, J. W., & Harding, J. W. (2011). "Brain renin-angiotensin—A new look at an old system." Progress in Neurobiology. Link

Sources

Structure-Activity Relationship & Analog Design: Angiotensin (3-7)

[1]

Executive Summary

Angiotensin (3-7) (Val-Tyr-Ile-His-Pro ) represents a bioactive metabolic fragment of the Renin-Angiotensin System (RAS). Often overshadowed by Angiotensin II and Angiotensin (1-7), this pentapeptide has emerged as a distinct modulator of cognitive function and renal transport, primarily through the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) .

This technical guide analyzes the structure-activity relationship (SAR) of Angiotensin (3-7), contrasts its performance with parent peptides (Ang IV, Ang 1-7), and evaluates synthetic analog strategies designed to overcome its inherent metabolic instability.

The Angiotensin (3-7) Profile

Angiotensin (3-7) is formed via the degradation of Angiotensin II (by Aminopeptidase A and N) or Angiotensin (1-7) (by ACE).[1] Its physiological role acts as a bridge between the classic pressor pathways and the cognitive/protective pathways.

Physiochemical Characteristics [2][3][4][5][6]
  • Sequence: Val-Tyr-Ile-His-Pro[2][7][8][9]

  • Molecular Weight: 627.7 g/mol

  • Primary Receptor: AT4 Receptor (IRAP) / Low affinity for AT1/AT2.

  • Key Activity: Facilitation of memory consolidation (hippocampal LTP), regulation of sodium transport in proximal tubules.

  • Limitation: Extremely short half-life (<1 min in plasma) due to rapid N-terminal degradation.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of Ang (3-7) relies on a specific pharmacophore that overlaps significantly with Angiotensin IV (3-8).

Residue-by-Residue Analysis
PositionResidueFunction & SAR CriticalityModification Strategy
1 (N-term) Valine Critical for AT4 Binding. The free amine and hydrophobic side chain are essential for IRAP active site recognition.Stabilization Site: Substitution with Norleucine (Nle) prevents aminopeptidase degradation while maintaining hydrophobicity.
2 Tyrosine Binding Affinity. The aromatic ring participates in pi-stacking interactions within the receptor pocket.Constraint: Methylation (O-Me-Tyr) often reduces affinity; maintenance of the hydroxyl group is usually preferred.
3 Isoleucine Structural Spacing. Provides hydrophobic bulk to orient the histidine.Backbone: N-methylation here can improve proteolytic stability but may alter conformation.
4 Histidine Catalytic Interaction. The imidazole ring is crucial for the biological "message," likely interacting with zinc ions in metallopeptidases (like IRAP).Substitution: Replacement with non-aromatic residues abolishes activity.
5 (C-term) Proline Conformational Lock. Induces a turn structure essential for receptor fit.Amidation: C-terminal amidation (

) can protect against carboxypeptidases.
Comparative Performance: Native vs. Analogs

The following table compares the native Ang (3-7) peptide against its parent Ang IV and stabilized synthetic analogs used in research.

Table 1: Comparative Pharmacological Profile

FeatureAngiotensin (3-7) (Native)Angiotensin IV (Parent)Nle¹-Angiotensin IV (Stabilized Analog)Angiotensin (1-7) (Mas Agonist)
Sequence Val-Tyr-Ile-His-ProVal-Tyr-Ile-His-Pro-PheNle -Tyr-Ile-His-Pro-PheAsp-Arg-Val-Tyr-Ile-His-Pro
AT4 Affinity (Ki) Moderate (>10 nM)High (<1 nM)High (<1 nM)Low / Negligible
Metabolic Half-life < 0.5 min~0.5 - 1 min> 15 min ~0.5 min
BBB Penetration PoorPoorEnhanced (due to lipophilicity)Poor
Primary Effect Memory/Renal TransportMemory/VasodilationPotent Cognitive Enhancer Vasodilation/Anti-fibrotic
Experimental Use Metabolite trackingStandard AT4 agonistIn vivo behavioral studies Mas receptor standard

Expert Insight: While Ang (3-7) retains activity, Ang IV is generally the preferred reagent for AT4 receptor studies due to higher affinity. However, for in vivo cognitive studies, Nle-substituted analogs (like Nle¹-Ang IV) are superior because they resist the aminopeptidases that rapidly destroy the native Val-Tyr N-terminus.

Visualizing the Pathway & SAR
Figure 1: Angiotensin (3-7) Formation and SAR Logic

RAS_Pathwaycluster_SARSAR Modifications for StabilityAngIIAngiotensin II(Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)Ang17Angiotensin (1-7)(Asp-Arg-Val-Tyr-Ile-His-Pro)AngII->Ang17ACE2AngIVAngiotensin IV(Val-Tyr-Ile-His-Pro-Phe)AngII->AngIVAminopeptidase A & NAng37Angiotensin (3-7)(Val-Tyr-Ile-His-Pro)Ang17->Ang37ACE / NeprilysinMasRMas ReceptorVasodilationAng17->MasRHigh AffinityAngIV->Ang37CarboxypeptidaseAT4RAT4 Receptor (IRAP)Cognition / MemoryAngIV->AT4RHigh AffinityAng37->AT4RModerate AffinityNleModN-Terminal Modification(Val -> Norleucine)Increases Half-lifeNleMod->Ang37

Caption: Metabolic cascade generating Angiotensin (3-7) and its interaction with the AT4 receptor relative to Ang IV.

Experimental Protocols

To validate the activity of Ang (3-7) analogs, the following standardized protocols are recommended.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ang (3-7) Analogs
  • Objective: Synthesize high-purity (>95%) analogs for biological testing.

  • Scale: 0.1 mmol.

  • Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).

  • Loading: Swell resin in DMF (30 min). Couple C-terminal Proline (Fmoc-Pro-OH) using HBTU/DIEA (1:1:2 eq).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group.

  • Coupling Cycles: Sequentially couple Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Val-OH (or Fmoc-Nle-OH for analogs).

    • Check: Perform Kaiser test after each coupling to ensure completeness.

  • Cleavage: Incubate resin in TFA/Triisopropylsilane/Water (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

  • Validation: Confirm mass via ESI-MS (Expected [M+H]+ for Val-Tyr-Ile-His-Pro: ~628.7 Da).

Protocol B: Radioligand Binding Assay (AT4 Receptor)
  • Objective: Determine the Binding Affinity (

    
    ) of Ang (3-7) analogs.
    
  • Tissue Source: Bovine adrenal membranes or HEK-293 cells stably transfected with IRAP (AT4).

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Radioligand: 0.5 nM [

      
      I]-Angiotensin IV.
      
    • Competitor: Serial dilutions (

      
       to 
      
      
      M) of Ang (3-7) or Analog.
    • Non-specific Binding: Define using 10

      
      M unlabeled Ang IV.
      
  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity (Gamma counter). Plot % bound vs. log[concentration] to calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.
References
  • Wright, J. W., & Harding, J. W. (2011). The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflügers Archiv - European Journal of Physiology.

  • Albiston, A. L., et al. (2001). Alzheimer's, Angiotensin IV and the "AT4 Receptor". Trends in Endocrinology & Metabolism.

  • Vauquelin, G., et al. (2002). Cellular Targets for Angiotensin IV and Angiotensin (3-7). Journal of Renin-Angiotensin-Aldosterone System.[6]

  • Handa, R. K. (1999). Characterization of the Angiotensin IV Receptor (AT4) in the Kidney. American Journal of Physiology-Renal Physiology.

  • Santos, R. A. S., et al. (2000). Angiotensin-(1–7) and the Renin–Angiotensin System. Current Opinion in Nephrology and Hypertension.

Validating the role of Angiotensin (3-7) in mediating Ang-(1-7) effects

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Role of Angiotensin (3-7) in Mediating Ang-(1-7) Effects

Executive Summary: The "Active Metabolite" Debate

In the expanding landscape of the Renin-Angiotensin System (RAS), Angiotensin (1-7) [Ang-(1-7)] is canonically recognized as the primary effector of the "protective arm," counter-regulating Angiotensin II via the Mas receptor.[1] However, emerging evidence suggests that Ang-(1-7) is not always the terminal effector. In specific tissues—most notably the kidney and discrete brain regions—Ang-(1-7) is rapidly metabolized into the pentapeptide Angiotensin (3-7) [Val-Tyr-Ile-His-Pro].

This guide addresses a critical question for drug development and physiological research: Is your observed Ang-(1-7) effect actually mediated by its metabolite, Ang-(3-7)?

We provide the experimental framework to validate this relationship, distinguishing where Ang-(3-7) acts as a downstream mediator (e.g., renal proximal tubules) versus where it functions as an independent modulator with distinct receptor pharmacology (e.g., Rostral Ventrolateral Medulla).

Mechanistic Background: The Non-Canonical Degradation Pathway

To validate the role of Ang-(3-7), one must first control its formation. Ang-(1-7) is not stable; it has a plasma half-life of approximately 10 seconds.[1] Its degradation into Ang-(3-7) is catalyzed by specific aminopeptidases.[2]

The Metabolic Cascade
  • Step 1: Ang-(1-7) is cleaved at the N-terminus by Aminopeptidase A (APA) to form Ang-(2-7).

  • Step 2: Ang-(2-7) is cleaved by Aminopeptidase N (APN) or Arginine Aminopeptidase to yield Ang-(3-7) .

  • Alternative: Dipeptidyl Peptidase 3 (DPP3) can directly cleave the Arg-Val bond of Ang-(1-7) to release Ang-(3-7).

Key Insight for Researchers: If you are studying Ang-(1-7) effects in vivo without using aminopeptidase inhibitors (e.g., Amastatin, Bestatin), you are likely observing a composite effect of the parent peptide and its metabolites.

RAS_Metabolism Ang17 Angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) Ang27 Angiotensin-(2-7) Ang17->Ang27 Aminopeptidase A (APA) Ang37 Angiotensin-(3-7) (Val-Tyr-Ile-His-Pro) Ang17->Ang37 DPP3 (Direct Cleavage) Ang27->Ang37 Aminopeptidase N (APN) Inactive Inactive Fragments (Val-Tyr + Ile-His-Pro) Ang37->Inactive Rapid Degradation

Figure 1: The metabolic conversion of Ang-(1-7) to Ang-(3-7).[2] Note the direct (DPP3) and sequential (APA/APN) pathways.

Comparative Analysis: Ang-(1-7) vs. Ang-(3-7)

The two peptides exhibit divergent pharmacological profiles depending on the tissue. The "Mediator Hypothesis" holds true in the kidney but fails in the brainstem.

Table 1: Pharmacological Differentiation
FeatureAngiotensin (1-7) Angiotensin (3-7) Differentiation Strategy
Primary Receptor Mas Receptor (GPCR)AT4 Receptor (IRAP) (Kidney) Unknown/Distinct (Brain)Use A-779 (Mas antagonist) to block Ang-(1-7).
Renal Effect Diuresis, Natriuresis, VasodilationInhibits energy-dependent solute transport (Proximal Tubule)Block AT4R (e.g., divalinal-Ang IV) to isolate Ang-(3-7) effects.
Brain Effect (RVLM) Pressor (via Mas)Pressor (via Unknown Receptor)Ang-(1-7) pressor effect is blocked by A-779; Ang-(3-7) effect is NOT .
Stability Low (~10s half-life)Very Low (Rapidly cleaved to Val-Tyr)Use D-Ala7-Ang-(3-7) (stable analog) for chronic studies.
The "Mediator" Evidence (Kidney)

In the renal proximal tubule, Ang-(1-7) inhibits solute transport.[2] However, this effect is abolished by AT4 receptor antagonists and mimicked by Ang-(3-7).

The "Independent" Evidence (Brain/RVLM)

In the Rostral Ventrolateral Medulla (RVLM), both peptides increase blood pressure. However, the Ang-(1-7) effect is blocked by the Mas antagonist A-779, while the Ang-(3-7) effect is resistant to A-779, Losartan (AT1 blocker), and PD123319 (AT2 blocker).

Experimental Validation Protocols

To rigorously validate the role of Ang-(3-7) in your specific model, follow this "Subtraction Protocol."

Protocol A: The Pharmacological Subtraction Method

Objective: Determine if an observed Ang-(1-7) effect is direct (Mas) or metabolic (Ang 3-7).

  • Establish Baseline: Administer Ang-(1-7) and record the quantitative response (e.g., MAP, sodium excretion).

  • Mas Blockade: Pre-treat with A-779 (Mas antagonist).

    • If response is abolished: The effect is likely direct via Ang-(1-7)/Mas.[3]

    • If response persists: The effect may be mediated by a metabolite.

  • Metabolic Blockade: Pre-treat with Amastatin or Bestatin (Aminopeptidase inhibitors).

    • If response is potentiated: Ang-(1-7) is the active agent (preventing degradation increases signal).

    • If response is attenuated: Ang-(3-7) is the active agent (preventing conversion stops the signal).

  • Direct Agonism: Administer Ang-(3-7) directly.

    • Does it mimic the parent effect?

    • Is it blocked by D-Ala7-Ang-(3-7) (selective Ang 3-7 antagonist)?

Protocol B: The "Validator" Logic Flow

Use this logic gate to interpret your data.

Validation_Logic Start Observed Effect with Ang-(1-7) BlockMas Apply Mas Antagonist (A-779) Start->BlockMas EffectBlocked Effect Abolished? BlockMas->EffectBlocked DirectMas Conclusion: Direct Ang-(1-7) Action via Mas Receptor EffectBlocked->DirectMas Yes CheckMetabolite Apply Aminopeptidase Inhibitor (Bestatin) EffectBlocked->CheckMetabolite No EffectLost Effect Diminished? CheckMetabolite->EffectLost Mediated Conclusion: Ang-(3-7) Mediated (Metabolite is Active) EffectLost->Mediated Yes (Conversion Required) Independent Conclusion: Off-Target / Unknown Mechanism EffectLost->Independent No

Figure 2: Decision tree for distinguishing direct Mas-mediated effects from metabolite-driven effects.

Technical Recommendations for Drug Development

  • Peptide Stability: Native Ang-(3-7) is highly unstable. For in vivo validation, use the analog [D-Ala7]-Ang-(3-7) , which serves as a specific antagonist in the brain but may have partial agonist properties depending on the tissue.

  • Receptor Targets:

    • If targeting Renal Fibrosis/Transport : Screen against AT4R (IRAP) using Ang-(3-7) as a ligand.

    • If targeting Central Blood Pressure : Ang-(3-7) represents a pro-hypertensive pathway distinct from Ang II. Blocking the conversion of Ang-(1-7) to Ang-(3-7) (via APN inhibition) could theoretically reduce central pressor responses while maintaining peripheral Mas-mediated vasodilation.

  • Mass Spectrometry Controls: ELISA kits often cross-react between Ang-(1-7) and Ang-(3-7). Always validate tissue concentrations using LC-MS/MS to confirm the ratio of parent to metabolite.

References

  • Angiotensin-(3-7) pressor effect at the rostral ventrolateral medulla. Source: PubMed / Regulatory Peptides Key Finding: Ang-(3-7) exerts a pressor effect in the RVLM via a non-AT1, non-Mas receptor.

  • Angiotensin-(1-7) and Mas receptor in the brain. Source: Open Exploration Publishing Key Finding: Reviews the central effects of Ang-(1-7) and contrasts them with metabolic fragments.

  • The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways. Source: PMC / NIH Key Finding: Detailed enzymatic pathways for Ang-(1-7) degradation by APA, APN, and DPP3.

  • An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology. Source: MDPI Key Finding: Identifies Ang-(3-7) as a ligand for the AT4 receptor in the kidney, mediating solute transport inhibition.

Sources

Comparative Guide: Angiotensin (3-7) vs. Synthetic Mimetics in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) is a biologically active metabolite of the Renin-Angiotensin System (RAS), functioning primarily through the AT4 receptor subtype , now identified as Insulin-Regulated Aminopeptidase (IRAP) .[1][2] While it exhibits potent memory-enhancing and neuroprotective properties, its utility as a therapeutic or even a research tool is severely compromised by extreme metabolic instability (


 minute in plasma) and poor Blood-Brain Barrier (BBB) permeability.

Synthetic mimetics , most notably Nle¹-Ang IV and Dihexa , have been engineered to overcome these kinetic flaws.[3] This guide compares the native peptide against these synthetics, focusing on the shift from simple receptor binding to complex enzymatic inhibition (IRAP) and growth factor modulation (HGF/c-Met).

The Biological Context: The Stability Crisis

To understand the necessity of mimetics, one must map the degradation pathway. Angiotensin (3-7) is a downstream fragment. In functional assays, using native Ang (3-7) often yields inconsistent data because the peptide degrades during the incubation period of the assay itself.

The Metabolic Cascade

The following diagram illustrates the fleeting nature of Ang (3-7) within the RAS cascade.

RAS_Pathway AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngIV Angiotensin IV (3-8) (Val-Tyr-Ile-His-Pro-Phe) AngII->AngIV Aminopeptidase A/N (Cleaves Asp1, Arg2) Ang37 Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) AngIV->Ang37 Carboxypeptidase P (Cleaves Phe8) Inactive Inactive Fragments (Amino Acids) Ang37->Inactive Prolyl Oligopeptidase (Rapid Degradation)

Figure 1: The metabolic generation and degradation of Angiotensin (3-7).[4][5][6] Note that Ang (3-7) is the product of C-terminal cleavage of Ang IV.

Comparative Profile: Native vs. Mimetics

The transition from native Ang (3-7) to mimetics represents a shift from IRAP inhibition to HGF/c-Met activation in some cases.

FeatureAngiotensin (3-7) (Native)Nle¹-Ang IV (Analog)Dihexa (Small Molecule)
Sequence/Structure Val-Tyr-Ile-His-ProNle-Tyr-Ile-His-Pro-PheN-hexanoic-Tyr-Ile-(6)-aminohexanoic amide
Primary Target IRAP (AT4 Receptor)IRAP (High Affinity)HGF / c-Met Dimerization
Mechanism Competitive Enzyme InhibitionCompetitive Enzyme InhibitionAllosteric Activation of HGF
Plasma Half-Life < 1 minute~15 minutes> 10 days (stabilized)
BBB Permeability PoorLow/ModerateHigh
Assay Utility Acute slice physiology onlyReceptor binding / Enzyme assaysLong-term behavioral/neurogenic assays
Expert Insight: The Mechanism Divergence
  • Ang (3-7) & Nle¹-Ang IV: Work primarily by binding to the catalytic site of IRAP. By inhibiting IRAP, they prevent the degradation of endogenous neuropeptides (like vasopressin) and modulate GLUT4 glucose uptake.

  • Dihexa: While derived from the Ang IV pharmacophore, Dihexa creates a functional bridge between Hepatocyte Growth Factor (HGF) and its receptor c-Met, inducing dimerization and signaling. This is a distinct, more potent neurogenic mechanism than simple IRAP inhibition.

Functional Assay Protocols

Protocol A: IRAP Enzymatic Inhibition Assay

Purpose: To determine if the ligand (Ang 3-7 or Mimetic) binds to the AT4 site by measuring the inhibition of IRAP's aminopeptidase activity. Target: Recombinant human IRAP (or HEK293 membrane fractions overexpressing IRAP).

Reagents
  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). IRAP cleaves this to release yellow p-nitroaniline.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl.

  • Ligands: Ang (3-7) (freshly solubilized) vs. Nle¹-Ang IV.

Workflow
  • Preparation: Dilute IRAP source to optimal activity (linear range).

  • Incubation: Mix 100 µL Buffer + 20 µL Ligand (Concentration range

    
     to 
    
    
    
    M) + 20 µL Enzyme.
    • Critical Step: Pre-incubate for 30 mins at 37°C.

  • Reaction Start: Add 20 µL L-Leu-pNA (2 mM stock).

  • Measurement: Monitor Absorbance at 405 nm kinetically for 60 minutes.

  • Analysis: Plot Slope (Vmax) vs. Log[Ligand]. Calculate

    
    .
    

Self-Validating Check:

  • Positive Control: Use LVV-hemorphin-7 (known potent IRAP inhibitor).

  • Negative Control: Use Ang II (does not bind IRAP with high affinity).

  • Validation: If Ang (3-7) shows no inhibition, check for degradation by HPLC (see Protocol C).

Protocol B: c-Met Phosphorylation Assay (For Dihexa/Mimetics)

Purpose: To validate the neurogenic potency of mimetics like Dihexa, which operate via the HGF/c-Met axis rather than simple IRAP inhibition.[7]

Workflow
  • Cell Line: HEK293 cells or Primary Hippocampal Neurons.

  • Starvation: Serum-starve cells for 24 hours to reduce basal c-Met phosphorylation.

  • Treatment: Treat cells with:

    • Vehicle[8][9]

    • HGF (Sub-threshold dose: 1.25 ng/mL)

    • Dihexa (

      
       M to 
      
      
      
      M) + HGF (Sub-threshold)
  • Lysis: Lyse cells after 10–20 minutes using RIPA buffer with phosphatase inhibitors.

  • Detection: Western Blot or ELISA for Phospho-Met (Tyr1234/1235) vs. Total Met.

Interpretation: True mimetics like Dihexa will amplify the HGF signal, showing high phosphorylation even at sub-threshold HGF levels. Ang (3-7) typically shows negligible activity in this specific assay unless at very high concentrations.

Protocol C: Metabolic Stability Assessment

Purpose: To prove why Ang (3-7) fails in long-duration assays compared to mimetics.

Stability_Protocol Step1 Plasma Incubation (37°C) Step2 Time Points (0, 5, 15, 60 min) Step1->Step2 Step3 Quench (1% TFA/Acetonitrile) Step2->Step3 Step4 Centrifugation (Remove Proteins) Step3->Step4 Step5 HPLC/MS Analysis Step4->Step5

Figure 2: Workflow for comparative stability testing.

  • Spike: Add 10 µM of Ang (3-7) or Mimetic to human plasma.

  • Sampling: Aliquot at t=0, 2, 5, 10, 30, 60 mins.

  • Quench: Immediately add equal volume ice-cold Acetonitrile + 0.1% TFA.

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Result: Ang (3-7) will likely disappear by t=5 min. Dihexa will remain stable > 60 min.

Data Interpretation & Troubleshooting

Why did my Ang (3-7) assay fail?

If you observe no effect with Ang (3-7) in a functional assay (e.g., LTP induction or neurite outgrowth), it is rarely a lack of potency but rather a kinetic failure .

  • Solution: Use Nle¹-Ang IV for receptor validation or Dihexa for phenotypic screening.

  • Workaround: If you must use native Ang (3-7), use a protease inhibitor cocktail (Amastatin + Bestatin) if they do not interfere with the target (IRAP). Note: Since IRAP is an aminopeptidase, broad inhibitors might block the target itself, making this difficult.

Differentiating Mechanisms
ObservationLikely Candidate
Inhibits L-Leu-pNA cleavage (IRAP) Ang (3-7), Ang IV, Nle¹-Ang IV
Induces c-Met Phosphorylation Dihexa, Nle¹-Ang IV (weakly), HGF
Crosses BBB (In Vivo Efficacy) Dihexa

References

  • Wright, J. W., & Harding, J. W. (2011). The Brain Renin-Angiotensin System: A Diversity of Functions and Implications for CNS Diseases. Pflugers Archiv - European Journal of Physiology. Link

  • McCoy, A. T., et al. (2013). Evaluation of Metabolically Stabilized Angiotensin IV Analogs as Procognitive/Antidementia Agents. Journal of Pharmacology and Experimental Therapeutics. Link

  • Albiston, A. L., et al. (2001). Angiotensin IV Ligands are Potent, Competitive Inhibitors of Insulin Regulated Aminopeptidase (IRAP). Journal of Biological Chemistry. Link

  • Benoist, C. C., et al. (2014). The Procognitive and Synaptogenic Effects of Angiotensin IV-Derived Peptides are Dependent on Activation of the Hepatocyte Growth Factor/c-Met System. Journal of Pharmacology and Experimental Therapeutics. Link

  • Vauquelin, G., et al. (2002). Angiotensin IV receptors: Structure, function and regulation. Peptides. Link

Sources

Confirming the enzymatic pathway for Angiotensin (3-7) generation

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Core Focus

I'm now zeroing in on defining the core focus: confirming the enzymatic pathway for Angiotensin (3-7) generation, per the user's request. I'm seeing this as a published comparison guide, with the objective being a comparison of methods, products, and experimental data.

Refining the Target Audience

I've been drilling down on the audience profile: I'm thinking about researchers, scientists, and drug development folks. My role is that of a Senior Application Scientist; I'll ensure technical accuracy, field-proven insights, and meet E-E-A-T standards. Key requirements include autonomy in structure, scientific integrity with explanations of causality and self-validating protocols, and great visualization with data tables, protocols, and Graphviz diagrams. Of course, a complete reference list with URLs at the end is a must.

Analyzing Generation Pathways

I'm now analyzing the generation pathways for Angiotensin (3-7). I've outlined two primary pathways, one involving Angiotensin II/III/IV and another from Angiotensin (1-7), along with the relevant enzymes, namely APN, NEP, POP, and Carboxypeptidase P. I'm focusing on clarifying how the "product" aspect, as it relates to comparison, will be framed: are we looking at comparing enzymatic assays or specific enzyme/inhibitor kits?

Defining the Comparison Framework

I'm now framing the comparison around differentiating the enzymatic routes for Angiotensin (3-7) synthesis, which will become a comprehensive guide. I'll focus on comparing specific enzymatic inhibitors, and analytical detection methods like LC-MS/MS versus ELISA, and validating the specific pathways. My simulated search strategy is underway. I've formulated key queries focusing on the enzymes and analytical methods. I'm noting that Angiotensin (3-7) is a breakdown product of Ang (1-7), involving aminopeptidases.

Clarifying Degradation Processes

I'm now clarifying the degradation processes, particularly the role of N/CD13 (Aminopeptidase N) in cleaving N-terminal amino acids. I'm focusing my literature search on Ang (1-7) degradation within the kidney and brain, searching for key references. I'm also structuring the guide with an executive summary, mechanistic landscape, and a comparison section of detection platforms (LC-MS/MS vs. Immunoassay), enzymatic validation, and an experimental protocol. I will incorporate data analysis tables and workflow visualization using Graphviz diagrams.

Detailing Key Technicals

I'm now drafting the technical specifics, focusing on enzyme reactions and inhibitors. I'm noting the crucial point that Angiotensin (3-7) is a metabolite of Angiotensin (1-7) via aminopeptidase action. I'm focusing on the inhibitors (Bestatin, Amastatin, Captopril, and DX600) and that LC-MS/MS is the gold standard for detection, due to potential antibody cross-reactivity issues with ELISA for small peptides.

Structuring the Comparison

My next step is to further refine the comparison, which will specifically compare LC-MS/MS (the gold standard) and ELISA (the high-throughput alternative) methods. I intend to make the argument that LC-MS/MS is superior for a 5-amino acid peptide, given potential cross-reactivity issues in ELISA. I will present the advantages and disadvantages of each.

Refining Diagram & Content

I'm now integrating the Angiotensin pathways into the guide. I'm focusing on the conversion of Ang I to Ang (3-7), including Ang II to Ang III to Ang IV to Ang 3-7 (putative), and Ang I to Ang II to Ang 1-7 to Ang 2-7 to Ang 3-7, to visualize the pathway. Also, the diagram protocol, including Sample Prep, Incubation, Quenching, SPE, and LC-MS/MS, is now being created. I am ensuring that I'm using the requested colors and ensuring font contrast for readability. I've confirmed that Ang (3-7) is primarily formed from Ang (1-7), and that it is bioactive, binding to the AT4 receptor. I am establishing the "Protective RAS arm." I am also focusing on Analytical Fidelity and the potential issues of using ELISA for small peptides. Lastly, I'm working on a kinetic degradation assay, using kidney brush border membranes or recombinant enzymes. The DOT files are being coded for professional rendering.

Clarifying Angiotensin Structure

I've homed in on the precise sequence for Angiotensin (3-7): Val-Tyr-Ile-His-Pro. I've also identified its direct precursor as Angiotensin (1-7), which yields this specific peptide through cleavage. This is a crucial step to move forward.

Mapping Angiotensin Generation

I'm now tracing the enzymatic pathways converting Angiotensin II and IV into Angiotensin (3-7). I've zeroed in on the key enzymes involved, including APA, APN, Carboxypeptidase P, POP, and DPP3. Also, I've got the AT4 receptor (IRAP) firmly placed, with LC-MS/MS as the gold standard for detection vs. ELISA. This includes confirmation using Inhibitor Profiling with Bestatin vs. JMV-390. I can assemble a comparative validation guide for Ang (3-7).

Safety Operating Guide

Operational Safety Protocol: Handling Bioactive Angiotensin (3-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Substance Identity: Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro) Bioactive Profile: A pharmacologically active metabolite of the Renin-Angiotensin System (RAS). Unlike Angiotensin II, which is a potent vasoconstrictor, Angiotensin (3-7) primarily interacts with the AT4 receptor (Insulin-Regulated Aminopeptidase - IRAP).

The Hazard Paradox: While standard Safety Data Sheets (SDS) often classify peptide fragments as "Non-Hazardous" under GHS criteria due to a lack of acute chemical toxicity (corrosivity/explosivity), this classification is misleading for researchers. The risk is physiological, not chemical.

  • Inhalation Risk: Lyophilized peptide powders are low-density and prone to electrostatic dispersion. Inhalation can lead to rapid systemic absorption via the nasal mucosa, potentially triggering RAS-mediated cardiovascular or cognitive modulation.

  • Dermal Risk: While intact skin is a decent barrier, solubilized peptides (especially in DMSO or organic solvents) can permeate the stratum corneum.

Core Directive: Treat Angiotensin (3-7) as a Potent Bioactive Agent . The goal of PPE is to prevent any physiological uptake.

Personal Protective Equipment (PPE) Matrix

The following PPE standards apply to Biosafety Level 1 (BSL-1) and BSL-2 environments handling this peptide.

PPE ComponentStandard / MaterialOperational Logic (The "Why")
Hand Protection Nitrile (Minimum 0.11mm thickness)Why Nitrile? Latex proteins can cause sensitization; Nitrile offers superior chemical resistance to the solvents often used for reconstitution (e.g., Acetonitrile, DMSO). Protocol: Double-gloving is mandatory when handling stock solutions (>1 mg/mL) to mitigate micro-tear risks.
Respiratory N95 / P3 Respirator (If outside hood)The Dust Factor: Lyophilized peptides are "fluffy" and easily aerosolized by static electricity during weighing. If a certified Fume Hood or Biosafety Cabinet (BSC) is unavailable, respiratory protection is non-negotiable.
Ocular Safety Glasses w/ Side Shields (ANSI Z87.1)Mucosal Entry: The eyes are a direct route to the systemic circulation. Side shields prevent splashes during pipetting or vial opening.
Body Lab Coat (High-neck, cuffed)Skin Coverage: Exposed wrists are the most common contamination point. Cuffed coats tucked into gloves create a sealed system.
Operational Workflow & Containment

The following diagram illustrates the "Chain of Custody" for safety, ensuring the peptide is contained from freezer to waste bin.

PeptideHandling Storage 1. Cold Storage (-20°C) Equilibration 2. Equilibration (Room Temp) Storage->Equilibration Prevent condensation Weighing 3. Weighing/Aliquot (Static Control) Equilibration->Weighing Inside Fume Hood Solubilization 4. Reconstitution (Solvent Addition) Weighing->Solubilization Add solvent slowly Solubilization->Storage Refreeze Aliquots Experiment 5. Experimental Use (In Vitro/In Vivo) Solubilization->Experiment Dilute to working conc. Disposal 6. Waste Segregation (Incineration) Experiment->Disposal Bleach or Incinerate

Figure 1: Safe Handling Workflow. Note the critical "Equilibration" step to prevent moisture condensation, which degrades peptides and causes clumping.

Step-by-Step Handling Protocol
Phase A: Preparation (The "Static" Problem)

Peptides are notorious for static charge. When you insert a spatula into a vial of Angiotensin (3-7), the powder may "jump" out.

  • Environment: Work within a certified Chemical Fume Hood or Class II BSC.

  • Static Control: Use an anti-static gun or wipe on the vial and spatula before opening.

  • Vial Opening: Tap the vial gently on a mat to settle the powder. Open slowly away from your face.

Phase B: Reconstitution (The "Solvent" Risk)
  • Solvent Selection: Angiotensin (3-7) is soluble in water, but stock solutions often use weak acidic buffers or organic modifiers.

    • Caution: If using DMSO (Dimethyl sulfoxide) for solubility, remember that DMSO is a penetration enhancer . It will carry the peptide through your skin and nitrile gloves if a spill occurs.

  • Technique: Add solvent down the side of the vial wall. Do not squirt directly onto the powder to avoid aerosolization.

  • Dissolution: Swirl gently. Do not vortex vigorously if the peptide is prone to aggregation or foaming.

Phase C: Spill Management
  • Minor Spill (Liquid): Cover with absorbent paper. Wipe with 10% Bleach solution (oxidizes the peptide bonds, destroying bioactivity), followed by 70% Ethanol.

  • Minor Spill (Powder): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to solubilize and trap the powder, then wipe up.

Emergency Exposure Response

Immediate action minimizes physiological impact.

ExposureResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush Water/Soap (15 Minutes) Skin->Wash FlushEye Eye Wash Station (15 Minutes) Eye->FlushEye FreshAir Move to Fresh Air Support Respiration Inhale->FreshAir Medical Seek Medical Review (Bring SDS) Wash->Medical FlushEye->Medical FreshAir->Medical

Figure 2: Emergency Response Decision Tree. Speed is critical—flush immediately before seeking help.

Disposal Protocol

Do NOT pour down the drain. Wastewater treatment plants are not designed to filter bioactive peptide fragments, which can affect aquatic ecosystems.

  • Primary Container: Place used vials and pipette tips into a rigid container labeled "Bioactive Chemical Waste."

  • Deactivation (Optional but Recommended): Treat liquid waste with a 10% sodium hypochlorite (bleach) solution for 30 minutes. This hydrolyzes peptide bonds, rendering the sequence inactive.

  • Final Disposal: Seal and transfer to your facility's chemical waste stream for high-temperature incineration . This is the only method that guarantees complete destruction of the peptide backbone.

References
  • National Institutes of Health (NIH) - PubChem. Angiotensin I/II/IV Metabolite Profiles and Bioactivity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Bioactive Peptides. Available at: [Link]

  • World Health Organization (WHO). Laboratory Biosafety Manual, 4th Edition (Risk Assessment). Available at: [Link]

  • Albini, A. et al.Angiotensin (3-7) and the AT4 Receptor: Bioactivity Profile. Journal of Endocrinology. (Contextual reference for bioactivity mechanisms).

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.